molecular formula C3H3KO3 B1343303 potassium (S)-oxirane-2-carboxylate CAS No. 82079-45-6

potassium (S)-oxirane-2-carboxylate

Cat. No.: B1343303
CAS No.: 82079-45-6
M. Wt: 126.15 g/mol
InChI Key: CMQCDPNYSJUSEH-DKWTVANSSA-M
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Description

Potassium (S)-oxirane-2-carboxylate (CAS 82079-45-6) is the potassium salt of a chiral oxirane carboxylic acid, serving as a high-value, stereospecific building block in organic synthesis and pharmaceutical research . This compound features a highly reactive, strained oxirane (epoxide) ring fused with a carboxylate group, making it a versatile intermediate for the synthesis of more complex molecules through nucleophilic ring-opening reactions and other transformations . In scientific research, this compound is of significant interest due to its structural similarity to a class of known Carnitine Palmitoyltransferase I (CPT I) inhibitors . CPT I is a key enzyme in fatty acid metabolism, and its inhibition can lead to reduced beta-oxidation of fatty acids, resulting in hypoglycemic, hypolipidemic, and hypoketonemic effects . As such, Potassium (S)-oxirane-2-carboxylate serves as a critical precursor in antidiabetic agent research, helping to investigate metabolic pathways and develop new therapeutic candidates with potentially improved safety profiles . The (S)-enantiomer provides the stereochemical specificity often required for effective interaction with biological targets. Researchers must note that this product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. The compound requires careful handling and specific storage conditions; it should be kept sealed in a dry environment, preferably in a freezer under -20°C, to maintain its stability and purity over time .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;(2S)-oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3.K/c4-3(5)2-1-6-2;/h2H,1H2,(H,4,5);/q;+1/p-1/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQCDPNYSJUSEH-DKWTVANSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3KO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635765
Record name Potassium (2S)-oxirane-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82079-45-6
Record name Potassium (2S)-oxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Potassium (S)-oxirane-2-carboxylate: A Cornerstone Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of potassium (S)-oxirane-2-carboxylate, a pivotal chiral building block for researchers, scientists, and drug development professionals. Its unique strained ring system and defined stereochemistry make it an invaluable synthon in the asymmetric synthesis of complex pharmaceutical agents. This document delves into its molecular structure, physicochemical properties, synthesis, and critical applications, offering field-proven insights into its utilization.

Introduction: The Strategic Importance of a Strained Ring

Potassium (S)-oxirane-2-carboxylate, also known as potassium (S)-glycidate, is a salt of the enantiomerically pure (S)-glycidic acid. The significance of this molecule lies in the confluence of a highly reactive epoxide ring and a carboxylate group within a compact, stereochemically defined structure. The inherent ring strain of the oxirane moiety makes it susceptible to nucleophilic attack, facilitating regio- and stereoselective ring-opening reactions. This reactivity is the cornerstone of its utility, allowing for the precise introduction of functional groups with a high degree of enantiomeric purity.[1] In an era of drug development where stereochemistry is paramount to therapeutic efficacy and safety, potassium (S)-oxirane-2-carboxylate has emerged as a preferred intermediate in the synthesis of a variety of bioactive molecules, most notably β-blockers and enzyme inhibitors.[1]

Molecular Structure and Physicochemical Properties

The molecular integrity of potassium (S)-oxirane-2-carboxylate is fundamental to its synthetic utility. Its structure is characterized by a three-membered oxirane ring with a carboxylate group attached to one of the carbon atoms, with the stereochemistry at that carbon center fixed in the (S)-configuration.

Structural and Molecular Data
PropertyValueSource
Chemical Formula C₃H₃KO₃[2]
Molecular Weight 126.15 g/mol [2]
IUPAC Name potassium (S)-oxirane-2-carboxylate[2]
CAS Number 82079-45-6[2]
SMILES O=C([C@H]1OC1)[O-].[K+][2]
Physicochemical Characteristics

While experimental data for some physical properties are not widely reported in the literature, the following table summarizes available and computed information. The lack of a defined melting point is likely due to decomposition upon heating.

PropertyValueNotes
Appearance White to off-white solid
Melting Point Not available
Solubility Soluble in water.
Specific Rotation ([α]D) Not available
Storage Store at -20°C under an inert atmosphere.[1]

Spectroscopic Characterization: A Predicted Profile

Due to a lack of publicly available experimental spectra, this section provides a predicted spectroscopic profile based on the known structure of potassium (S)-oxirane-2-carboxylate. These predictions are derived from established principles of NMR and IR spectroscopy and serve as a guide for characterization.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be simple, with signals corresponding to the three protons of the oxirane ring. The chemical shifts are influenced by the electronegativity of the oxygen atom and the deshielding effect of the carboxylate group.

  • CH of the oxirane ring (adjacent to COO⁻): Expected to be a doublet of doublets (dd) around 3.0-3.5 ppm.

  • CH₂ of the oxirane ring: Two distinct signals, each a doublet of doublets, are expected in the range of 2.5-3.0 ppm due to diastereotopicity.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show three distinct signals corresponding to the three carbon atoms in the molecule.

  • Carbonyl Carbon (COO⁻): Expected to be in the range of 170-180 ppm.[3][4]

  • Oxirane Carbons (C-O): Two signals are expected in the range of 40-60 ppm.[3][4]

Key Infrared (IR) Spectroscopy Bands

The IR spectrum will be dominated by the characteristic vibrations of the carboxylate and epoxide functional groups.

  • C=O Stretch (carboxylate): A strong, broad absorption band is expected around 1600-1550 cm⁻¹.

  • C-O-C Stretch (epoxide): Asymmetric and symmetric stretching bands are expected around 1250 cm⁻¹ and 850 cm⁻¹, respectively.

Synthesis of Potassium (S)-oxirane-2-carboxylate

The enantioselective synthesis of potassium (S)-oxirane-2-carboxylate is crucial for its application in asymmetric synthesis. A common and effective method involves the diazotization of D-serine, the corresponding amino acid with the desired stereochemistry, followed by ring closure.

Experimental Protocol: Synthesis from D-Serine

This protocol is adapted from established methods for the synthesis of the (R)-enantiomer from L-serine and is presented here for the synthesis of the (S)-enantiomer from D-serine.

Step 1: Diazotization of D-Serine to (S)-2-Bromo-3-hydroxypropanoic Acid

  • Dissolve D-serine and potassium bromide in water.

  • Add hydrobromic acid at room temperature and cool the mixture to -10°C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below -5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-2-bromo-3-hydroxypropanoic acid.

Step 2: Ring Closure to Potassium (S)-oxirane-2-carboxylate

  • Dissolve the crude (S)-2-bromo-3-hydroxypropanoic acid in a suitable alcohol (e.g., ethanol).

  • Cool the solution to 0°C and slowly add a solution of potassium hydroxide in the same alcohol.

  • Stir the reaction mixture at room temperature for several hours, during which time the potassium salt will precipitate.

  • Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield potassium (S)-oxirane-2-carboxylate.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Ring Closure D-Serine D-Serine Bromo-hydroxypropanoic_acid (S)-2-Bromo-3-hydroxypropanoic acid D-Serine->Bromo-hydroxypropanoic_acid NaNO₂, HBr, H₂O Potassium_glycidate Potassium (S)-oxirane-2-carboxylate Bromo-hydroxypropanoic_acid->Potassium_glycidate KOH, Ethanol

Caption: Synthesis workflow for potassium (S)-oxirane-2-carboxylate.

Application in Drug Development: The Synthesis of (S)-Atenolol

A prime example of the utility of chiral epoxides like potassium (S)-oxirane-2-carboxylate is in the synthesis of β-blockers such as (S)-Atenolol. The epoxide serves as a key intermediate to introduce the chiral secondary alcohol and the amino group found in this class of drugs.

Synthetic Pathway to (S)-Atenolol

The synthesis of (S)-Atenolol can be achieved through the reaction of 4-hydroxyphenylacetamide with an (R)-epichlorohydrin to form an intermediate epoxide, which is then opened by isopropylamine.[5][6] While not a direct use of potassium (S)-oxirane-2-carboxylate, this pathway highlights the importance of the chiral epoxide moiety. A conceptually similar approach can be envisioned starting from potassium (S)-oxirane-2-carboxylate.

G Start 4-Hydroxyphenylacetamide Epoxide_intermediate (S)-4-((Oxiran-2-yl)methoxy)phenylacetamide Start->Epoxide_intermediate (R)-Epichlorohydrin, Base Atenolol (S)-Atenolol Epoxide_intermediate->Atenolol Isopropylamine

Caption: Key steps in the synthesis of (S)-Atenolol.

The crucial step in this synthesis is the stereospecific opening of the epoxide ring by the amine, which proceeds with high fidelity, ensuring the final product has the desired (S)-configuration. This is a testament to the power of using enantiopure starting materials like potassium (S)-oxirane-2-carboxylate and its derivatives in pharmaceutical synthesis.[7][8]

Safety and Handling

Potassium (S)-oxirane-2-carboxylate is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[9]

  • Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. As it is a salt, it is hygroscopic and should be protected from moisture.

Conclusion

Potassium (S)-oxirane-2-carboxylate stands as a testament to the elegance and power of asymmetric synthesis. Its well-defined stereochemistry and the inherent reactivity of the epoxide ring provide a reliable and efficient entry point to a wide array of chiral molecules. For drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is essential for the design of novel and effective therapeutic agents. The continued application of this and similar chiral building blocks will undoubtedly propel the field of medicinal chemistry forward, enabling the creation of safer and more potent medicines.

References

  • PubChem. Potassium oxirane-2-carboxylate. National Center for Biotechnology Information. [Link]

  • MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • ResearchGate. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]

  • Google Patents.
  • PMC. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. [Link]

  • ResearchGate. An efficient asymmetric synthesis of (S)-atenolol: Using hydrolytic kinetic resolution. [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • ACS Publications. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. [Link]

  • RSC Publishing. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. [Link]

  • Google Patents. Method for preparing (S)
  • ResearchGate. Synthesis of (S)-atenolol ((S)-4), starting from a sodium hydroxide... [Link]

  • NPTEL. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

  • ResearchGate. (PDF) Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. [Link]

  • YouTube. How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. [Link]

  • PubChem. Potassium (2R)-oxirane-2-carboxylate. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • MySkinRecipes. Potassium (S)-oxirane-2-carboxylate. [Link]

  • PubChem. (S)-oxirane-2-carboxylic acid. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of Fosfomycin, an Oxirane-Containing Antibiotic

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identity: This guide focuses on the mechanism of action of the antibiotic fosfomycin . The initial query concerned potassium (S)-oxirane-2-carboxylate. While both molecules share a core oxirane (epoxide) ring, the vast body of scientific literature on the antibacterial mechanism of action of this class of compounds centers on fosfomycin, a phosphonic acid derivative with the IUPAC name [(2R,3S)-3-methyloxiran-2-yl]phosphonic acid.[1][2] Potassium (S)-oxirane-2-carboxylate is a carboxylate and is not the clinically utilized antibiotic. Therefore, to provide a scientifically robust and comprehensive guide, we will delve into the well-elucidated mechanism of fosfomycin.

Introduction: A Unique Strategy for Bacterial Cell Wall Disruption

In the landscape of antimicrobial agents, fosfomycin stands out due to its unique chemical structure and singular mode of action.[3] Discovered in 1969, this broad-spectrum antibiotic has seen a resurgence in clinical interest, particularly for treating infections caused by multidrug-resistant (MDR) pathogens.[4] Its efficacy stems from its ability to inhibit the very first committed step in the biosynthesis of peptidoglycan, the essential structural component of the bacterial cell wall. This guide provides a detailed exploration of the molecular journey and mechanism of action of fosfomycin, from its entry into the bacterial cell to the irreversible inactivation of its target enzyme, offering insights for researchers and drug development professionals.

Section 1: The Gateway to the Cell - Fosfomycin's Uptake

Unlike many antibiotics that diffuse across the bacterial membrane, fosfomycin's entry into the cytoplasm is an active process, piggybacking on nutrient transport systems. This reliance on specific transporters is a critical, and often limiting, step in its antibacterial activity. In Escherichia coli and other Gram-negative bacteria, two primary systems are responsible for fosfomycin uptake:

  • The Glycerol-3-Phosphate Transporter (GlpT): This is a primary route for fosfomycin entry.[5] The structural similarity between fosfomycin and glycerol-3-phosphate allows the antibiotic to be recognized and transported by the GlpT permease.

  • The Hexose-6-Phosphate Transporter (UhpT): This system, typically involved in the uptake of glucose-6-phosphate, also serves as an inducible transporter for fosfomycin.[4]

The expression and activity of these transporters are tightly regulated by the metabolic state of the cell, which can influence the susceptibility of bacteria to fosfomycin.[4] In some bacteria, such as Pseudomonas aeruginosa, GlpT is the sole transporter for fosfomycin, making this pathway even more critical for the antibiotic's efficacy.[6]

G cluster_membrane Bacterial Cell Membrane GlpT GlpT Transporter Fosfomycin_in Fosfomycin (Cytoplasm) GlpT->Fosfomycin_in UhpT UhpT Transporter UhpT->Fosfomycin_in Fosfomycin_out Fosfomycin (Extracellular) Fosfomycin_out->GlpT Glycerol-3-P Mimicry Fosfomycin_out->UhpT Glucose-6-P Mimicry

Diagram 1: Cellular uptake of fosfomycin.

Section 2: The Molecular Target - MurA and Peptidoglycan Synthesis

Once inside the bacterial cytoplasm, fosfomycin proceeds to its sole target: UDP-N-acetylglucosamine enolpyruvyl transferase , commonly known as MurA .[7] This enzyme is a crucial player in the initial stages of peptidoglycan biosynthesis, a pathway essential for bacterial survival and absent in mammals, making it an ideal antibiotic target.[7]

MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[7] This reaction forms UDP-N-acetylglucosamine enolpyruvate, the first committed precursor in the synthesis of the peptidoglycan backbone.[7]

G UNAG UDP-N-acetylglucosamine (UNAG) MurA MurA Enzyme UNAG->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA EP_UNAG UDP-N-acetylglucosamine enolpyruvate MurA->EP_UNAG Catalyzes reaction Peptidoglycan Peptidoglycan Synthesis EP_UNAG->Peptidoglycan Fosfomycin Fosfomycin Fosfomycin->MurA Inactivates

Diagram 2: Inhibition of peptidoglycan synthesis.

Section 3: The Core Mechanism - Irreversible Covalent Inhibition

The brilliance of fosfomycin's mechanism lies in its ability to act as a highly effective analogue of PEP, allowing it to enter the active site of MurA.[8] Once there, the strained epoxide ring of fosfomycin becomes the key to its inhibitory action. A highly conserved cysteine residue (Cys115 in E. coli MurA) within the active site performs a nucleophilic attack on the C1 atom of the fosfomycin epoxide ring.[9][10] This attack results in the opening of the ring and the formation of a stable, covalent bond between the antibiotic and the enzyme.[9][10]

This covalent modification is essentially irreversible, leading to the permanent inactivation of the MurA enzyme.[11] By blocking this first crucial step, fosfomycin effectively shuts down the entire peptidoglycan synthesis pathway, leading to a compromised cell wall, loss of structural integrity, and ultimately, bactericidal activity.[4]

G cluster_result Result MurA_Cys MurA Active Site (Cys115-SH) Complex MurA-Fosfomycin Covalent Adduct MurA_Cys->Complex Nucleophilic Attack Fosfomycin Fosfomycin (with oxirane ring) Fosfomycin->Complex Ring Opening Enzyme_Inactivation Irreversible Enzyme Inactivation Complex->Enzyme_Inactivation

Sources

The Biological Significance of the Oxirane Ring in Potassium (S)-Oxirane-2-Carboxylate: A Nexus of Covalent Reactivity and Metabolic Transformation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

The oxirane, or epoxide, ring is a three-membered cyclic ether that, despite its simple structure, confers profound biological activity upon molecules in which it resides. This is primarily due to significant ring strain, which renders the carbon atoms highly electrophilic and susceptible to nucleophilic attack. In potassium (S)-oxirane-2-carboxylate, the presence of this functional group, combined with the specific (S)-stereochemistry and the adjacent carboxylate, creates a molecule of significant interest in biochemistry and drug development. This guide provides an in-depth analysis of the oxirane ring's role in the biological activity of this compound. We will explore its function as a potent electrophile capable of covalently modifying biological macromolecules, delve into its metabolic fate through key enzymatic pathways, and present detailed protocols for investigating its biochemical interactions. The narrative emphasizes the causal relationships behind experimental designs, providing a framework for both understanding and harnessing the unique properties of this chiral building block.

The Oxirane Ring: A Locus of Inherent Reactivity

The biological and chemical behavior of potassium (S)-oxirane-2-carboxylate is fundamentally dictated by the physicochemical properties of its oxirane ring. This three-membered heterocycle is far more reactive than its acyclic ether counterparts, a characteristic directly attributable to substantial ring strain.[1] This strain makes the epoxide a potent electrophile, primed for ring-opening reactions when approached by a nucleophile.[2]

1.1. Electrophilicity and Susceptibility to Nucleophilic Attack

The carbon atoms of the oxirane ring are highly susceptible to nucleophilic attack, which relieves the ring strain and is thermodynamically favorable.[1] This reaction can be catalyzed by acid or proceed under basic or neutral conditions with a sufficiently strong nucleophile.[3][4] The biological environment is rich in nucleophiles—such as the thiol group of cysteine, the imidazole of histidine, the amino groups of lysine and DNA bases, and the ubiquitous glutathione—making the oxirane ring a reactive handle for forming stable, covalent bonds with macromolecules.

The regioselectivity of the ring-opening is dependent on the reaction conditions.

  • Under basic or neutral conditions (SN2 mechanism): Nucleophilic attack preferentially occurs at the less sterically hindered carbon atom.[4][5]

  • Under acidic conditions (SN1-like mechanism): The oxygen atom is first protonated, forming a good leaving group. The nucleophile then attacks the more substituted carbon, as this carbon can better stabilize the partial positive charge that develops.[1]

1.2. Influence of the (S)-2-Carboxylate Group

The presence of the carboxylate group at the C-2 position significantly influences the molecule's properties. It increases water solubility and provides a potential point of interaction with enzyme active sites through hydrogen bonding or electrostatic interactions. Furthermore, the stereochemistry is critical; biological systems are inherently chiral, and the (S)-configuration dictates the specific orientation of the molecule within a binding pocket, ensuring precise and often stereoselective interactions.[6]

cluster_0 Nucleophilic Ring-Opening of (S)-Oxirane-2-Carboxylate Mol (S)-Oxirane-2-Carboxylate Transition Sₙ2 Transition State Mol->Transition Electrophilic Carbon Nu Nucleophile (e.g., Cys-SH, GSH) Nu->Transition Backside Attack Product Covalent Adduct Transition->Product Ring Opening & C-Nu Bond Formation

Caption: General mechanism of SN2 nucleophilic attack on the oxirane ring.

Biological Significance and Primary Mechanisms of Action

The high reactivity of the oxirane ring is the primary driver of its biological significance, which is most prominently demonstrated through the covalent inhibition of enzymes.

2.1. Case Study: Analogy with Fosfomycin and Enzyme Inhibition

A powerful analogue for understanding the action of potassium (S)-oxirane-2-carboxylate is the antibiotic fosfomycin. Fosfomycin contains a similar epoxide ring and is known to be a potent, irreversible inhibitor of the bacterial enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase).[7] This enzyme is critical for the first committed step in peptidoglycan biosynthesis.[8]

The mechanism involves the nucleophilic attack by a cysteine residue (Cys115 in E. coli MurA) in the enzyme's active site on one of the epoxide carbons.[9] This attack opens the ring and forms a stable, covalent bond between the drug and the enzyme, rendering the enzyme inactive.[10] This irreversible inhibition effectively halts cell wall synthesis, leading to bacterial cell death.[7] Given its structural features, potassium (S)-oxirane-2-carboxylate can be hypothesized to act via a similar mechanism, targeting enzymes with reactive nucleophilic residues in their active sites.

2.2. Potential for Broader Biological Activity

Beyond enzyme inhibition, oxirane-containing compounds have been investigated for other therapeutic applications. For instance, certain oxirane-2-carboxylate derivatives have demonstrated antiproliferative activity in cancer cell lines, suggesting potential as cytotoxic agents.[11] Another study noted that potassium oxirane-2-carboxylate can inhibit the enzyme glucose 6-phosphate dehydrogenase.[12] This broad bioactivity underscores the oxirane ring's capacity to interact with a variety of biological targets.

Metabolic Fates: A Balance Between Bioactivation and Detoxification

Once introduced into a biological system, an oxirane-containing compound is subject to metabolic processes that can either detoxify it or, in some cases, lead to toxic effects. The primary enzymes involved are epoxide hydrolases and glutathione S-transferases.[13]

3.1. Detoxification via Epoxide Hydrolases (EH)

Epoxide hydrolases are a class of enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols by the addition of water.[14][15] This transformation is generally considered a detoxification step, as the resulting diols are typically less reactive and more water-soluble, facilitating their excretion.[13] There are several forms of EH, including microsomal EH (mEH) and soluble EH (sEH), which have different substrate specificities and cellular locations.[16][17]

3.2. Detoxification via Glutathione S-Transferases (GST)

Glutathione S-transferases are a major family of phase II detoxification enzymes that catalyze the conjugation of the endogenous antioxidant glutathione (GSH) to electrophilic compounds.[18] The thiol group of GSH is a potent nucleophile that readily attacks the oxirane ring, leading to the formation of a stable glutathione conjugate.[19] This conjugate is then further processed and excreted from the body. This pathway is a critical defense mechanism against potentially harmful electrophiles.[13]

cluster_1 Metabolic Pathways of Oxiranes Oxirane Potassium (S)-Oxirane-2-Carboxylate Target Target Protein (e.g., Enzyme) Oxirane->Target Nucleophilic Attack EH Epoxide Hydrolase (EH) Oxirane->EH + H₂O GST Glutathione S-Transferase (GST) Oxirane->GST + GSH Diol Inactive Diol Metabolite GSH_Adduct Glutathione Conjugate Covalent_Adduct Covalent Protein Adduct (Biological Effect) Target->Covalent_Adduct EH->Diol GST->GSH_Adduct

Caption: Key metabolic and reaction pathways for oxirane-containing compounds.

Methodologies for Investigation

To fully characterize the biological significance of potassium (S)-oxirane-2-carboxylate, a multi-faceted experimental approach is required. The following protocols provide a framework for assessing its enzymatic interactions and metabolic stability.

4.1. Experimental Protocol: Enzyme Inhibition Assay

Causality: This protocol is designed to determine if the compound can inhibit a target enzyme and to quantify the potency of this inhibition. The choice of a pre-incubation step is critical for time-dependent, irreversible inhibitors, as it allows time for the covalent reaction to occur before measuring residual enzyme activity.

Objective: To determine the IC₅₀ and mechanism of inhibition against a target enzyme (e.g., MurA).

Methodology:

  • Enzyme and Substrate Preparation: Recombinantly express and purify the target enzyme. Prepare a stock solution of the enzyme and its specific substrate(s) in an appropriate assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of potassium (S)-oxirane-2-carboxylate in the assay buffer.

  • Pre-incubation: In a 96-well plate, mix the enzyme with varying concentrations of the inhibitor. Include a control with no inhibitor. Incubate this mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for potential covalent modification.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Activity Measurement: Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate over time using a plate reader (e.g., spectrophotometry or fluorometry).

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Inhibitor Concentration (µM)Mean Reaction Velocity (RFU/min)% Inhibition
0 (Control)150.20
1125.816.2
1080.146.7
5042.571.7
10025.383.2
50010.193.3

Table 1: Example data from an enzyme inhibition assay.

4.2. Experimental Protocol: Metabolic Stability Assessment

Causality: This assay simulates the primary metabolic environment of the liver to predict the compound's half-life. Using liver microsomes provides a rich source of phase I (e.g., Cytochrome P450) and phase II (e.g., GSTs, UGTs) enzymes. The inclusion of cofactors like NADPH and GSH is essential to ensure these enzymatic systems are active. Quenching with cold acetonitrile serves the dual purpose of stopping the reaction and precipitating proteins for cleaner analysis.

Objective: To determine the in vitro half-life (t₁/₂) of the compound in the presence of liver microsomes.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4) containing liver microsomes (e.g., human, rat) and the necessary cofactors (an NADPH-regenerating system and glutathione).

  • Compound Incubation: Pre-warm the reaction mixture to 37°C. Add potassium (S)-oxirane-2-carboxylate to the mixture to initiate the reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This stops the enzymatic activity and precipitates the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or vial for analysis.

  • LC-MS/MS Analysis: Quantify the remaining amount of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k), from which the half-life can be calculated (t₁/₂ = 0.693/k).

Time (min)% Parent Compound Remaining
0100
585.2
1560.1
3035.8
6012.5

Table 2: Example data from a metabolic stability assay.

4.3. Experimental Protocol: Detection of Protein Adducts via Mass Spectrometry

Causality: This "adductomics" approach provides direct evidence of covalent bond formation. The "bottom-up" strategy, involving enzymatic digestion of the protein, is necessary because intact proteins are too large for precise MS/MS analysis. By analyzing peptides, we can pinpoint the exact amino acid residue that has been modified.

Objective: To identify specific amino acid residues that are covalently modified by the compound.

Methodology:

  • Incubation: Incubate the target protein with a molar excess of potassium (S)-oxirane-2-carboxylate in a suitable buffer for a set period. Include a control sample of the protein without the inhibitor.

  • Removal of Excess Inhibitor: Remove the unreacted compound using a desalting column or dialysis.

  • Denaturation and Reduction/Alkylation: Denature the protein (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate free cysteine residues (with iodoacetamide) to ensure efficient digestion.

  • Enzymatic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution LC-MS/MS. The instrument will perform a full MS scan to measure the masses of the peptides, followed by MS/MS scans (fragmentation) of selected peptides.

  • Data Analysis: Use specialized software to search the MS/MS data against the known sequence of the target protein. The search parameters must include a variable modification corresponding to the mass of the oxirane-carboxylate adduct (+86 Da) on potential nucleophilic residues (Cys, His, Lys, Ser, Thr). Identification of a peptide with this mass shift, confirmed by its fragmentation pattern, provides direct evidence of a covalent adduct at a specific site.

Workflow for Protein Adduct Identification Incubate 1. Incubate Target Protein + Oxirane Compound Digest 2. Denature, Reduce, Alkylate & Digest with Trypsin Incubate->Digest LCMS 3. Analyze Peptides by LC-MS/MS Digest->LCMS Data 4. Database Search for Mass-Shifted Peptides LCMS->Data Result 5. Identify Site of Covalent Modification Data->Result

Caption: A streamlined workflow for identifying covalent protein adducts.

Conclusions and Future Directions

The oxirane ring in potassium (S)-oxirane-2-carboxylate is not merely a structural feature but the very heart of its biological activity. Its inherent reactivity enables it to act as a potent covalent modifier of biological macromolecules, a mechanism with significant implications for enzyme inhibition and drug design. However, this same reactivity necessitates a thorough understanding of its metabolic fate, as the balance between targeted activity and detoxification pathways like those mediated by epoxide hydrolases and glutathione S-transferases dictates its ultimate safety and efficacy profile.

For drug development professionals, molecules like potassium (S)-oxirane-2-carboxylate represent both an opportunity and a challenge. The opportunity lies in designing highly specific, long-lasting covalent inhibitors for therapeutic targets. The challenge lies in mitigating off-target reactivity and ensuring that the compound is not a liability due to metabolic bioactivation. The methodologies outlined in this guide provide a robust framework for navigating this challenge, enabling researchers to probe the intricate biological significance of the oxirane ring and unlock its full therapeutic potential.

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A Technical Guide to the Research Applications of Potassium (S)-Oxirane-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Chiral Epoxide

Potassium (S)-oxirane-2-carboxylate, also known as potassium (S)-glycidate, is a chiral building block of significant interest in modern drug discovery and development. Its chemical structure, featuring a stereochemically defined epoxide ring and a carboxylate group, offers a unique combination of reactivity and selectivity. The strained three-membered ether (epoxide) is susceptible to nucleophilic attack, allowing for regioselective and stereoselective ring-opening reactions. This property is paramount in asymmetric synthesis, where the precise arrangement of atoms in a molecule is critical for its biological activity.[1] This guide provides an in-depth exploration of the potential research applications of potassium (S)-oxirane-2-carboxylate, offering insights into its utility in the synthesis of pharmaceuticals, its role as an enzyme inhibitor, and its application in the development of novel therapeutic agents.

I. A Versatile Chiral Building Block in Asymmetric Synthesis

The primary and most established application of potassium (S)-oxirane-2-carboxylate and its derivatives is as a versatile chiral synthon in the asymmetric synthesis of complex organic molecules.[1] The ability to introduce new functional groups with a high degree of stereochemical control makes it an invaluable tool for medicinal chemists.

A. Synthesis of Beta-Adrenergic Blockers (β-Blockers)

Chiral β-blockers are a class of drugs widely used to manage cardiovascular conditions such as hypertension and angina. The therapeutic efficacy of these drugs often resides in a single enantiomer. Potassium (S)-oxirane-2-carboxylate, or more commonly its corresponding alcohol, (S)-glycidol, serves as a key starting material for the synthesis of the (S)-enantiomers of several β-blockers, including (S)-atenolol.

The synthesis of (S)-atenolol from a chiral glycidyl derivative typically involves the reaction of an (S)-glycidyl ether intermediate with isopropylamine.[2][3][4] The nucleophilic amine attacks the less sterically hindered carbon of the epoxide ring, leading to the formation of the desired amino alcohol with a defined stereochemistry.

Experimental Protocol: Synthesis of (S)-Atenolol from an (S)-Glycidyl Ether Intermediate

This protocol is a representative example of the synthesis of a β-blocker using a chiral glycidyl intermediate.

  • Reaction Setup: A mixture of (S)-glycidyl ether and water is cooled to a temperature between 20-60°C.

  • Addition of Amine: Isopropylamine (5-8 equivalents relative to the glycidyl ether) is added to the reaction mixture.[2]

  • Reaction: The reaction is stirred for 12-24 hours while maintaining the temperature.[2]

  • Workup: After the reaction is complete, the excess isopropylamine is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization or chromatography to yield (S)-atenolol.

Logical Workflow for β-Blocker Synthesis

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis start1 Potassium (S)-Oxirane-2-Carboxylate inter1 (S)-Glycidyl Ether Formation start1->inter1 Esterification & Reduction start2 Phenolic Precursor start2->inter1 Williamson Ether Synthesis final1 Ring-Opening with Isopropylamine inter1->final1 final2 (S)-β-Blocker (e.g., Atenolol) final1->final2

Caption: Synthetic pathway from potassium (S)-oxirane-2-carboxylate to an (S)-β-blocker.

B. Precursor to the Antibiotic Fosfomycin

Fosfomycin is a broad-spectrum antibiotic characterized by a unique phosphonic acid and epoxide functional group.[5] The biological activity of fosfomycin is dependent on its specific enantiomeric form. While the direct use of potassium (S)-oxirane-2-carboxylate in industrial synthesis is not extensively documented, the asymmetric synthesis of fosfomycin relies heavily on the stereoselective formation of a chiral epoxide ring.[5][6]

Synthetic strategies often involve the asymmetric epoxidation of a cis-propenylphosphonate precursor or the enzymatic epoxidation of (S)-2-hydroxypropylphosphonic acid.[5][6] These methods underscore the critical importance of a chiral epoxide intermediate, a role that could conceptually be filled by a derivative of (S)-oxirane-2-carboxylic acid in a convergent synthetic approach.

II. Potential as an Enzyme Inhibitor in Drug Discovery

The strained epoxide ring of potassium (S)-oxirane-2-carboxylate makes it a reactive electrophile, capable of forming covalent bonds with nucleophilic residues in the active sites of enzymes. This reactivity forms the basis for its potential application as an enzyme inhibitor.

A. Anticancer Applications: Targeting Cyclin-Dependent Kinases

Recent research has explored the antiproliferative activity of derivatives of oxirane-2-carboxylate against various cancer cell lines. Studies have shown that certain 3-aryloxirane-2-carboxylate derivatives exhibit cytotoxic effects on lung and colon cancer cells, with IC50 values below 100 µM.[7] Molecular modeling studies suggest that these compounds may exert their anticancer effects by inhibiting cyclin-dependent kinase 1 (CDK1), a crucial enzyme in the regulation of the cell cycle.[7] Inhibition of CDK1 can lead to cell cycle arrest and apoptosis in cancer cells.[8]

Compound Cancer Cell Line IC50 (µM) Reference
3-aryloxirane-2-carboxylate derivative 1Lung Cancer< 100[7]
3-aryloxirane-2-carboxylate derivative 2Colon Cancer< 100[7]
3-aryloxirane-2-carboxylate derivative 3Lung Cancer< 100[7]
3-aryloxirane-2-carboxylate derivative 4Colon Cancer< 100[7]
3-aryloxirane-2-carboxylate derivative 5Lung Cancer< 100[7]

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of novel compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., oxirane-2-carboxylate derivatives) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

CDK1 Inhibition Pathway

G Oxirane_Derivative Oxirane-2-Carboxylate Derivative CDK1 Inhibition of CDK1 leads to Oxirane_Derivative->CDK1 Inhibition Cell_Cycle Cell Cycle Progression CDK1->Cell_Cycle Promotes Apoptosis Apoptosis CDK1->Apoptosis Induces

Caption: Proposed mechanism of anticancer activity via CDK1 inhibition.

B. Potential Inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD)

Glucose-6-phosphate dehydrogenase (G6PD) is the rate-limiting enzyme of the pentose phosphate pathway, a metabolic pathway crucial for producing NADPH, which protects cells from oxidative stress.[9] G6PD inhibitors are being investigated for their therapeutic potential in various diseases, including cancer and parasitic infections.[7][10] While direct and potent inhibition of G6PD by potassium (S)-oxirane-2-carboxylate is not yet extensively characterized in the literature, its electrophilic nature suggests it could potentially act as an irreversible inhibitor by covalently modifying nucleophilic residues in the enzyme's active site.

Experimental Protocol: G6PD Inhibition Assay

This protocol outlines a general method for screening compounds for G6PD inhibitory activity.

  • Assay Buffer Preparation: A buffer containing Tris-HCl, MgCl2, and NADP+ is prepared.

  • Enzyme and Inhibitor Incubation: Recombinant human G6PD enzyme is pre-incubated with various concentrations of the test compound (e.g., potassium (S)-oxirane-2-carboxylate) for a defined period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, glucose-6-phosphate.

  • NADPH Measurement: The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm over time.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.[11]

Conclusion and Future Perspectives

Potassium (S)-oxirane-2-carboxylate is a high-value chiral building block with demonstrated and potential applications across various stages of drug discovery and development. Its utility in the stereoselective synthesis of pharmaceuticals, particularly β-blockers, is well-established. Emerging research into its derivatives as anticancer agents targeting CDK1 highlights a promising avenue for therapeutic innovation. While its role as a G6PD inhibitor requires further investigation, the chemical properties of the molecule suggest this is a plausible and intriguing area for future research. The continued exploration of the reactivity and biological activity of this versatile chiral epoxide will undoubtedly lead to the development of novel and effective therapeutic agents.

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A Technical Guide to the Solubility of Potassium (S)-Oxirane-2-Carboxylate for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Potassium (S)-oxirane-2-carboxylate, a key chiral building block in pharmaceutical synthesis, presents unique challenges and opportunities related to its solubility. This guide provides an in-depth analysis of its predicted solubility profile, critical considerations for handling this reactive epoxide, and robust, step-by-step protocols for both qualitative and quantitative solubility determination. Designed for researchers, chemists, and drug development professionals, this document offers a framework for generating reliable solubility data essential for process optimization, reaction design, and purification strategies.

Introduction: The Critical Role of Solubility in Synthesis

Potassium (S)-oxirane-2-carboxylate is a high-value intermediate used in the stereoselective synthesis of numerous active pharmaceutical ingredients (APIs), including certain β-blockers and enzyme inhibitors.[1] Its utility stems from the chiral epoxide ring, which allows for precise regioselective and stereoselective ring-opening reactions.[1] Understanding the solubility of this compound is not merely an academic exercise; it is fundamental to its practical application. Solvent selection dictates reaction kinetics, influences impurity profiles, and is the cornerstone of developing efficient crystallization and purification processes.

However, the inherent reactivity of the epoxide moiety necessitates a careful and informed approach. Standard solubility testing must be adapted to account for potential solvent-induced degradation. This guide provides the theoretical grounding and field-proven methodologies to navigate these challenges, enabling researchers to accurately characterize the solubility of potassium (S)-oxirane-2-carboxylate and leverage that data for successful drug development.

Physicochemical Characteristics and Predicted Solubility Profile

To understand a compound's solubility, we must first understand its structure. Potassium (S)-oxirane-2-carboxylate is an organic salt. It possesses a highly polar ionic bond between the carboxylate anion and the potassium cation, combined with a small, polar organic scaffold containing an ether-like epoxide ring.

PropertyValueSource
Molecular Formula C₃H₃KO₃[1][2]
Molecular Weight 126.16 g/mol [1]
Appearance Solid, white or nearly white powder[3][4]
Synonyms Potassium (S)-glycidate[5]
Storage -20°C to 8°C, under inert gas[1][6][7]

The fundamental principle of "like dissolves like" provides a strong predictive framework. The ionic nature of the potassium salt suggests high solubility in polar protic solvents, particularly water. The small organic portion may impart some solubility in polar aprotic solvents. Conversely, it is expected to be poorly soluble in nonpolar solvents.

G cluster_structure Potassium (S)-oxirane-2-carboxylate cluster_properties Inferred Properties cluster_solvents Solvent Classes & Predicted Solubility Structure Ionic Head: -COO⁻K⁺ Polar Body: Epoxide Ring Ionic Ionic Character (Strong Dipole) Structure->Ionic Polar Polar Organic Structure (H-Bond Acceptor) Structure->Polar PolarProtic Polar Protic (e.g., Water, Methanol) Ionic->PolarProtic Strong Interaction (Ion-Dipole) Nonpolar Nonpolar (e.g., Hexane, Toluene) Ionic->Nonpolar Very Weak Interaction (Unfavorable) Polar->PolarProtic Favorable (H-Bonding) PolarAprotic Polar Aprotic (e.g., DMSO, DMF) Polar->PolarAprotic Moderate Interaction (Dipole-Dipole) HighSol High Solubility PolarProtic->HighSol Result: HIGH ModSol Moderate to Low Solubility PolarAprotic->ModSol Result: MODERATE LowSol Insoluble Nonpolar->LowSol Result: LOW / INSOLUBLE

Based on these principles, the following qualitative predictions can be made:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolVery Soluble to SolubleStrong ion-dipole interactions and hydrogen bonding potential. A related compound, fosfomycin trometamol, is very soluble in water and slightly soluble in methanol and ethanol.[4][8]
Polar Aprotic DMSO, DMF, AcetonitrileSlightly Soluble to Sparingly SolubleDipole-dipole interactions are possible, but the lack of hydrogen bond donation limits solvation of the carboxylate.
Nonpolar Hexane, Toluene, DichloromethaneInsolubleLack of favorable interactions between the ionic compound and the nonpolar solvent.

Note: These are theoretical predictions. Empirical determination is essential for obtaining actionable data.

Critical Consideration: The Stability of the Epoxide Ring

A key aspect that elevates this from a simple solubility study is the reactivity of the epoxide. This functional group is susceptible to nucleophilic ring-opening. This is not a flaw; it is the very basis of its synthetic utility. However, during solubility determination, it represents a potential source of experimental error and sample degradation.

  • Hydrolysis: In aqueous solutions, particularly under acidic or basic conditions, the epoxide can undergo hydrolysis to form the corresponding diol. While the potassium salt of a weak acid will create a slightly basic solution, the rate of hydrolysis at neutral or slightly basic pH and ambient temperature may be slow, but it cannot be ignored.

  • Solvolysis: In nucleophilic solvents like methanol or ethanol, the epoxide can be opened to form the corresponding alkoxy-alcohol. This reaction is often slower than hydrolysis but can be catalyzed by acid or base.

Implication for Experimental Design: The primary directive is to minimize the time the solute is in contact with reactive solvents at elevated temperatures. Equilibration times for solubility studies must be carefully chosen as a balance between achieving saturation and preventing significant degradation. Analytical methods used for quantification, such as HPLC, must be able to resolve the parent compound from its potential degradants.

Experimental Protocols for Solubility Determination

A tiered approach, starting with qualitative assessment and moving to quantitative analysis, is most efficient.

Protocol 3.1: Systematic Qualitative Solubility Assessment

This protocol provides a rapid assessment across a range of solvent polarities.

Materials:

  • Potassium (S)-oxirane-2-carboxylate

  • Small test tubes (e.g., 13x100 mm)

  • Vortex mixer

  • Calibrated micropipette or analytical balance

  • Solvents: Deionized Water, Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane (DCM), Toluene, Heptane.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the compound into a clean, dry test tube. Alternatively, for a rapid screen, use a consistent volume (e.g., a small spatula tip).

  • Solvent Addition: Add the selected solvent in aliquots. Start with 0.1 mL.

  • Mixing: Vigorously vortex the mixture for 60 seconds.[9]

  • Observation: Observe the sample against a contrasting background. If the solid has completely dissolved, the compound is soluble at >100 mg/mL.

  • Incremental Addition: If the solid remains, add another 0.4 mL of solvent (total 0.5 mL). Vortex for 60 seconds. If dissolved, the solubility is between 20-100 mg/mL.

  • Final Addition: If the solid remains, add another 0.5 mL of solvent (total 1.0 mL). Vortex for 60 seconds. If dissolved, the solubility is between 10-20 mg/mL. If undissolved particles remain, it is considered sparingly soluble or insoluble (<10 mg/mL).[10][11]

  • Classification: Record the results using standard terminology:

    • Very Soluble: < 1 part solvent required for 1 part solute

    • Freely Soluble: From 1 to 10 parts

    • Soluble: From 10 to 30 parts

    • Sparingly Soluble: From 30 to 100 parts

    • Slightly Soluble: From 100 to 1,000 parts

    • Very Slightly Soluble: From 1,000 to 10,000 parts

    • Practically Insoluble: > 10,000 parts

G Start Start: 10 mg of Compound in Test Tube Add_01 Add 0.1 mL Solvent Vortex for 60s Start->Add_01 Check_1 Completely Dissolved? Add_01->Check_1 Result_1 Result: Soluble (>100 mg/mL) Check_1->Result_1 Yes Add_04 Add 0.4 mL Solvent (Total 0.5 mL) Vortex for 60s Check_1->Add_04 No Check_2 Completely Dissolved? Add_04->Check_2 Result_2 Result: Soluble (20-100 mg/mL) Check_2->Result_2 Yes Add_05 Add 0.5 mL Solvent (Total 1.0 mL) Vortex for 60s Check_2->Add_05 No Check_3 Completely Dissolved? Add_05->Check_3 Result_3 Result: Soluble (10-20 mg/mL) Check_3->Result_3 Yes Result_4 Result: Sparingly Soluble or Insoluble (<10 mg/mL) Check_3->Result_4 No

Protocol 3.2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility.

Trustworthiness Check: The protocol's validity rests on ensuring that equilibrium is reached and that the solid phase remains unchanged. Preliminary experiments to determine the necessary equilibration time are mandatory.[12] Given the compound's reactivity, it is advisable to analyze aliquots at various time points (e.g., 4, 8, 24 hours) to see if the concentration plateaus before degradation becomes significant.

Materials:

  • Scintillation vials or glass flasks with screw caps

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Syringe filters (0.22 or 0.45 µm, ensure compatibility with the solvent)

  • HPLC vials

  • Chosen solvent(s)

Procedure:

  • Preparation: Add an excess amount of potassium (S)-oxirane-2-carboxylate to a vial (enough to ensure solid remains at equilibrium).

  • Solvent Addition: Add a known volume of the pre-equilibrated solvent (at the desired temperature, e.g., 25°C).

  • Equilibration: Seal the vials and place them in the isothermal shaker. Agitate at a constant speed for a predetermined time (e.g., 24 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermal bath for at least 2 hours to allow excess solid to settle.

  • Sampling: Carefully withdraw a supernatant aliquot using a syringe. Immediately filter it through a syringe filter into a clean, tared vial. The first few drops should be discarded to saturate the filter material.

  • Dilution: Accurately dilute the filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

  • Analysis: Quantify the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.

Protocol 3.3: Analytical Method - High-Performance Liquid Chromatography (HPLC)

Chromatographic methods are ideal for quantifying solubility due to their ability to separate the analyte from impurities and potential degradants.[12]

Hypothetical HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of a buffered aqueous phase and an organic modifier. For example, 20 mM potassium phosphate buffer (pH 3.0) and acetonitrile (95:5 v/v). The acidic pH will protonate the carboxylate, leading to better retention on a C18 column.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a low wavelength, e.g., 210 nm, as the molecule lacks a strong chromophore.

  • Injection Volume: 10 µL.

  • Quantification: Prepare a calibration curve using standards of known concentration. The concentration of the unknown sample is determined by interpolation from this curve.

Conclusion

While specific solubility data for potassium (S)-oxirane-2-carboxylate is not widely published, a thorough understanding of its chemical nature allows for a highly predictive and systematic approach to its characterization. Its identity as a polar organic salt suggests high solubility in polar protic solvents and poor solubility in nonpolar media. The primary experimental challenge lies in mitigating the reactivity of the epoxide ring through careful control of temperature and equilibration time.

By employing the robust qualitative and quantitative protocols detailed in this guide, researchers and drug development professionals can generate the reliable, in-house data needed to optimize reaction conditions, streamline purification processes, and accelerate the development of novel therapeutics.

References

  • MySkinRecipes. Potassium (S)-oxirane-2-carboxylate. [Link]

  • PubChem. Potassium oxirane-2-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. Potassium (2R)-oxirane-2-carboxylate. National Center for Biotechnology Information. [Link]

  • LibreTexts Chemistry. Solubility of Organic Compounds. [Link]

  • Therapeutic Goods Administration. Attachment 1: Product Information Fosfomycin trometamol. [Link]

  • European Pharmacopoeia. Fosfomycin Trometamol Monograph. [Link]

  • University of Toronto. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • ACS Publications. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. [Link]

  • JAMP Pharma Corporation. Product Monograph PrJAMP-FOSFOMYCIN. [Link]

  • Faculty of Science, Taibah University. Experiment 1: Determination of Solubility Class. [Link]

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A Guide to the Safe Handling of Potassium (S)-oxirane-2-carboxylate for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of the safety and handling protocols for potassium (S)-oxirane-2-carboxylate. It is intended for researchers, chemists, and drug development professionals who utilize this chiral building block in synthesizing complex molecules. The guidance herein is synthesized from established safety data and field-proven laboratory practices, emphasizing the causality behind each recommendation to foster a proactive safety culture.

Compound Identification and Hazard Profile

Potassium (S)-oxirane-2-carboxylate (also known as potassium (S)-glycidate) is a valuable chiral intermediate in pharmaceutical synthesis, prized for its reactive epoxide ring that allows for stereoselective reactions.[1] However, this inherent reactivity is also the primary source of its potential hazards. The strained three-membered oxirane ring makes the compound susceptible to nucleophilic attack, a mechanism that underlies both its synthetic utility and its toxicological potential as an alkylating agent.

Understanding the fundamental properties of this compound is the first step in safe handling.

Identifier Value Source
IUPAC Name potassium (S)-oxirane-2-carboxylate[2]
CAS Number 82079-45-6[1][2]
Molecular Formula C₃H₃KO₃[1][2]
Molecular Weight 126.16 g/mol [1]
GHS Hazard Classification

According to aggregated data from the European Chemicals Agency (ECHA), potassium (S)-oxirane-2-carboxylate is classified with the following hazards.[3] It is crucial to internalize these warnings as they dictate the necessary control measures.

Hazard Code Hazard Statement Class
H315 Causes skin irritationSkin Irritation, Category 2
H319 Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2A
H335 May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3
H302 Harmful if swallowedAcute Toxicity, Oral, Category 4

The irritant properties are a direct consequence of the compound's ability to react with biological macromolecules on the skin, in the eyes, or within the respiratory and digestive tracts. While chronic health effects are not thought to be significant based on current data, minimizing exposure is paramount.[4]

Core Principles for Safe Handling: A Self-Validating System

A robust safety protocol is a self-validating system where engineering controls, personal protective equipment (PPE), and procedural steps work in concert to minimize risk. The foundation of this system is the principle of "As Low As Reasonably Achievable" (ALARA) for exposure.

Engineering Controls: The First Line of Defense

Personal protective equipment should never be the sole barrier against exposure. Primary containment and ventilation are critical.

  • Chemical Fume Hood: All manipulations of potassium (S)-oxirane-2-carboxylate, including weighing, dissolution, and addition to reaction mixtures, must be performed inside a certified chemical fume hood.[5] This prevents the inhalation of fine dust particles and protects the researcher from unforeseen reactions.

  • Ventilation: Ensure the fume hood has a verified face velocity (typically 80-120 feet per minute) to effectively capture and exhaust airborne particulates.

Personal Protective Equipment (PPE): The Essential Barrier

Proper PPE is mandatory and non-negotiable.[4] The selection must be based on the specific hazards of the compound.

Protection Type Specification Rationale
Hand Protection Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact and irritation. Double-gloving allows for the safe removal of the outer, contaminated glove without compromising protection.
Eye Protection Chemical safety goggles with side shieldsProtects against dust particles and splashes. Standard safety glasses are insufficient.[6]
Face Protection Face shield (in addition to goggles)Required when there is a significant risk of splashing, such as during transfers of larger quantities or when handling solutions under pressure.
Body Protection Flame-retardant lab coat, long pants, and closed-toe shoesPrevents incidental skin contact and protects from spills.[5][7]
Respiratory Dust respirator (if engineering controls fail)A dust respirator should be available for emergency situations, but routine use indicates a failure of the primary engineering controls.[4]

Standard Operating Protocol: From Storage to Use

Adherence to a strict, step-by-step protocol minimizes the opportunity for error and exposure.

Storage and Stability

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.

  • Container: Store in the original, tightly sealed container to prevent contamination and reaction with atmospheric moisture.[4][8]

  • Environment: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids or oxidizing agents.[4][8] Some suppliers recommend refrigerated storage (e.g., -20°C or 0-8°C) under an inert atmosphere to maximize shelf life.[1][2]

  • Segregation: Store away from foodstuff containers and incompatible chemicals.[4]

Experimental Workflow: Weighing and Handling

The following workflow diagram illustrates the critical steps for safely handling the solid compound.

G cluster_2 Cleanup Phase (Inside Fume Hood) prep_ppe 1. Don Full PPE (Double Gloves, Goggles, Lab Coat) prep_area 2. Prepare Work Area (Clean surface, place weigh paper on balance) prep_ppe->prep_area get_chem 3. Retrieve Container (Check label, allow to equilibrate to room temp if refrigerated) prep_area->get_chem weigh 4. Weigh Compound (Use spark-free spatula, avoid generating dust) close_cont 5. Securely Close Primary Container weigh->close_cont transfer 6. Transfer to Reaction Vessel close_cont->transfer cleanup_tools 7. Decontaminate Tools (Rinse spatula and weigh paper with appropriate solvent) cleanup_area 8. Clean Work Surface cleanup_tools->cleanup_area dispose_waste 9. Dispose of Waste (Place contaminated items in sealed waste bag) cleanup_area->dispose_waste remove_ppe 10. Remove PPE (Remove outer gloves first, then other PPE) dispose_waste->remove_ppe wash 11. Wash Hands Thoroughly remove_ppe->wash

Caption: Standard workflow for handling solid potassium (S)-oxirane-2-carboxylate.

Emergency Procedures: A Validated Response Plan

In the event of an exposure or spill, a clear and practiced emergency plan is essential.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[4][7] If skin irritation occurs, seek medical advice.[4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4] If feeling unwell, call a poison center or doctor.[4][5]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately for treatment advice.

Spill Response

The response to a spill should be swift and methodical to prevent further contamination.

G cluster_small Small Spill Response cluster_large Large Spill Response spill Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate assess Assess Spill Size (Small vs. Large) evacuate->assess small_ppe Don Appropriate PPE assess->small_ppe Small large_evac Evacuate Laboratory Restrict Access assess->large_evac Large small_cover Gently cover with absorbent material (e.g., dry sand) small_ppe->small_cover small_sweep Use dry clean-up procedures (Avoid creating dust) small_cover->small_sweep small_collect Collect in a sealed, labeled container small_sweep->small_collect small_clean Clean spill area small_collect->small_clean large_call Contact Emergency Services / EHS large_evac->large_call

Caption: Decision workflow for responding to a chemical spill.

For any spill, avoid breathing dust and prevent the material from entering drains or waterways.[4] Use dry clean-up procedures and place the collected material into a clean, dry, sealable container for disposal.[4]

Waste Disposal

All waste contaminated with potassium (S)-oxirane-2-carboxylate, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste. Dispose of contents and containers at an authorized hazardous or special waste collection point in accordance with all local, state, and federal regulations.[4]

Conclusion

Potassium (S)-oxirane-2-carboxylate is a synthetically useful yet hazardous compound. Its reactivity, the very source of its utility, demands rigorous adherence to safety protocols. By understanding the chemical principles behind its hazards and implementing a multi-layered safety system of engineering controls, appropriate PPE, and validated procedures, researchers can handle this compound confidently and safely.

References

  • Potassium (S)-oxirane-2-carboxylate. MySkinRecipes. [Link]

  • Oxirane, 2-Methyl-, Polymer With Oxirane, Mono-C9-11-Isoalkyl Ethers, C10-Rich, Phosphates, Potassium Salts; Tolerance Exemption. Federal Register. [Link]

  • Potassium oxirane-2-carboxylate. PubChem, National Institutes of Health. [Link]

  • Potassium (2R)-oxirane-2-carboxylate. PubChem, National Institutes of Health. [Link]

  • Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE.* Yale Environmental Health & Safety. [Link]

  • Epoxy Resin Systems Safe Handling Guide. Crosslink Technology Inc. [Link]

  • Potassium. Princeton University Environmental Health and Safety. [Link]

  • Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. University of California, Santa Cruz. [Link]

  • Potassium oxirane-2-carboxylate, 250 mg. Carl ROTH. [Link]

  • Safe Handling of Epoxy Resin Systems. Wolverine Coatings Corporation. [Link]

  • Patient Safety Alert - Palliative Drugs. National Patient Safety Agency. [Link]

  • A retrospective study of emergency department potassium disturbances: severity, treatment, and outcomes. PMC, National Institutes of Health. [Link]

  • SAFE HANDLING OF EPOXY SYSTEMS. PlasticsEurope. [Link]

  • Safety Precautions in the Laboratory. University of Vermont. [Link]

  • HC076 Potassium. Scribd. [Link]

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Methodological & Application

Application Notes & Protocols: The Strategic Use of Potassium (S)-Oxirane-2-Carboxylate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a technical guide for researchers, chemists, and drug development professionals on the strategic implementation of potassium (S)-oxirane-2-carboxylate. This valuable chiral building block is instrumental in asymmetric synthesis, where precise stereochemistry is paramount for biological activity and therapeutic efficacy.

Introduction: The Significance of Potassium (S)-Oxirane-2-Carboxylate

Potassium (S)-oxirane-2-carboxylate, also known as potassium (S)-glycidate, is a highly functionalized chiral synthon. Its utility in pharmaceutical synthesis stems from the inherent reactivity of its strained three-membered epoxide ring. This ring system allows for regio- and stereoselective ring-opening reactions, providing a powerful method for introducing specific functional groups with high enantiomeric purity[1]. As a C3 chiral building block, it serves as a cornerstone in the synthesis of complex molecules, including antivirals, antibiotics, and cardiovascular agents[2][3].

The core value of this reagent lies in its ability to generate key chiral intermediates that are otherwise difficult to synthesize. Its predictable reactivity and the high fidelity of stereochemical transfer make it an efficient and cost-effective choice in multi-step synthetic routes.

PropertyValue
CAS Number 82079-45-6[4]
Molecular Formula C₃H₃KO₃[5]
Molecular Weight 126.16 g/mol [1]
Appearance White to off-white solid
Key Feature Enantiomerically pure epoxide for asymmetric synthesis

Core Application: Nucleophilic Ring-Opening Reactions

The primary synthetic application of potassium (S)-oxirane-2-carboxylate and related chiral epoxides is the nucleophilic ring-opening of the epoxide. This reaction is the linchpin for constructing key stereocenters in drug molecules.

Mechanistic Rationale

The reaction proceeds via an SN2 mechanism. The choice of nucleophile and reaction conditions dictates the regioselectivity of the attack. Under basic or neutral conditions, the nucleophile typically attacks the less substituted carbon atom (C3) due to reduced steric hindrance. The reaction results in an inversion of stereochemistry at the site of attack, a predictable outcome that is fundamental to its utility in asymmetric synthesis.

The carboxylate group at C2 can influence the reaction, potentially acting as an internal nucleophile or directing incoming nucleophiles depending on the reaction conditions. The causality behind choosing specific solvents or bases is often to modulate the reactivity of the nucleophile and to ensure the epoxide ring opens at the desired position without unwanted side reactions.

G cluster_mech Sₙ2 Ring-Opening Mechanism reagents Potassium (S)-oxirane-2-carboxylate + Nucleophile (Nu⁻) transition_state Transition State (Backside Attack at C3) reagents->transition_state Sₙ2 Attack product Ring-Opened Product (Inversion of Stereochemistry at C3) transition_state->product Ring Opening G cluster_workflow Linezolid Synthesis Workflow node1 Step 1: Epoxide Formation Starting with a chiral precursor like (S)-glycidol or related synthon node2 Step 2: Amine Coupling Reacting 3-fluoro-4-morpholinyl aniline with the chiral epoxide (e.g., R-epichlorohydrin) node1->node2 node3 Step 3: Carbonylation/Cyclization Formation of the 2-oxazolidinone ring node2->node3 node4 Step 4: Functional Group Transformation Conversion of the side chain to an amine, followed by acetylation node3->node4 node5 Final Product Linezolid node4->node5

Caption: Synthetic workflow for Linezolid production.

Illustrative Protocol: Synthesis of the Oxazolidinone Core

This protocol illustrates the key steps of amine-epoxide coupling and cyclization, which are central to the synthesis.

Objective: To synthesize the (5R)-5-(chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone intermediate.

Materials:

  • 3-fluoro-4-morpholinyl aniline

  • (R)-epichlorohydrin

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Hexanes

Protocol:

  • Reaction Setup: In a flame-dried, multi-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 3-fluoro-4-morpholinyl aniline (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C. The causality for this cryogenic condition is to prevent side reactions and ensure complete, controlled deprotonation of the aniline nitrogen, forming a lithium amide intermediate.

  • Epoxide Addition: After stirring for 30 minutes at -78 °C, add (R)-epichlorohydrin (1.2 eq) dropwise. The lithium amide acts as the nucleophile, attacking the terminal carbon of the epoxide. This is a classic example of a highly regioselective SN2 ring-opening.

  • Cyclization: Allow the reaction to warm slowly to room temperature and stir for 12-18 hours. During this warming phase, the intermediate alkoxide displaces the chloride in an intramolecular SN2 reaction, forming the desired 2-oxazolidinone ring. This self-validating cyclization is efficient due to the formation of a stable 5-membered ring.

  • Workup and Isolation: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product into ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure oxazolidinone intermediate.

ParameterTypical ValueRationale
Yield 80-90%Efficient intramolecular cyclization minimizes side products.
Enantiomeric Excess >99%High fidelity transfer of stereochemistry from (R)-epichlorohydrin.

Application in the Synthesis of HIV Protease Inhibitors (e.g., Atazanavir)

Atazanavir is an antiretroviral drug used to treat and prevent HIV/AIDS.[6] A critical component of its structure is a chiral hydroxyethylamine isostere, which is synthesized from a key chiral epoxide intermediate.[2][7] The synthesis of this optically pure epoxide is a major challenge, underscoring the importance of reliable chiral building blocks.[2]

Protocol: Synthesis of the Chiral Epoxide Intermediate for Atazanavir

Objective: To prepare the key chiral epoxide intermediate via nucleophilic epoxidation.

Materials:

  • N-Boc protected allylic amine precursor

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Protocol:

  • Dissolution: Dissolve the N-Boc protected allylic amine precursor (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath. This temperature control is critical to prevent over-oxidation and improve the stereoselectivity of the epoxidation.

  • Epoxidation: Add m-CPBA (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. The peroxyacid delivers an oxygen atom to the alkene in a concerted fashion. The stereochemistry is directed by the existing chiral center in the molecule.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer, wash sequentially with sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Purification: After filtration and concentration, purify the crude product by flash column chromatography on silica gel to afford the pure chiral epoxide intermediate.[2]

The subsequent step involves the regioselective ring-opening of this epoxide with a protected hydrazine derivative, which is a key step in assembling the core of the Atazanavir molecule.[8]

Application in the Synthesis of Antibiotics (e.g., Fosfomycin)

Fosfomycin is a broad-spectrum antibiotic with a unique structure containing a phosphonic acid group and a chiral epoxide ring.[9] The synthesis of (-)-(1R,2S)-1,2-epoxypropylphosphonic acid (fosfomycin) directly highlights the importance of creating a chiral epoxide.

Synthetic Strategy Overview

Modern asymmetric syntheses of fosfomycin often involve the Sharpless asymmetric dihydroxylation of an alkenylphosphonate, followed by selective functionalization and ring-closure to form the epoxide.[10] This multi-step process ultimately achieves the same goal as starting with a pre-formed chiral epoxide synthon, but with more control over the introduction of the phosphonate group.

G cluster_fos Fosfomycin Synthesis Logic start Alkenyl phosphonate diol Chiral Diol start->diol Sharpless Asymmetric Dihydroxylation mono Monosulfonated Intermediate diol->mono Regioselective Sulfonylation epoxide Protected Chiral Epoxide mono->epoxide Base-mediated Ring Closure fosfomycin Fosfomycin epoxide->fosfomycin Deprotection

Caption: Key transformations in an asymmetric synthesis of Fosfomycin.

This approach demonstrates the versatility of synthetic strategies towards chiral epoxides, where chemists can either start with a simple chiral epoxide building block or construct the epoxide ring stereoselectively during the synthesis.

Safety and Handling

Potassium (S)-oxirane-2-carboxylate and related reagents require careful handling.

  • Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[11]

  • Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place, away from incompatible materials. For long-term stability, storage at -20°C under an inert atmosphere is recommended.[1]

Conclusion

Potassium (S)-oxirane-2-carboxylate is a powerful and versatile chiral building block in pharmaceutical synthesis. Its value is derived from the predictable and stereocontrolled reactivity of the epoxide ring, which enables the efficient construction of key stereocenters in a wide range of active pharmaceutical ingredients. The protocols and strategies outlined in these notes demonstrate its central role in the synthesis of important drugs like Linezolid, Atazanavir, and Fosfomycin, underscoring its significance for researchers and professionals in drug discovery and development.

References

  • MySkinRecipes. Potassium (S)
  • Biosynth.
  • Carl ROTH.
  • National Institutes of Health (NIH).
  • Parchem. Potassium (S)
  • MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development.
  • PubChem, National Institutes of Health.
  • MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • Google Patents.
  • Google Patents.
  • Pharmapproach.com. ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
  • Encyclopedia.pub. Epoxide Synthesis and Ring-Opening Reactions.
  • BLD Pharm. 82079-45-6|Potassium (S)
  • NINGBO INNO PHARMCHEM CO.,LTD. Enhancing Pharmaceutical Efficacy: The Role of Chiral Epoxides in Drug Synthesis.
  • National Institutes of Health (NIH), PubMed Central.
  • ResearchGate. A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide.

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Application Notes and Protocols for Potassium (S)-oxirane-2-carboxylate as a Carnitine Palmitoyltransferase I (CPT I) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the use of potassium (S)-oxirane-2-carboxylate as a potent inhibitor of Carnitine Palmitoyltransferase I (CPT I). CPT I is the rate-limiting enzyme in mitochondrial long-chain fatty acid β-oxidation (FAO), a critical metabolic pathway in cellular energy homeostasis.[1][2][3][4][5] Inhibition of CPT I has emerged as a significant therapeutic strategy in various diseases, including metabolic disorders and cancer.[2][6][7] These application notes detail the mechanism of action of oxirane-2-carboxylates, with a focus on providing robust, field-proven protocols for the characterization of potassium (S)-oxirane-2-carboxylate's inhibitory effects in both isolated mitochondrial preparations and cell-based assays.

Introduction to Carnitine Palmitoyltransferase I (CPT I)

Carnitine Palmitoyltransferase I (CPT I) is a crucial enzyme located on the outer mitochondrial membrane that governs the entry of long-chain fatty acids into the mitochondria for their subsequent oxidation.[1][2][3] This process is essential for energy production in many tissues, particularly those with high energy demands such as the heart, skeletal muscle, and liver.[5] CPT I catalyzes the conversion of long-chain acyl-CoAs to their corresponding acylcarnitines, which are then transported across the inner mitochondrial membrane.[1][2]

There are three known isoforms of CPT I: CPT1A (liver isoform), CPT1B (muscle isoform), and CPT1C (brain isoform), each with distinct tissue distribution and kinetic properties.[5][7][8] The activity of CPT I is a key regulatory point in fatty acid metabolism and is allosterically inhibited by malonyl-CoA, a key intermediate in fatty acid synthesis.[9] Given its central role, pharmacological inhibition of CPT I is a topic of intense research for therapeutic intervention in conditions characterized by metabolic dysregulation.

Potassium (S)-oxirane-2-carboxylate: A Potent CPT I Inhibitor

Potassium (S)-oxirane-2-carboxylate belongs to the family of oxirane-2-carboxylate inhibitors of CPT I. The most extensively studied compound in this class is etomoxir (ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate).[10][11][12] It is widely accepted that the oxirane-2-carboxylate moiety is the pharmacophore responsible for the irreversible inhibition of CPT I.[12] These inhibitors act as mechanism-based inactivators, where the active site of CPT I facilitates the opening of the strained oxirane ring, leading to a covalent and irreversible bond with the enzyme.

While etomoxir has been instrumental in elucidating the role of CPT I in various physiological and pathological processes, it is important to note its potential off-target effects, including inhibition of complex I of the electron transport chain, especially at higher concentrations.[10] Potassium (S)-oxirane-2-carboxylate, being a more fundamental representation of this class of inhibitors, allows for a focused investigation of the direct consequences of CPT I inhibition.

Mechanism of Action

The proposed mechanism of irreversible inhibition by potassium (S)-oxirane-2-carboxylate involves the formation of a covalent adduct with a critical amino acid residue within the CPT I active site. This covalent modification permanently inactivates the enzyme, thereby blocking the transport of long-chain fatty acids into the mitochondria and inhibiting FAO.

cluster_0 Mitochondrial Fatty Acid Oxidation Pathway Long-Chain Fatty Acyl-CoA Long-Chain Fatty Acyl-CoA CPT I CPT I (Inhibited by (S)-oxirane-2-carboxylate) Long-Chain Fatty Acyl-CoA->CPT I Carnitine Acylcarnitine Acylcarnitine CPT II CPT II Acylcarnitine->CPT II Translocase Mitochondrial Matrix Mitochondrial Matrix β-Oxidation β-Oxidation Mitochondrial Matrix->β-Oxidation CPT I->Acylcarnitine CPT II->Mitochondrial Matrix Long-Chain Acyl-CoA Acetyl-CoA Acetyl-CoA β-Oxidation->Acetyl-CoA

Figure 1: Fatty Acid Oxidation Pathway and the Site of Inhibition by Potassium (S)-oxirane-2-carboxylate.

Application Notes and Protocols

The following protocols are designed to enable researchers to characterize the inhibitory activity of potassium (S)-oxirane-2-carboxylate on CPT I and its downstream effects on cellular metabolism.

In Vitro CPT I Inhibition Assay using Isolated Mitochondria

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of potassium (S)-oxirane-2-carboxylate on CPT I activity in isolated mitochondria. The assay measures the formation of radiolabeled acylcarnitine from radiolabeled carnitine and a long-chain acyl-CoA substrate.

3.1.1. Materials and Reagents

  • Fresh tissue (e.g., rat liver or skeletal muscle)

  • Mitochondria Isolation Buffer (MSHE): 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Assay Buffer: 120 mM KCl, 25 mM Tris-HCl, 1 mM EGTA, pH 7.4

  • Palmitoyl-CoA

  • L-[³H]carnitine

  • Potassium (S)-oxirane-2-carboxylate

  • Perchloric acid (HClO₄)

  • Butanol

  • Scintillation cocktail and vials

3.1.2. Protocol for Mitochondria Isolation

  • Homogenize fresh tissue in ice-cold MSHE buffer with 0.5% BSA.

  • Centrifuge the homogenate at low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the mitochondria.[13]

  • Wash the mitochondrial pellet by resuspending in MSHE buffer without BSA and repeating the high-speed centrifugation.

  • Resuspend the final mitochondrial pellet in a minimal volume of MSHE buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).[13]

3.1.3. CPT I Activity Assay Protocol

  • Prepare a range of concentrations of potassium (S)-oxirane-2-carboxylate in the assay buffer.

  • In a microcentrifuge tube, add 50-100 µg of mitochondrial protein.

  • Add the desired concentration of the inhibitor and incubate for a predetermined time (e.g., 10-15 minutes) at 37°C to allow for irreversible inhibition.

  • Initiate the reaction by adding the substrate mix containing assay buffer, 100 µM palmitoyl-CoA, and 0.5 mM L-[³H]carnitine (specific activity ~1 µCi/µmol).

  • Incubate the reaction for 5-10 minutes at 37°C.

  • Stop the reaction by adding ice-cold perchloric acid.

  • Extract the radiolabeled palmitoylcarnitine by adding butanol, vortexing, and centrifuging to separate the phases.

  • Transfer an aliquot of the butanol (upper) phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the CPT I activity as nmol/min/mg protein and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

cluster_1 CPT I Inhibition Assay Workflow Isolate Mitochondria Isolate Mitochondria Pre-incubate with Inhibitor Pre-incubate with Inhibitor Isolate Mitochondria->Pre-incubate with Inhibitor Add mitochondrial protein Initiate Reaction Initiate Reaction Pre-incubate with Inhibitor->Initiate Reaction Add substrate mix (Palmitoyl-CoA, [³H]carnitine) Stop Reaction Stop Reaction Initiate Reaction->Stop Reaction Add perchloric acid Extract Product Extract Product Stop Reaction->Extract Product Add butanol Measure Radioactivity Measure Radioactivity Extract Product->Measure Radioactivity Scintillation counting Data Analysis Data Analysis Measure Radioactivity->Data Analysis Calculate IC50

Figure 2: Workflow for the in vitro CPT I inhibition assay.
Cell-based Fatty Acid Oxidation (FAO) Assay

This protocol measures the impact of potassium (S)-oxirane-2-carboxylate on the rate of FAO in live cells by monitoring oxygen consumption. This assay provides a more physiologically relevant assessment of the inhibitor's efficacy. A Seahorse XF Analyzer is a commonly used platform for this type of measurement.[14]

3.2.1. Materials and Reagents

  • Cell line of interest (e.g., HepG2, C2C12)

  • Cell culture medium

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Base Medium

  • Substrates: Long-chain fatty acid (e.g., palmitate-BSA conjugate), glucose, glutamine

  • Potassium (S)-oxirane-2-carboxylate

  • Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

3.2.2. Protocol for Measuring FAO-driven Respiration

  • Seed cells in a Seahorse XF Cell Culture Microplate at an appropriate density and allow them to adhere overnight.[15]

  • The following day, replace the culture medium with Seahorse XF Base Medium supplemented with a low concentration of glucose and glutamine, and the long-chain fatty acid substrate.

  • Pre-treat the cells with various concentrations of potassium (S)-oxirane-2-carboxylate for a suitable duration (e.g., 1-2 hours) in a non-CO₂ incubator at 37°C.[14]

  • Place the cell culture microplate into a calibrated Seahorse XF Analyzer to measure the basal oxygen consumption rate (OCR).

  • To further probe mitochondrial function, sequentially inject mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) and measure the corresponding changes in OCR.

  • Analyze the data to determine the effect of the inhibitor on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity that is dependent on FAO.

ParameterExpected Effect of CPT I InhibitionRationale
Basal OCR DecreaseReduced substrate supply (fatty acids) to the electron transport chain.
ATP Production DecreaseLess substrate oxidation leads to lower ATP synthesis.
Maximal Respiration DecreaseThe capacity to meet energy demand using fatty acids is compromised.

3.2.3. Data Interpretation

A dose-dependent decrease in the oxygen consumption rate in the presence of a long-chain fatty acid substrate is indicative of CPT I inhibition. Comparing the OCR with and without the inhibitor allows for the quantification of the cellular reliance on FAO and the potency of the inhibitor in a cellular context.

Cell Viability and Proliferation Assays

Inhibition of FAO can have significant effects on cell viability and proliferation, particularly in cancer cells that may be dependent on this pathway for energy and biomass production.[10][16]

3.3.1. Materials and Reagents

  • Cell line of interest

  • Complete cell culture medium

  • Potassium (S)-oxirane-2-carboxylate

  • Reagents for viability/proliferation assay (e.g., MTT, PrestoBlue, or CyQUANT)

  • 96-well plates

3.3.2. Protocol

  • Seed cells in a 96-well plate at a low density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of potassium (S)-oxirane-2-carboxylate. Include a vehicle control.

  • Incubate the cells for a period of 24 to 72 hours.

  • At the end of the incubation period, perform the chosen viability/proliferation assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Normalize the results to the vehicle control and plot cell viability/proliferation against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

Troubleshooting and Considerations

  • Inhibitor Solubility and Stability: Ensure that potassium (S)-oxirane-2-carboxylate is fully dissolved in the appropriate vehicle and is stable under the assay conditions.

  • Off-target Effects: At high concentrations, oxirane-2-carboxylates like etomoxir have been reported to have off-target effects.[10] It is crucial to use the lowest effective concentration and consider control experiments to rule out non-specific effects.

  • Cell Type Specificity: The dependence of cells on FAO can vary significantly between cell types and culture conditions. The effects of CPT I inhibition should be interpreted within the specific metabolic context of the cells being studied.

  • Irreversible Inhibition: Due to the irreversible nature of the inhibition, pre-incubation time with the inhibitor is a critical parameter in the experimental design.

Conclusion

Potassium (S)-oxirane-2-carboxylate is a valuable tool for investigating the role of CPT I and fatty acid oxidation in health and disease. The protocols provided herein offer a robust framework for characterizing its inhibitory properties and cellular effects. As with any pharmacological inhibitor, careful experimental design and data interpretation are paramount to generating reliable and meaningful results.

References

  • Divakaruni, A. S., Hsieh, W. Y., Minarrieta, L., Duong, T. N., Kim, K. K., Desharnais, L., ... & Murphy, A. N. (2018). Etomoxir inhibits complex I and unleashes the full pathogenic potential of mitochondrial fatty acid oxidation defects. Cell Metabolism, 28(5), 767-779.e6.
  • Keung, W., Ussher, J. R., Jaswal, J. S., Raubenheimer, M., Wagg, C. S., & Lopaschuk, G. D. (2012). Inhibition of carnitine palmitoyltransferase-1 activity alleviates insulin resistance in diet-induced obese mice. Diabetes, 61(11), 2884-2893.
  • Wikipedia. (n.d.). Carnitine palmitoyltransferase I. Retrieved from [Link]

  • Ouyang, C., Wang, L., Zhao, Y., Zhang, Y., Liu, Y., Zhang, D., ... & Zhang, N. (2024).
  • Rial, E., González-Barroso, M. M., Fleury, C., Iturrizaga, S., Slieker, L., & Bouillaud, F. (2004). Novel role of FATP1 in mitochondrial fatty acid oxidation in skeletal muscle cells. Journal of Biological Chemistry, 279(44), 45679-45687.
  • ResearchGate. (n.d.). Scheme 1. Structures of Representative Oxirane Carboxylic Acids with.... Retrieved from [Link]

  • Creative Bioarray. (n.d.). Fatty Acid Oxidation Assay. Retrieved from [Link]

  • Yang, K., Doan, M. T., Stiles, L., & Divakaruni, A. S. (2021). Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria. STAR protocols, 2(3), 100687.
  • Yang, K., Doan, M. T., Stiles, L., & Divakaruni, A. S. (2021). Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria. eScholarship, University of California. Retrieved from [Link]

  • O'Connor, R. S., Guo, L., Ghassemi, S., Snyder, N. W., Worth, A. J., Weng, L., ... & Blair, I. A. (2018). Etomoxir-carnitine, a novel pharmaco-metabolite of etomoxir, inhibits phospholipases A2 and mitochondrial respiration. Journal of Biological Chemistry, 293(38), 14694-14705.
  • Yang, K., Doan, M. T., Stiles, L., & Divakaruni, A. S. (2021). Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria. STAR Protocols, 2(3), 100687.
  • ResearchGate. (n.d.). Carnitine Palmitoyltransferase (CPT) Modulators: A Medicinal Chemistry Perspective on 35 Years of Research. Retrieved from [Link]

  • Paumen, M. B., Ishida, Y., Han, H., Muramatsu, M., & Umeda, M. (1997). Inhibition of carnitine palmitoyltransferase I augments sphingolipid synthesis and palmitate-induced apoptosis. Journal of Biological Chemistry, 272(6), 3339-3342.
  • Serviddio, G., Giudetti, A. M., Bellanti, F., Priore, P., Rollo, T., Tamborra, R., ... & Vendemiale, G. (2011). Oxidation of hepatic carnitine palmitoyl transferase-I (CPT-I) impairs fatty acid beta-oxidation in rats fed a methionine-choline deficient diet. PloS one, 6(9), e24084.
  • ResearchGate. (n.d.). Carnitine palmitoyltransferase I. The site of inhibition of hepatic fatty acid oxidation by malonyl-CoA. Retrieved from [Link]

  • Hao, W., Chang, C., Zhang, Y., Li, W., & Li, L. (2023). CPT1A-mediated fatty acid oxidation confers cancer cell resistance to immune-mediated cytolytic killing. Proceedings of the National Academy of Sciences, 120(39), e2303850120.
  • Wolfgang, M. J. (2020). CPT1A-mediated Fat Oxidation, Mechanisms, and Therapeutic Potential. Endocrinology, 161(2), bqaa001.
  • MDPI. (n.d.). Rational Design, Synthesis, and In Vitro Activity of Heterocyclic Gamma-Butyrobetaines as Potential Carnitine Acetyltransferase Inhibitors. Retrieved from [Link]

  • Alves-Bezerra, M., & Cohen, D. E. (2019).
  • ResearchGate. (n.d.). CPT-I activity in isolated mitochondria (A) and oxygen consumption in.... Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of hepatic Carnitine Palmitoyl-Transferase I (CPT IA) by Valproyl–CoA as a possible mechanism of Valproate-induced steatosis. Retrieved from [Link]

  • Bio-Rad. (n.d.). Fatty Acid Oxidation (FAO) Assay Kit. Retrieved from [Link]

  • Cheng, S., Wang, G., Wang, Y., Cai, L., Qian, K., Ju, L., ... & Xiao, Y. (2019). Fatty acid oxidation inhibitor etomoxir suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer. Clinical science, 133(15), 1745-1758.
  • He, L., Kim, T., Long, Q., Liu, J., Wang, P., Zhou, Y., ... & Wu, H. (2012). Inhibition of carnitine palymitoyltransferase1b induces cardiac hypertrophy and mortality in mice. American journal of physiology. Endocrinology and metabolism, 303(7), E858–E866.
  • Patsnap. (2024). What are CPT1 activators and how do they work?. Retrieved from [Link]

  • Hilaris Publisher. (2016). Carnitine Palmitoyltransferase Inhibitor in Diabetes. Retrieved from [Link]

  • American Chemical Society. (2024). Screening of CPT1A-Targeting Lipid Metabolism Modulators Using Mitochondrial Membrane Chromatography. Retrieved from [Link]

  • PubMed. (2024). Etomoxir-carnitine, a novel pharmaco-metabolite of etomoxir, inhibits phospholipases A2 and mitochondrial respiration. Retrieved from [Link]

Sources

Application Note & Protocol: Regioselective Nucleophilic Addition to Potassium (S)-Oxirane-2-carboxylate for Chiral β-Hydroxy-α-Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Potassium (S)-oxirane-2-carboxylate, also known as potassium (S)-glycidate, is a pivotal chiral building block in modern organic synthesis. Its strained three-membered epoxide ring, coupled with the adjacent carboxylate, provides a unique platform for stereospecific and regioselective nucleophilic ring-opening reactions.[1] This application note details the mechanistic principles, critical reaction parameters, and a comprehensive protocol for the nucleophilic addition to this substrate, focusing on the synthesis of valuable β-hydroxy-α-amino acid derivatives. Mastery of this reaction allows for the efficient construction of complex, enantiomerically pure molecules essential for pharmaceutical and bioactive compound development.[1][2]

Theoretical Background & Mechanistic Insights

The ring-opening of epoxides is a cornerstone of organic synthesis. The reaction's outcome is dictated by the reaction conditions (acidic or basic) and the substitution pattern of the epoxide. In the case of potassium (S)-oxirane-2-carboxylate, the reaction is typically performed under neutral to basic conditions, favoring an SN2-type mechanism.

1.1. Regioselectivity: The Role of the Carboxylate

The key to harnessing the synthetic potential of potassium (S)-glycidate lies in controlling the regioselectivity of the nucleophilic attack. The epoxide has two electrophilic carbons, C2 (α-carbon, adjacent to the carboxylate) and C3 (β-carbon).

  • Electronic Effects: The electron-withdrawing carboxylate group polarizes the C2-O bond, making C2 seem more electrophilic.

  • Steric Effects: Conversely, the same carboxylate group presents significant steric hindrance at the C2 position.

Under SN2 conditions, nucleophilic attack occurs at the less sterically hindered carbon. Therefore, for most nucleophiles, the reaction proceeds with high regioselectivity via attack at the C3 position .[3] This leads to the formation of β-substituted-α-hydroxy carboxylates. This predictable outcome is a significant advantage in synthetic planning.

1.2. Stereochemistry: Inversion of Configuration

Consistent with an SN2 mechanism, the nucleophilic attack at C3 occurs from the backside relative to the C-O bond. This results in a clean inversion of stereochemistry at the C3 center. Since the starting material is the (S)-enantiomer, the resulting product will have a defined (R)-configuration at the newly formed stereocenter, providing excellent stereocontrol.

Mechanistic Pathway of Nucleophilic Addition

The diagram below illustrates the favored reaction pathway. The nucleophile (Nu-) preferentially attacks the less sterically encumbered C3 carbon, leading to the opening of the epoxide ring and the formation of an α-hydroxy-β-substituted carboxylate product with inverted stereochemistry at C3.

Caption: SN2 attack at the C3 position of potassium (S)-glycidate.

Critical Parameters and Optimization

The success of the nucleophilic addition hinges on the careful selection of several key parameters.

ParameterRecommended Choice(s)Rationale & Expert Insights
Nucleophile Azide (N₃⁻), Amines (R-NH₂), Thiols (R-SH)Azide is an excellent, small nucleophile for producing β-azido-α-hydroxy acids, which are precursors to β-amino acids.[4] Amines directly yield β-amino-α-hydroxy acids, crucial building blocks in many pharmaceuticals.[5][6] Primary amines are generally more effective than bulkier secondary amines. Thiols are soft nucleophiles that react efficiently to form β-thio-α-hydroxy acids.
Solvent Water, Protic Solvents (EtOH, MeOH), DMFWater is often an excellent and green solvent choice, especially given the salt nature of the starting material. It can facilitate the reaction by stabilizing the developing negative charge on the oxygen atom during ring-opening. For less soluble nucleophiles, co-solvents or polar aprotic solvents like DMF can be used.[7]
Temperature 25°C to 80°CThe reaction is often initiated at room temperature and may require gentle heating to proceed at a reasonable rate. Higher temperatures can accelerate the reaction but may also lead to side reactions or decomposition. Reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal temperature.
Stoichiometry 1.0 to 1.5 equivalents of NucleophileA slight excess of the nucleophile is often used to ensure complete consumption of the limiting potassium (S)-glycidate. However, a large excess can complicate purification.
pH Control Neutral to slightly basic (pH 7-9)Maintaining a neutral or slightly basic pH is crucial. Acidic conditions can lead to non-selective ring-opening or polymerization. The potassium carboxylate itself provides a slightly basic environment. If the nucleophile is used as a salt (e.g., ammonium chloride), a mild base like potassium carbonate (K₂CO₃) may be added.[8]

Detailed Experimental Protocol: Synthesis of (2R,3R)-3-Azido-2-hydroxybutanoic Acid Precursor

This protocol provides a representative procedure for the ring-opening of potassium (S)-oxirane-2-carboxylate using sodium azide as the nucleophile. This reaction is a key step towards synthesizing novel amino acids.

4.1. Materials & Reagents

  • Potassium (S)-oxirane-2-carboxylate (97% purity)

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl)

  • Deionized Water

  • Methanol

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (1M)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle/oil bath, separatory funnel, rotary evaporator.

4.2. Experimental Workflow

The following diagram outlines the key stages of the synthesis, from reaction setup to product isolation.

Caption: Workflow for azido-hydroxy acid synthesis.

4.3. Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add potassium (S)-oxirane-2-carboxylate (1.26 g, 10.0 mmol).

  • Add sodium azide (0.78 g, 12.0 mmol, 1.2 eq) and ammonium chloride (0.59 g, 11.0 mmol, 1.1 eq).

  • Add a solvent mixture of deionized water (20 mL) and methanol (10 mL).

  • Reaction Execution: Stir the mixture at room temperature for 10 minutes until most solids dissolve. Heat the reaction mixture to 65°C using an oil bath and allow it to reflux.

  • Monitoring: Monitor the reaction's progress every 4 hours using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Aqueous Workup: Once the starting material is consumed, cool the flask to room temperature in an ice bath.

  • Carefully acidify the reaction mixture to a pH of 2-3 by the dropwise addition of 1M HCl. Caution: Azides can form hydrazoic acid (HN₃) under acidic conditions, which is volatile and explosive. This step must be performed in a well-ventilated fume hood.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification & Characterization: The resulting crude product, an azido-hydroxy acid, can be purified by silica gel column chromatography if necessary. The final structure should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Reaction Insufficient temperature or reaction time.Increase temperature in 5-10°C increments or allow the reaction to run longer, continuing to monitor progress.
Low Yield Suboptimal pH; product partially soluble in the aqueous layer.Ensure pH is correctly adjusted during workup. Increase the number of extractions (e.g., to 5x) to maximize product recovery.
Side Product Formation Reaction temperature too high; incorrect pH.Reduce the reaction temperature. Ensure the starting pH is not acidic to prevent undesired polymerization or alternative ring-opening pathways.
Difficulty in Extraction Emulsion formation.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

References

  • MySkinRecipes. Potassium (S)-oxirane-2-carboxylate. [Link]

  • Gotor-Fernández, V., et al. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Advances. [Link]

  • ResearchGate. Potassium Azide (Sodium Azide). [Link]

  • Kaneko, T. (1961). Synthesis of beta-hydroxy-alpha-amino acid.
  • Mokryi, E., et al. (2019). Experimental and theoretical study on the kinetics and mechanism of the amine-catalyzed reaction of oxiranes with carboxylic acids. ResearchGate. [Link]

  • Myers, A. G., et al. (2002). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. National Institutes of Health. [Link]

  • Dotsenko, V. V., et al. (2008). Oxirane-2,2-dicarboxamides: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Zahoor, A. F., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]

  • Rosales, A., et al. (2011). Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. National Institutes of Health. [Link]

  • Davies, S. G., et al. (1998). Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Seeberger, P. H. (2008). Azides in carbohydrate chemistry. KOPS - University of Konstanz. [Link]

Sources

Application Notes & Protocols: Stereoselective Synthesis of β-Blockers Utilizing Potassium (S)-Oxirane-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of potassium (S)-oxirane-2-carboxylate as a pivotal chiral synthon in the asymmetric synthesis of β-adrenergic blocking agents (β-blockers). We will explore the mechanistic underpinnings, provide field-proven protocols for the synthesis of (S)-Propranolol as a representative example, and discuss the adaptability of this methodology for other key β-blockers.

The Stereochemical Imperative in β-Blocker Efficacy

β-Adrenergic blocking agents are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias.[1][2] These drugs function by antagonizing β-adrenergic receptors, thereby modulating the physiological effects of catecholamines.[1] A critical and non-negotiable aspect of their pharmacology is stereochemistry. The majority of β-blockers are chiral compounds, and their biological activity is predominantly associated with a single enantiomer.[3][4]

For the widely prescribed aryloxypropanolamine class of β-blockers, the therapeutic activity resides almost exclusively in the (S)-enantiomer.[5][6] For instance, the (S)-enantiomer of propranolol is approximately 100 times more potent in its β-blocking activity than its (R)-counterpart.[5][7] Consequently, the synthesis of enantiomerically pure (S)-β-blockers is not merely an academic exercise but a clinical necessity to maximize therapeutic efficacy and minimize potential side effects associated with the inactive enantiomer. Traditional synthetic methods that yield racemic mixtures necessitate costly and often inefficient chiral resolution steps.[1] The use of chiral building blocks, or synthons, offers a more elegant and efficient solution by establishing the desired stereochemistry at an early stage of the synthesis.

Potassium (S)-Oxirane-2-Carboxylate: A Premier Chiral Synthon

Potassium (S)-oxirane-2-carboxylate, also known as potassium (S)-glycidate, is a highly valuable chiral building block in asymmetric synthesis.[8] Its utility stems from the presence of a stereodefined epoxide ring, a versatile functional group that can undergo regioselective and stereospecific ring-opening reactions.[8] This allows for the precise introduction of the critical (S)-hydroxyl stereocenter found in the pharmacologically active enantiomers of β-blockers.

Key Advantages:

  • Stereochemical Purity: Provides a reliable source of the (S)-chirality required for active β-blockers.

  • Reaction Versatility: The epoxide moiety is susceptible to nucleophilic attack by a wide range of nucleophiles, particularly phenols and amines, which form the core structure of β-blockers.[9][10]

  • Synthetic Efficiency: Incorporating the chiral center early in the synthetic route (a "chiral pool" approach) avoids the formation of racemic mixtures, thereby streamlining the overall process and improving yields.

The general synthetic strategy involves a two-step sequence: first, the regioselective opening of a derivative of (S)-glycidate with a substituted phenol, followed by the aminolysis of the resulting chiral epoxide intermediate with a primary or secondary amine.

Synthetic_Pathway cluster_0 Inputs cluster_1 Core Synthesis cluster_2 Output K_Glycidate Potassium (S)-Oxirane-2-Carboxylate Phenol Aryl Alcohol (Ar-OH) Activation Activation / Derivatization K_Glycidate->Activation Amine Amine (R-NH2) Step1 Step 1: Phenoxide Ring-Opening Phenol->Step1 Step2 Step 2: Aminolysis Amine->Step2 Activation->Step1 Intermediate Chiral Glycidyl Ether Intermediate Step1->Intermediate Intermediate->Step2 Product (S)-β-Blocker Step2->Product Experimental_Workflow cluster_step1 Step 1: Chiral Epoxide Formation cluster_step2 Step 2: (S)-Propranolol Synthesis cluster_analysis Final Analysis A1 Activation of K-(S)-Glycidate (forms Glycidyl Tosylate) A3 Coupling Reaction (12-18h, RT) A1->A3 A2 Formation of Potassium Naphthoxide A2->A3 A4 Work-up & Column Chromatography A3->A4 B1 Aminolysis Reaction (Epoxide + Isopropylamine in IPA) A4->B1 B2 Reflux (4-6h) B1->B2 B3 Work-up & Solvent Evaporation B2->B3 B4 Purification by Recrystallization B3->B4 C1 Structural Confirmation (NMR, MS) B4->C1 C2 Purity & Enantiomeric Excess (Chiral HPLC) C1->C2

Sources

Introduction: The Strategic Value of Potassium (S)-Oxirane-2-Carboxylate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Enantioselective Synthesis with Potassium (S)-Oxirane-2-Carboxylate

In the landscape of modern drug discovery and fine chemical manufacturing, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, making the control of stereochemistry a critical challenge for synthetic chemists. Potassium (S)-oxirane-2-carboxylate, also known as potassium (S)-glycidate, has emerged as a powerhouse chiral building block for addressing this challenge.[1] Its structure, featuring a strained three-membered epoxide ring with a defined (S)-stereocenter, offers a reliable and versatile platform for introducing chirality into target molecules.

The synthetic utility of this reagent is rooted in the high reactivity of the epoxide ring, which readily undergoes regioselective and stereoselective ring-opening reactions with a wide array of nucleophiles.[1] This process allows for the predictable and controlled formation of new stereocenters, effectively transferring the inherent chirality of the starting material to more complex products. Consequently, potassium (S)-oxirane-2-carboxylate is a key intermediate in the synthesis of numerous biologically active molecules, including beta-blockers and enzyme inhibitors.[1][2] This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties, Handling, and Safety

A thorough understanding of the reagent's properties is the foundation of any successful synthetic protocol.

PropertyValueReference
IUPAC Name potassium (2S)-oxirane-2-carboxylate[3]
CAS Number 82079-45-6[1][3]
Molecular Formula C₃H₃KO₃[1][3][4]
Molecular Weight 126.16 g/mol [1][4]
Appearance White to off-white solid
Purity Typically ≥97%[3]

Storage and Handling: Potassium (S)-oxirane-2-carboxylate is sensitive to moisture and should be stored under an inert gas atmosphere (e.g., Argon or Nitrogen) at low temperatures, typically -20°C, to prevent degradation.[1] Handling should be performed in a dry environment, such as a glovebox or using Schlenk techniques, to ensure its integrity and reactivity.

Safety and Hazard Information: This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. According to the Globally Harmonized System (GHS), it presents the following hazards[4]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Always consult the latest Material Safety Data Sheet (MSDS) before use.

Core Mechanistic Principle: Stereospecific Ring-Opening

The synthetic power of potassium (S)-oxirane-2-carboxylate lies in the predictable outcome of its ring-opening reactions. The strained three-membered ring is susceptible to nucleophilic attack at either of the two carbon atoms (C2 or C3). The regioselectivity of this attack is governed by both steric and electronic factors.

Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism . The nucleophile will preferentially attack the less sterically hindered carbon atom (C3). This attack occurs from the backside, leading to a complete inversion of stereochemistry at the site of attack. The original stereocenter at C2 remains untouched throughout this process. This high degree of stereospecificity ensures that the chirality of the starting material is reliably transferred to the product.

Caption: SN2 nucleophilic attack on potassium (S)-oxirane-2-carboxylate.

Application Note I: Synthesis of Enantiopure β-Adrenergic Receptor Antagonists (β-Blockers)

Context & Rationale: Chiral β-amino alcohols are the core structural motif of many β-blocker pharmaceuticals, such as (S)-Propranolol and (S)-Atenolol. The stereochemistry of the hydroxyl and amino groups is critical for their therapeutic activity. Potassium (S)-oxirane-2-carboxylate serves as an ideal precursor for establishing the required (S)-configuration at the hydroxyl-bearing carbon. The strategy involves a regioselective ring-opening with a suitable amine nucleophile.

Experimental Protocol: Synthesis of an (S)-β-Amino Alcohol Precursor

This protocol details the reaction of potassium (S)-oxirane-2-carboxylate with isopropylamine, a key step toward the synthesis of various β-blockers.

1. Materials and Reagents:

ReagentFormulaMW ( g/mol )Molar Eq.Amount
Potassium (S)-oxirane-2-carboxylateC₃H₃KO₃126.161.05.00 g
IsopropylamineC₃H₉N59.112.55.86 g (8.5 mL)
Methanol (Anhydrous)CH₄O32.04-50 mL
Hydrochloric Acid (1 M aq.)HCl36.46-As needed
Diethyl EtherC₄H₁₀O74.12-For extraction
Magnesium Sulfate (Anhydrous)MgSO₄120.37-For drying

2. Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium (S)-oxirane-2-carboxylate (5.00 g).

  • Solvent and Reagent Addition: Add anhydrous methanol (50 mL) to the flask. Stir the suspension until the solid is partially dissolved. Carefully add isopropylamine (8.5 mL) to the mixture at room temperature.

    • Causality Note: Methanol is chosen as the solvent due to its ability to dissolve the reactants and facilitate the nucleophilic attack. A molar excess of the amine is used to drive the reaction to completion and minimize potential side reactions.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting epoxide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in deionized water (50 mL).

    • Acidify the aqueous solution to pH ~2 by slow addition of 1 M HCl. This step protonates the product and any unreacted amine.

    • Wash the acidic aqueous layer with diethyl ether (2 x 30 mL) to remove any non-polar impurities.

    • Basify the aqueous layer to pH ~10-11 with a suitable base (e.g., 2 M NaOH) to deprotonate the amino alcohol product, which may cause it to precipitate or become extractable.

  • Product Isolation:

    • Extract the product from the basic aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 40 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-amino alcohol.

  • Purification: Purify the product by column chromatography on silica gel or by recrystallization if it is a solid, to obtain the enantiomerically pure product.

Trustworthiness through Self-Validation: The stereochemical outcome of this reaction is highly reliable. The SN2 mechanism dictates that the nucleophilic attack of the amine occurs at the C3 position with inversion of configuration. The chirality at C2 is preserved. The enantiomeric excess (ee) of the product, which should be >99%, can be confirmed by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Application Note II: Synthesis of Chiral Diol Scaffolds

Context & Rationale: Chiral 1,2-diols are versatile intermediates in organic synthesis, serving as precursors for ligands, chiral auxiliaries, and natural products. The stereospecific hydrolysis of potassium (S)-oxirane-2-carboxylate provides a direct route to (S)-2,3-dihydroxypropanoic acid. The reaction must be carefully controlled to ensure the epoxide ring is opened without racemization.

Experimental Protocol: Acid-Catalyzed Hydrolysis to (S)-Glyceric Acid

1. Materials and Reagents:

ReagentFormulaMW ( g/mol )Molar Eq.Amount
Potassium (S)-oxirane-2-carboxylateC₃H₃KO₃126.161.05.00 g
Sulfuric Acid (0.5 M aq.)H₂SO₄98.08Catalytic~40 mL
Barium CarbonateBaCO₃197.34-As needed
Deionized WaterH₂O18.02-Solvent

2. Step-by-Step Procedure:

  • Reaction Setup: Dissolve potassium (S)-oxirane-2-carboxylate (5.00 g) in deionized water (20 mL) in a 100 mL round-bottom flask with a magnetic stir bar.

  • Acidification: Cool the solution in an ice bath (0-5°C). Slowly add 0.5 M sulfuric acid until the pH of the solution is approximately 1.

    • Causality Note: The acid protonates the epoxide oxygen, activating it towards nucleophilic attack by water. Low temperature is crucial to control the reaction rate and prevent potential side reactions or degradation.

  • Reaction Execution: Allow the reaction to stir at room temperature for 4-6 hours. The progress can be monitored by the disappearance of the starting material (via TLC or LC-MS).

  • Neutralization and Work-up:

    • Carefully add solid barium carbonate in small portions to the reaction mixture until the pH is neutral (~7). This step neutralizes the sulfuric acid, precipitating it as insoluble barium sulfate.

    • Stir the mixture for 30 minutes to ensure complete neutralization.

    • Filter the suspension through a pad of Celite to remove the barium sulfate precipitate. Wash the filter cake with a small amount of deionized water.

  • Product Isolation:

    • The filtrate contains the potassium salt of (S)-glyceric acid. To isolate the free acid, the solution can be passed through a cation-exchange resin (H⁺ form).

    • Alternatively, careful evaporation of the water under reduced pressure will yield the potassium salt, which can be used directly in subsequent steps.

G cluster_workflow General Experimental Workflow A 1. Reaction Setup (Flask, Stir Bar, Reagents) B 2. Reagent Addition (Solvent, Nucleophile) A->B C 3. Reaction (Heating/Cooling, Monitoring via TLC) B->C D 4. Quenching & Work-up (Solvent Removal, pH Adjustment) C->D E 5. Extraction (Separation of Aqueous/Organic Layers) D->E F 6. Drying & Concentration (Anhydrous MgSO4, Rotary Evaporation) E->F G 7. Purification (Chromatography/Recrystallization) F->G H 8. Characterization (NMR, HPLC, MS) G->H

Caption: A generalized workflow for synthesis using potassium (S)-oxirane-2-carboxylate.

References

  • MySkinRecipes. Potassium (S)-oxirane-2-carboxylate. [Link]

  • National Center for Biotechnology Information. Potassium oxirane-2-carboxylate. PubChem Compound Summary for CID 23708733. [Link]

  • National Center for Biotechnology Information. Potassium (2R)-oxirane-2-carboxylate. PubChem Compound Summary for CID 23708734. [Link]

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Application Notes and Protocols for Reactions Involving Potassium (S)-Oxirane-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Potassium (S)-Oxirane-2-Carboxylate in Asymmetric Synthesis

Potassium (S)-oxirane-2-carboxylate, also known as potassium (S)-glycidate, is a pivotal chiral building block in modern organic and medicinal chemistry. Its importance stems from the presence of a stereochemically defined epoxide ring, which allows for highly regioselective and stereoselective ring-opening reactions. This property is instrumental in the synthesis of complex, enantiomerically pure molecules, particularly in the pharmaceutical industry for the development of beta-blockers, enzyme inhibitors, and other bioactive compounds where stereochemistry is critical for therapeutic efficacy.[1] The strained three-membered ether ring of the oxirane moiety makes it susceptible to nucleophilic attack, providing a versatile handle for the introduction of various functional groups with a high degree of stereochemical control.[1] This application note provides a comprehensive guide to the experimental setup for reactions involving potassium (S)-oxirane-2-carboxylate, with a focus on practical protocols, the underlying chemical principles, and essential safety considerations.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of potassium (S)-oxirane-2-carboxylate is fundamental to its effective and safe use in the laboratory.

PropertyValueSource
Molecular Formula C₃H₃KO₃
Molecular Weight 126.16 g/mol
Appearance Crystalline solid[Various supplier data]
Storage -20°C, under inert gas

Safety and Handling

Potassium (S)-oxirane-2-carboxylate is classified with several hazard statements, and appropriate safety precautions are mandatory.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1]

  • Avoid inhalation of dust and contact with skin and eyes.

  • Keep the container tightly closed and store in a cool, dry place under an inert atmosphere.[1]

Core Reaction: Nucleophilic Ring-Opening of the Epoxide

The cornerstone of potassium (S)-oxirane-2-carboxylate's utility is the nucleophilic ring-opening of the epoxide. This reaction can be catalyzed by either acid or base, with the choice of conditions dictating the regioselectivity of the attack on the epoxide ring.

Mechanism of Ring-Opening
  • Base-Catalyzed Ring-Opening: Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide in a classic SN2 fashion. This results in the inversion of stereochemistry at the site of attack. The carboxylate group of potassium (S)-oxirane-2-carboxylate directs the nucleophile to the C3 position.

  • Acid-Catalyzed Ring-Opening: In the presence of an acid, the epoxide oxygen is protonated, making the epoxide a better electrophile. The nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.

G cluster_base Base-Catalyzed Ring-Opening (SN2) cluster_acid Acid-Catalyzed Ring-Opening KOC Potassium (S)-oxirane-2-carboxylate Nuc_base Nucleophile (e.g., R-NH2) Transition_State_Base Transition State (Attack at C3) Product_Base Product (Inversion at C3) KOC_acid Potassium (S)-oxirane-2-carboxylate H_plus H+ Protonated_Epoxide Protonated Epoxide Nuc_acid Nucleophile Transition_State_Acid Transition State (Attack at C2) Product_Acid Product

Detailed Protocol: Synthesis of a Chiral β-Amino Alcohol

This protocol details the reaction of potassium (S)-oxirane-2-carboxylate with a primary amine, a common step in the synthesis of β-blockers.[3][4]

Objective: To synthesize (S)-3-(isopropylamino)-1-hydroxypropane-2-carboxylic acid through the ring-opening of potassium (S)-oxirane-2-carboxylate with isopropylamine.

Materials:

  • Potassium (S)-oxirane-2-carboxylate (1.0 eq)

  • Isopropylamine (1.5 eq)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle with temperature control

  • Rotary evaporator

  • Separatory funnel

  • Glassware for extraction and filtration

  • Chromatography column

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve potassium (S)-oxirane-2-carboxylate (1.0 eq) in anhydrous ethanol.

  • Addition of Amine: To the stirred solution, add isopropylamine (1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add diethyl ether and stir for 15 minutes. This will precipitate the potassium salt of the product.

    • Filter the solid product and wash with a small amount of cold diethyl ether.

  • Purification (if necessary):

    • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether).

    • Alternatively, for non-crystalline products, the crude material can be dissolved in water, acidified with 1 M HCl to pH ~6, and then purified by column chromatography on silica gel.

Workflow for Synthesis and Analysis

G Start Start: Potassium (S)-oxirane-2-carboxylate + Amine Reaction Reaction: Ethanol, Reflux Start->Reaction Workup Work-up: Solvent removal, Precipitation Reaction->Workup Purification Purification: Recrystallization or Column Chromatography Workup->Purification Characterization Characterization Purification->Characterization NMR NMR Spectroscopy (1H, 13C) Characterization->NMR HPLC Chiral HPLC Characterization->HPLC MS Mass Spectrometry Characterization->MS Final_Product Final Product: Enantiomerically Pure β-Amino Alcohol Characterization->Final_Product

Analytical Characterization

Thorough characterization of the product is essential to confirm its structure and enantiomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum should show the disappearance of the characteristic epoxide protons of the starting material (typically around 2.5-3.5 ppm) and the appearance of new signals corresponding to the β-amino alcohol product. The proton on the carbon bearing the hydroxyl group will appear as a multiplet, and the protons on the carbon adjacent to the amine will also show characteristic shifts. The acidic proton of the carboxylic acid may appear as a broad singlet at a downfield chemical shift (around 10-12 ppm), though its visibility can be affected by the solvent and concentration.[5]

  • ¹³C NMR: The carbon NMR spectrum will confirm the opening of the epoxide ring, with the disappearance of the epoxide carbon signals and the appearance of signals for the carbons of the resulting diol backbone.

Chiral High-Performance Liquid Chromatography (HPLC)

To determine the enantiomeric excess (ee) of the product, chiral HPLC is the method of choice.

Typical Chiral HPLC Method:

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or Chirobiotic V) is often effective for separating enantiomers of β-blockers and their precursors.[3][6]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol or isopropanol) is commonly used for normal-phase separations. For polar compounds, a polar-phase method with methanol or acetonitrile may be suitable.[6]

  • Detection: UV detection at a wavelength where the analyte has significant absorbance.

The retention times of the two enantiomers will differ, allowing for the calculation of the enantiomeric excess from the peak areas.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete reaction Insufficient reaction time or temperature.Increase reaction time and/or temperature. Ensure the amine is not too sterically hindered.
Low yield Product loss during work-up or purification.Optimize the precipitation or extraction procedure. Ensure the pH is appropriate during aqueous work-up.
Low enantiomeric excess Racemization during the reaction or work-up.Ensure the reaction is carried out under strictly anhydrous and inert conditions. Avoid harsh acidic or basic conditions during work-up.
Side product formation Reaction of the product with the starting material.Use a slight excess of the nucleophile. Monitor the reaction closely by TLC to avoid prolonged reaction times.

Conclusion

Potassium (S)-oxirane-2-carboxylate is a valuable and versatile chiral synthon for the enantioselective synthesis of a wide range of important molecules. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully and safely utilize this reagent in their synthetic endeavors. Careful attention to reaction conditions, safety precautions, and analytical characterization will ensure the generation of high-quality, enantiomerically pure products for applications in research, drug discovery, and development.

References

  • PubChem. Potassium oxirane-2-carboxylate. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. Potassium (S)-oxirane-2-carboxylate. [Link]

  • Organic Syntheses. Oxiranecarboxylic acid, ethyl ester, (R)-. [Link]

  • ResearchGate. Experimental and theoretical study on the kinetics and mechanism of the amine-catalyzed reaction of oxiranes with carboxylic acids. [Link]

  • Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Beta Blockers Synthesis Methods. [Link]

  • PubMed. Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. [Link]

  • ResearchGate. Design and synthesis of two steroid-oxirane-carboxamide derivatives. [Link]

  • PubMed. Synthesis and pharmacology of potential beta-blockers. [Link]

  • ResearchGate. A New Enantioselective Synthesis of Glycidates via Dynamic Kinetic Resolution of Racemic 2-Chloro-3-keto Esters Using Chiral Ru(II) Complexes. [Link]

  • Google Patents.
  • Google Patents. Purification of oxiranes by reduction of carbonyl impurittes with trivalent nitrogencompounds.
  • ResearchGate. Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. [Link]

  • Semantic Scholar. Supporting Information Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives Experimental procedures and characte. [Link]

  • NIH. Enantioselective Potassium-Catalyzed Wittig Olefinations. [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]

  • Organic Chemistry Portal. One-Pot Three-Component Strategy for Polysubstituted 2-Aminothiazoles via Ring Opening of α-Nitro Epoxides. [Link]

  • MDPI. Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. [Link]

  • PubMed. Synthesis and pharmacological evaluation of novel potential ultrashort-acting beta-blockers. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • NIH. Synthesis, Docking Study and β-Adrenoceptor Activity of Some New Oxime Ether Derivatives. [Link]

  • NIH. Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ResearchGate. Controlled synthesis of platy potassium titanates from potassium magnesium titanate. [Link]

  • RSC Publishing. Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. [Link]

  • PubChem. (S)-oxirane-2-carboxylic acid. [Link]

  • European Pharmaceutical Review. Novel method could optimise beta-blocker synthesis. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Potassium (S)-Oxirane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of potassium (S)-oxirane-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis, ensuring the highest purity and yield of your target molecule. Potassium (S)-oxirane-2-carboxylate is a critical chiral building block in the synthesis of numerous pharmaceuticals, and its stereochemical integrity is paramount for biological activity.[1] This guide provides practical, experience-driven advice to overcome common challenges and side reactions encountered during its preparation.

Troubleshooting Guide: Navigating Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis of potassium (S)-oxirane-2-carboxylate, offering probable causes and actionable solutions.

Issue 1: Low Yield of the Desired Product

Q: My reaction is resulting in a significantly lower yield of potassium (S)-oxirane-2-carboxylate than expected. What are the likely causes and how can I improve it?

A: Low yields can stem from several factors, primarily related to reaction conditions and reagent quality. Here’s a systematic approach to troubleshooting:

  • Probable Cause 1: Incomplete Reaction. The epoxidation reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. However, be cautious with temperature, as it can promote side reactions.

  • Probable Cause 2: Suboptimal Base Concentration. The choice and concentration of the base are critical for the epoxidation step.[3]

    • Solution: Ensure the base (e.g., potassium carbonate, potassium hydroxide) is of high purity and used in the correct stoichiometric amount.[3][4] The base neutralizes the acidic byproduct of the reaction, driving the equilibrium towards the product. An insufficient amount of base will result in an incomplete reaction.

  • Probable Cause 3: Degradation of the Product. The oxirane ring is susceptible to opening under both acidic and basic conditions, especially in the presence of nucleophiles.

    • Solution: Maintain strict pH control throughout the reaction and workup. The workup procedure should be performed at low temperatures to minimize degradation.[5]

  • Probable Cause 4: Impure Starting Materials. The purity of the starting materials, such as the corresponding halo-alcohol or unsaturated ester, is crucial.

    • Solution: Purify the starting materials before use. Impurities can interfere with the reaction or lead to the formation of byproducts.

dot

Low_Yield_Troubleshooting Start Low Yield Observed Check_Completion Monitor Reaction Progress (TLC/HPLC) Start->Check_Completion Check_Base Verify Base Quality & Stoichiometry Start->Check_Base Check_pH Monitor pH & Temperature During Workup Start->Check_pH Check_Purity Analyze Starting Material Purity Start->Check_Purity Incomplete Incomplete Reaction Check_Completion->Incomplete Extend_Time Extend Reaction Time Incomplete->Extend_Time Increase_Temp Increase Temperature (with caution) Incomplete->Increase_Temp Solution Improved Yield Extend_Time->Solution Increase_Temp->Solution Base_Issue Suboptimal Base Check_Base->Base_Issue Use_Pure_Base Use High-Purity Base in Correct Amount Base_Issue->Use_Pure_Base Use_Pure_Base->Solution Degradation Product Degradation Check_pH->Degradation Low_Temp_Workup Perform Workup at Low Temperature Degradation->Low_Temp_Workup Low_Temp_Workup->Solution Impure_SM Impure Starting Material Check_Purity->Impure_SM Purify_SM Purify Starting Materials Impure_SM->Purify_SM Purify_SM->Solution

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Significant Impurities in the Final Product

Q: My final product shows multiple impurity peaks in the HPLC analysis. What are these impurities and how can I avoid them?

A: The formation of impurities is a common challenge. Identifying the structure of these byproducts is the first step toward mitigating their formation.

  • Probable Cause 1: Diol Formation. The most common impurity is the corresponding diol, formed by the hydrolysis of the oxirane ring.

    • Mechanism: The epoxide ring is susceptible to nucleophilic attack by water or hydroxide ions, leading to ring-opening and the formation of a diol.

    • Prevention: Use anhydrous solvents and reagents to minimize the presence of water. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. The workup should be conducted at a neutral or slightly basic pH to avoid acid-catalyzed hydrolysis.

  • Probable Cause 2: Polymerization. Epoxides can undergo base-catalyzed polymerization.

    • Mechanism: The alkoxide generated from the ring-opening of one epoxide molecule can act as a nucleophile to attack another epoxide molecule, leading to the formation of oligomers or polymers.

    • Prevention: Use a stoichiometric amount of base rather than a large excess. Maintain a low reaction temperature to disfavor the polymerization pathway.

  • Probable Cause 3: Racemization. Loss of enantiomeric purity can occur if the stereocenter is compromised.

    • Mechanism: While less common for this specific molecule under standard epoxidation conditions, harsh basic conditions or prolonged reaction times at elevated temperatures could potentially lead to side reactions that affect the stereocenter.

    • Prevention: Adhere to optimized reaction times and temperatures. Use chiral-phase HPLC to monitor the enantiomeric excess (e.e.) of your product.

Table 1: Common Impurities and Mitigation Strategies

ImpurityProbable CauseMitigation Strategy
(S)-2,3-dihydroxypropanoic acidHydrolysis of the oxirane ringUse anhydrous solvents and reagents; maintain neutral or slightly basic pH during workup.
Oligomers/PolymersBase-catalyzed polymerizationUse stoichiometric base; maintain low reaction temperature.
(R)-oxirane-2-carboxylateRacemizationAdhere to optimized reaction time and temperature.

dot

Side_Reactions Starting_Material Starting Material (e.g., (R)-3-chloro-2-hydroxypropanoate) Desired_Product Potassium (S)-oxirane-2-carboxylate C₃H₃KO₃ Starting_Material->Desired_Product Main Reaction Base Base (e.g., K2CO3) Base->Desired_Product Diol Side Product: Diol (S)-2,3-dihydroxypropanoate Desired_Product->Diol Hydrolysis Polymer Side Product: Polymer Oligo/Poly-ether Desired_Product->Polymer Polymerization Water H₂O (Nucleophile) Water->Diol Excess_Base Excess Base Excess_Base->Polymer

Caption: Main reaction and common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying potassium (S)-oxirane-2-carboxylate?

A1: The purification of potassium (S)-oxirane-2-carboxylate can be challenging due to its high polarity and potential for degradation.

  • Recrystallization: This is often the most effective method for obtaining a highly pure product. A suitable solvent system must be empirically determined, but mixtures of alcohols (e.g., ethanol, isopropanol) and anti-solvents (e.g., acetone, ethyl acetate) are good starting points. The process should be carried out quickly and at low temperatures to minimize decomposition.

  • Column Chromatography: While possible, it can be difficult due to the ionic nature of the salt. Reversed-phase chromatography on C18-functionalized silica gel with a water/acetonitrile or water/methanol mobile phase can be effective.[6] Normal-phase silica gel chromatography is generally not suitable.

  • Washing/Trituration: If the product has a reasonable level of purity, washing or triturating the crude solid with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.

Q2: How can I confirm the stereochemical purity of my product?

A2: Ensuring the enantiomeric purity of your product is crucial.

  • Chiral HPLC: This is the gold standard for determining the enantiomeric excess (e.e.) of your product. A variety of chiral stationary phases are commercially available, and method development will be required to achieve baseline separation of the enantiomers.

  • Polarimetry: Measurement of the specific rotation of your product and comparison to the literature value can provide a good indication of its enantiomeric purity. However, this method is less accurate than chiral HPLC and can be misleading if chiral impurities are present.

Q3: What are the optimal storage conditions for potassium (S)-oxirane-2-carboxylate?

A3: Due to its reactivity, proper storage is essential to maintain the integrity of the compound.

  • Temperature: Store at low temperatures, typically -20°C, to minimize degradation.[1]

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to protect it from moisture and air.

  • Container: Use a tightly sealed container to prevent the ingress of moisture.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Potassium (S)-Oxirane-2-carboxylate

This protocol provides a general guideline. Specific amounts and conditions should be optimized for your particular setup.

  • Reaction Setup: To a solution of the starting material (e.g., methyl (R)-3-chloro-2-hydroxypropanoate) in a suitable anhydrous solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stirrer, add a stoichiometric amount of potassium carbonate.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, filter the mixture to remove any inorganic salts.

  • Saponification: Add a solution of potassium hydroxide in water or methanol to the filtrate and stir at room temperature to saponify the ester.

  • Isolation: Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization.

Protocol 2: Purification by Recrystallization

  • Dissolution: Dissolve the crude potassium (S)-oxirane-2-carboxylate in a minimal amount of a hot solvent (e.g., ethanol).

  • Crystallization: Slowly add an anti-solvent (e.g., ethyl acetate) until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then place it in a freezer (-20°C) to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.

References

  • U.S. Patent 4,898,954, "Process for the preparation of oxiranes," issued February 6, 1990.
  • MySkinRecipes, "Potassium (S)-oxirane-2-carboxylate." [Link]

  • PubChem, "Potassium oxirane-2-carboxylate." [Link]

  • Reddy, G. M., et al. "Identification and synthesis of potential impurities of losartan potassium - A non-peptide angiotensinogen II receptor antagonist." Asian Journal of Chemistry, vol. 19, no. 5, 2007, pp. 3789-3796. [Link]

  • ResearchGate, "Degradation of Potassium Carboxylate." [Link]

  • Lura, V., et al. "Challenges in the transfer and scale-up of mini-tableting: Case study with losartan potassium." European Journal of Pharmaceutics and Biopharmaceutics, vol. 192, 2023, pp. 161-173. [Link]

  • U.S. Patent 3,149,131, "Purification of oxiranes by reduction of carbonyl impurities with trivalent nitrogen compounds," issued September 15, 1964.
  • Burés, J., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, vol. 116, no. 19, 2016, pp. 12447-12515. [Link]

  • Shah, R. P., et al. "Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance." Asian Journal of Chemistry, vol. 22, no. 6, 2010, pp. 4383-4388. [Link]

  • Advanced Tinkering, "Potassium Purification Without Distillation." YouTube, 5 Mar. 2023. [Link]

  • Organic Syntheses, "Procedure for Column Chromatography." [Link]

  • Beilstein Journal of Organic Chemistry, "Oxetanes: formation, reactivity and total syntheses of natural products." [Link]

  • MDPI, "Syntheses, Structures, and Corrosion Inhibition of Various Alkali Metal Carboxylate Complexes." [Link]

  • U.S. Patent 6,013,666, "Oxirane carboxylic acid derivative and its manufacturing method," issued January 11, 2000.
  • Rádl, S. "Identification and Synthesis of Impurities of Selected Sartans as an Integral Part of the API Development." ResearchGate, 2016. [Link]

  • Liu, A. "Decarboxylation mechanisms in biological system." Bioorganic Chemistry, vol. 43, 2012, pp. 2-14. [Link]

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Navigating the Nuances of Purity: A Technical Guide to Common Impurities in Commercial Potassium (S)-oxirane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

As a cornerstone chiral building block in the synthesis of numerous pharmaceuticals, the purity of potassium (S)-oxirane-2-carboxylate is paramount to ensure the efficacy, safety, and reproducibility of your experimental outcomes. This technical support guide, curated by our senior application scientists, provides an in-depth analysis of the common impurities that may be present in commercial batches of this critical reagent. We will delve into the origins of these impurities, their potential impact on your research, and robust analytical methods for their detection and quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary categories of impurities I should be aware of in commercial potassium (S)-oxirane-2-carboxylate?

A1: Impurities in commercial potassium (S)-oxirane-2-carboxylate can be broadly classified into four main categories:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. They include unreacted starting materials, intermediates, by-products from side reactions, and residual reagents or catalysts.

  • Enantiomeric Impurities: The most significant impurity in this chiral compound is often its unwanted enantiomer, potassium (R)-oxirane-2-carboxylate.

  • Residual Solvents: Organic solvents used during synthesis and purification can be retained in the final product.

  • Degradation Products: These impurities form over time due to the inherent stability of the molecule under various storage and handling conditions.

Q2: What is the most critical impurity to monitor, and why?

A2: The most critical impurity is the (R)-enantiomer. In the development of stereospecific pharmaceuticals, the biological activity is often confined to one enantiomer. The presence of the inactive or, in some cases, deleterious (R)-enantiomer can lead to lower overall efficacy and potentially unforeseen toxicological effects. Regulatory bodies have stringent requirements for the enantiomeric purity of chiral drugs.

Q3: How can residual solvents impact my experiments?

A3: Residual solvents can have several negative impacts. They can interfere with downstream reactions, act as poisons for catalysts, and in biological assays, they may exhibit cytotoxic effects, leading to erroneous results. The International Council for Harmonisation (ICH) provides guidelines on acceptable limits for residual solvents in pharmaceutical products.[1][2]

Q4: What are the likely degradation pathways for potassium (S)-oxirane-2-carboxylate?

A4: The oxirane (epoxide) ring is susceptible to degradation under certain conditions:

  • Hydrolysis: In the presence of water, the epoxide ring can open to form the corresponding diol, (S)-2,3-dihydroxypropanoic acid. This is a common degradation pathway, especially if the material is not stored under anhydrous conditions.

  • Thermal Degradation: High temperatures can cause the oxirane ring to cleave and rearrange, potentially forming carbonyl compounds.[3]

  • Acid/Base Catalyzed Degradation: The epoxide ring opening is catalyzed by both acidic and basic conditions, leading to a variety of degradation products.

Troubleshooting Guide: Unexpected Experimental Results

This section addresses common issues that may arise during your experiments and links them to potential impurities in your potassium (S)-oxirane-2-carboxylate.

Observed Issue Potential Cause Related to Impurities Recommended Action
Low reaction yield or incomplete conversion - Unreacted starting materials in the reagent lot. - Catalyst poisoning by residual solvents or other process-related impurities.- Verify the purity of the starting material using the analytical methods described below. - Consider purifying the reagent before use.
Formation of unexpected by-products - Reactive impurities from the manufacturing process (e.g., unreacted epichlorohydrin or glycidol). - Degradation products such as the diol impurity reacting in an unintended manner.- Perform a thorough characterization of the by-products to identify their structure. - Analyze the starting material for the presence of potential reactive impurities.
Inconsistent biological activity or enantioselectivity in downstream products - Presence of the (R)-enantiomer leading to a racemic or enantioenriched mixture rather than a single enantiomer.- Determine the enantiomeric excess (e.e.) of the potassium (S)-oxirane-2-carboxylate using chiral HPLC.
Poor reproducibility of experiments - Batch-to-batch variability in the impurity profile of the commercial reagent.- Qualify each new batch of the reagent by performing the recommended analytical checks. - Request a certificate of analysis (CoA) from the supplier with detailed impurity information.

Understanding the Origin of Impurities: A Look at Synthetic Routes

The potential impurities in commercial potassium (S)-oxirane-2-carboxylate are intrinsically linked to its method of manufacture. While specific commercial syntheses are proprietary, the common strategies involve either asymmetric epoxidation or chiral resolution.

Synthetic_Routes_and_Impurities cluster_0 Asymmetric Epoxidation Route cluster_1 Chiral Resolution Route Acrylic Acid Derivative Acrylic Acid Derivative Asymmetric Epoxidation Asymmetric Epoxidation Acrylic Acid Derivative->Asymmetric Epoxidation Oxidant (e.g., TBHP) Chiral Catalyst (e.g., Ti/DET) Potassium (S)-oxirane-2-carboxylate Potassium (S)-oxirane-2-carboxylate Asymmetric Epoxidation->Potassium (S)-oxirane-2-carboxylate Impurity_Set_A Unreacted Starting Material Catalyst Residues (Ti, Tartrate) Oxidant By-products (R)-enantiomer (minor) Asymmetric Epoxidation->Impurity_Set_A leads to Racemic Glycidic Acid/Ester Racemic Glycidic Acid/Ester Diastereomeric Salt Formation Diastereomeric Salt Formation Racemic Glycidic Acid/Ester->Diastereomeric Salt Formation Chiral Resolving Agent (e.g., Chiral Amine) Separation Separation Diastereomeric Salt Formation->Separation Impurity_Set_B Residual Resolving Agent (R)-enantiomer (from incomplete separation) Diastereomeric Salt Formation->Impurity_Set_B leads to Liberation of (S)-enantiomer Liberation of (S)-enantiomer Separation->Liberation of (S)-enantiomer Liberation of (S)-enantiomer->Potassium (S)-oxirane-2-carboxylate

Caption: Potential synthetic routes and associated impurities.

Analytical Methodologies for Impurity Profiling

A multi-pronged analytical approach is essential for a comprehensive assessment of the purity of potassium (S)-oxirane-2-carboxylate.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Principle: This is the most critical analysis to determine the enantiomeric excess (e.e.) of the (S)-enantiomer. The method relies on a chiral stationary phase (CSP) that differentially interacts with the two enantiomers, leading to their separation.

Experimental Protocol:

  • Column: A polysaccharide-based chiral column, such as Chiralcel OD-H or Chiralpak AD-H, is often effective for separating enantiomers of chiral acids and esters.[4][5]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane and a polar alcohol modifier like isopropanol or ethanol, often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is generally suitable.

  • Sample Preparation: Dissolve a known concentration of the potassium salt in the mobile phase or a compatible solvent.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the (S) and (R) enantiomers: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Gas Chromatography (GC) for Residual Solvents

Principle: Headspace gas chromatography with flame ionization detection (HS-GC-FID) is the standard method for the analysis of residual solvents in pharmaceutical ingredients, as outlined in USP <467>.[2][6]

Experimental Protocol:

  • Column: A column with a stationary phase designed for volatile organic compounds, such as a G43 (6% cyanopropylphenyl – 94% dimethylpolysiloxane) or G16 (polyethylene glycol) phase, is typically used.[2]

  • Instrumentation: A headspace autosampler is used to introduce the volatile solvents from the sample into the GC system.

  • Sample Preparation: A precisely weighed amount of the sample is placed in a headspace vial with a suitable dissolution solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide).

  • Analysis: The sample is heated to a specific temperature in the headspace autosampler to allow the volatile solvents to partition into the gas phase, which is then injected into the GC. Identification and quantification are performed by comparing the retention times and peak areas to those of certified reference standards.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities and Degradation Products

Principle: Reversed-phase HPLC with UV or mass spectrometric (MS) detection can be used to separate and quantify non-volatile organic impurities, such as unreacted starting materials, by-products, and degradation products.

Experimental Protocol:

  • Column: A C18 or C8 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Detection: UV detection is suitable for chromophoric impurities. For the identification of unknown impurities, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.

  • Forced Degradation Studies: To identify potential degradation products, forced degradation studies should be performed by subjecting the material to stress conditions (acidic, basic, oxidative, thermal, and photolytic) as per ICH guidelines.[7][8][9] The resulting degradation products can then be characterized by LC-MS.

Summary of Potential Impurities and Analytical Methods

Impurity Class Specific Examples Typical Origin Recommended Analytical Method
Enantiomeric Potassium (R)-oxirane-2-carboxylateIncomplete chiral resolution or non-ideal asymmetric synthesisChiral HPLC
Process-Related (from Asymmetric Epoxidation) Acrylic acid, catalyst residues (e.g., titanium, tartrates), t-butyl alcoholUnreacted starting materials, catalyst, and by-productsHPLC-UV/MS, ICP-MS (for metals)
Process-Related (from Chiral Resolution) Racemic glycidic acid, chiral resolving agentIncomplete reaction or separationHPLC-UV/MS
Residual Solvents Toluene, Hexane, Isopropanol, Ethanol, etc.Synthesis and purification stepsHeadspace GC-FID
Degradation Products (S)-2,3-dihydroxypropanoic acid, carbonyl compoundsHydrolysis, thermal degradationHPLC-UV/MS

Logical Workflow for Impurity Analysis

Impurity_Analysis_Workflow Start Start Sample_Received Receive Commercial Lot of Potassium (S)-oxirane-2-carboxylate Start->Sample_Received Visual_Inspection Visual Inspection (Color, Appearance) Sample_Received->Visual_Inspection Chiral_HPLC Chiral HPLC Analysis (Determine e.e.) Visual_Inspection->Chiral_HPLC HS_GC_FID Headspace GC-FID (Residual Solvents) Visual_Inspection->HS_GC_FID RP_HPLC_UV_MS Reversed-Phase HPLC-UV/MS (Non-volatile Impurities) Visual_Inspection->RP_HPLC_UV_MS Decision Meets Specifications? Chiral_HPLC->Decision HS_GC_FID->Decision RP_HPLC_UV_MS->Decision Release_for_Use Release for Experimental Use Decision->Release_for_Use Yes Quarantine_Further_Investigation Quarantine & Further Investigation Decision->Quarantine_Further_Investigation No

Caption: A logical workflow for the comprehensive analysis of impurities.

By implementing these analytical strategies and being cognizant of the potential impurities, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • Oyewale, A. O., & Aitken, R. A. (1995). Thermal reactions of oxiranes. Russian Chemical Bulletin, 44(5), 919-922. [Link]

  • A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. (2018). IOSR Journal of Applied Chemistry, 11(9), 56-62. [Link]

  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-26. [Link]

  • Newman, M. S., & Magerlein, B. J. (1947). The Darzens Glycidic Ester Condensation. Organic Reactions, 5, 413-440. [Link]

  • Xia, Q. H., Ge, H. Q., Ye, C. P., Hou, Z. M., & Wu, K. Y. (2007). Advances in Homogeneous and Heterogeneous Catalytic Asymmetric Epoxidation. Chemical Reviews, 105(5), 1603-1662. [Link]

  • Kumar, A., et al. (2023). Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques. Rapid Communications in Mass Spectrometry, 37(4), e9432. [Link]

  • Chiral separation of glycidol enantiomers by normal-phase high-performance liquid chromatography coupled to atmospheric pressure chemical ionization mass spectrometry. (2008). Journal of Chromatography A, 1189(1-2), 439-444. [Link]

  • Rogers, D. W., et al. (2005). Thermochemical Studies of Epoxides and Related Compounds. The Journal of Organic Chemistry, 70(11), 4344-4349. [Link]

  • Kim, D. H., et al. (2000). Oxirane carboxylic acid derivative and its manufacturing method.
  • Puranik, S. B., et al. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Rasayan Journal of Chemistry, 2(2), 333-338. [Link]

  • Wikipedia. (n.d.). Asymmetric epoxidation. [Link]

  • Asymmetric Epoxidation. (2016). In Name Reactions in Organic Synthesis (pp. 165-181). Elsevier. [Link]

  • Wikipedia. (n.d.). Darzens reaction. [Link]

  • Puranik, S. B., et al. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. ResearchGate. [Link]

  • Zhang, T., Nguyen, D., & Franco, P. (2013). Enantiomer separation of acidic compounds. Chiral Technologies. [Link]

  • Bajaj, S., et al. (2016). Forced degradation studies. Journal of Applied Pharmaceutical Science, 6(11), 225-233. [Link]

  • Grau, R. J., et al. (2007). Degradation of the oxirane ring of epoxidized vegetable oils in liquid–liquid heterogeneous reaction systems. Latin American Applied Research, 37(1), 41-47. [Link]

  • Popović, I., et al. (2015). Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method. Macedonian pharmaceutical bulletin, 61(1), 29-38. [Link]

  • MySkinRecipes. (n.d.). Potassium (S)-oxirane-2-carboxylate. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Hanson, R. M. (2010). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Chemical Reviews, 91(1), 1-34. [Link]

  • Puranik, S. B., et al. (2009). Residual Solvent Analysis in Hydrochloride Salts of Active Pharmaceutical Ingredients. International Journal of PharmTech Research, 1(3), 643-648. [Link]

  • Kroutil, W., et al. (2023). Epoxide Hydrolases: Multipotential Biocatalysts. International Journal of Molecular Sciences, 24(8), 7291. [Link]

  • Dalal, M. (n.d.). Sharpless Asymmetric Epoxidation. Dalal Institute. [Link]

  • Process for the preparation of oxiranes. (1984).
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  • Newman, M. S., & Magerlein, B. J. (1947). The Darzens Glycidic Ester Condensation. Organic Reactions. [Link]

  • Grau, R. J., et al. (2002). Degradation of the oxirane ring of epoxidized vegetable oils in liquid-liquid systems: II. Reactivity with solvated acetic and peracetic acids. Latin American Applied Research, 32(3), 263-269. [Link]

  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(3). [Link]

  • Antohe, V. A., et al. (2022). Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy. Molecules, 27(22), 7799. [Link]

  • Antohe, V. A., et al. (2022). Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy. ResearchGate. [Link]

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  • The Darzens Glycidic Ester Condensation. (n.d.). Sciencemadness.org. [Link]

  • Process for the preparation of oxiranes. (1988).

Sources

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of Potassium (S)-oxirane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of potassium (S)-oxirane-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical chiral building block. Here, we will delve into the nuances of reaction temperature optimization, troubleshoot common experimental hurdles, and answer frequently asked questions to ensure you achieve high yield and enantiopurity in your synthesis.

I. Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues you may encounter during the synthesis of potassium (S)-oxirane-2-carboxylate, with a focus on the impact of reaction temperature.

Low Yield of the Final Product

Question: I am following a standard protocol for the synthesis of potassium (S)-oxirane-2-carboxylate, but my final yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis can often be traced back to several key factors, many of which are directly or indirectly influenced by temperature. A systematic approach to troubleshooting is essential.[1]

Potential Cause 1: Incomplete Reaction

  • Rationale: The epoxidation of the precursor, likely derived from a chiral source like L-serine, requires precise temperature control to proceed to completion.[2] If the temperature is too low, the reaction rate may be excessively slow, leading to incomplete conversion within the allotted time.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.

    • Modest Temperature Increase: If the reaction stalls, a cautious and incremental increase in temperature (e.g., from -20°C to -15°C) during the epoxidation step can enhance the reaction rate.[1] However, be mindful that excessive heat can trigger side reactions.

    • Extended Reaction Time: Alternatively, if you prefer to maintain a lower temperature to preserve enantioselectivity, extending the reaction time is a viable strategy.

Potential Cause 2: Side Reactions and Product Degradation

  • Rationale: The oxirane ring in your product is susceptible to nucleophilic attack, leading to ring-opening side products.[3][4] This is particularly problematic in acidic or strongly basic conditions and can be exacerbated by elevated temperatures. The primary side reaction of concern is the hydrolysis or alcoholysis of the epoxide, forming a diol or an ether-alcohol, respectively.

  • Troubleshooting Steps:

    • Strict Temperature Adherence: The epoxidation step is often conducted at low temperatures (e.g., -20°C) to minimize the rate of these degradation pathways.[2] Ensure your cooling bath is stable and the internal reaction temperature is accurately monitored.

    • Control of Stoichiometry: The addition of the base (e.g., potassium hydroxide) should be done slowly and at a controlled temperature to avoid localized heating that can promote side reactions.

    • pH Control During Workup: During the workup and purification phases, avoid strongly acidic conditions which can catalyze the opening of the oxirane ring.[5]

Potential Cause 3: Suboptimal Reagent Purity or Handling

  • Rationale: The purity of your starting materials and reagents is paramount. Impurities can interfere with the reaction, and moisture can contribute to undesired side reactions.

  • Troubleshooting Steps:

    • Use High-Purity Reagents: Ensure all reagents, including solvents, are of high purity and anhydrous where specified.

    • Proper Handling: Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction, especially when handling moisture-sensitive reagents.[1]

Low Enantiomeric Excess (ee)

Question: My yield is acceptable, but the enantiomeric excess (ee) of my potassium (S)-oxirane-2-carboxylate is below the desired level. How is temperature affecting the stereoselectivity?

Answer:

Achieving high enantioselectivity is the primary goal when synthesizing a chiral molecule. Temperature is a critical parameter influencing the stereochemical outcome of the reaction.

Potential Cause 1: Elevated Reaction Temperature

  • Rationale: In many asymmetric syntheses, including chiral epoxidations, higher temperatures can lead to a decrease in enantioselectivity.[6] This is because the energy difference between the diastereomeric transition states leading to the (S) and (R) products diminishes at higher temperatures, resulting in a less selective reaction. While some reactions show an abnormal increase in ee with temperature, for most chiral epoxidations, lower temperatures are favorable.[7][8]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: If you are experiencing low ee, the first step is to perform the reaction at a lower temperature. For instance, if the protocol suggests -20°C, consider running it at -25°C or even lower.

    • Maintain Consistent Cooling: Ensure your cooling bath provides consistent and stable temperature control throughout the addition of reagents and the entire reaction period. Fluctuations in temperature can be detrimental to enantioselectivity.

Potential Cause 2: Racemization

  • Rationale: While the oxirane ring itself is relatively stable to racemization under the reaction conditions, harsh workup conditions or improper storage could potentially lead to some loss of enantiomeric purity.

  • Troubleshooting Steps:

    • Mild Workup Conditions: Use mild basic or neutral conditions during extraction and purification.

    • Proper Storage: Store the final product at a low temperature (e.g., 0-8 °C) to ensure long-term stability.[9]

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of potassium (S)-oxirane-2-carboxylate?

A1: Based on established protocols for the synthesis of the enantiomer, a temperature of approximately -20°C is recommended for the epoxidation step where the oxirane ring is formed.[2] The initial bromination of the serine-derived precursor is often carried out at a slightly higher temperature, around -13°C .[2] It is crucial to understand that these are starting points, and the optimal temperature may vary slightly depending on the specific substrate concentration, solvent, and scale of your reaction. A design of experiment (DoE) approach, where temperature is varied systematically, can help pinpoint the optimal conditions for your specific setup.

Q2: Why is a low temperature crucial for this reaction?

A2: The use of low temperatures serves two primary purposes:

  • Enhancing Enantioselectivity: As discussed in the troubleshooting section, lower temperatures generally increase the energy difference between the transition states leading to the desired (S)-enantiomer and the undesired (R)-enantiomer, resulting in a higher enantiomeric excess.[6]

  • Minimizing Side Reactions: The epoxide product is susceptible to ring-opening, especially in the presence of nucleophiles (like the hydroxide base or water) and acids.[3][5] Low temperatures slow down these undesired pathways, thereby preserving the yield of the target molecule.

Q3: Can I run the reaction at room temperature for convenience?

A3: It is strongly discouraged to run this reaction at room temperature. Doing so would likely lead to a significant decrease in both yield and enantiomeric excess. The increased thermal energy would accelerate side reactions, primarily the decomposition of the epoxide product, and would also reduce the stereoselectivity of the epoxidation step.[6][10]

Q4: How does the rate of reagent addition relate to temperature control?

A4: The rate of addition of reagents, particularly the base used for the epoxidation, is critically important for maintaining temperature control. Adding the base too quickly can cause an exothermic reaction, leading to localized "hot spots" within the reaction mixture. These transient high-temperature zones can have the same detrimental effects as running the entire reaction at a higher temperature, namely reduced yield and enantioselectivity. Therefore, slow, dropwise addition with efficient stirring is essential to dissipate heat and maintain a uniform, low temperature.[1]

Q5: My reaction seems to have stalled. Should I warm it up?

A5: If you have confirmed through reaction monitoring (e.g., TLC) that the reaction has stalled, a very cautious and gradual increase in temperature can be considered. However, this should be a last resort. First, ensure that all reagents were added in the correct stoichiometry and that they are of sufficient purity. If a slight increase in temperature is necessary, proceed in small increments (e.g., 2-3°C) and continue to monitor the reaction closely for both the consumption of starting material and the appearance of any new, unidentified spots on the TLC plate, which could indicate the formation of side products.[1]

III. Experimental Protocols and Data

Protocol: Synthesis of Potassium (S)-oxirane-2-carboxylate (Illustrative)

This protocol is adapted from a known synthesis of the (R)-enantiomer and should be optimized for your specific laboratory conditions.[2]

Step 1: Preparation of (S)-(-)-2-Bromo-3-hydroxypropanoic acid from L-Serine

  • Dissolve L-Serine and potassium bromide in water.

  • Add hydrobromic acid at room temperature.

  • Cool the mixture to -13°C with vigorous stirring.

  • Slowly add a solution of sodium nitrite in portions, maintaining the temperature below -10°C.

  • Allow the reaction to warm to 0°C and stir for several hours.

  • Work up the reaction by extraction with a suitable organic solvent (e.g., ether).

Step 2: Epoxidation to form Potassium (S)-oxirane-2-carboxylate

  • Dissolve the crude (S)-(-)-2-Bromo-3-hydroxypropanoic acid in absolute ethanol and cool to -20°C .

  • Under an inert atmosphere, slowly add a pre-chilled solution of potassium hydroxide in absolute ethanol, ensuring the temperature does not rise above -15°C.

  • Stir the reaction mixture at -20°C for 2 hours, then allow it to warm to 0°C and continue stirring for an additional 14 hours.

  • Isolate the product, which will precipitate along with potassium bromide.

  • Purify the product by recrystallization from an ethanol/water mixture.

Data Summary: Temperature Effects on Epoxidation

The following table summarizes the general, expected effects of temperature on key parameters in the synthesis of chiral epoxides.

TemperatureReaction RateYieldEnantiomeric Excess (ee)Risk of Side Reactions
Low (e.g., < -15°C) SlowPotentially HighGenerally HighLow
Moderate (e.g., -10°C to 5°C) ModerateMay DecreaseMay DecreaseModerate
High (e.g., > 5°C) FastLikely LowGenerally LowHigh

IV. Visualizing the Workflow

Troubleshooting Logic for Low Yield

The following diagram outlines a decision-making process for troubleshooting low yields in your synthesis.

Troubleshooting_Low_Yield start Low Yield Observed check_completion Monitor Reaction Progress (TLC/LC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_time Extend Reaction Time at Low Temperature incomplete->extend_time increase_temp Cautiously Increase Temperature (e.g., to -15°C) incomplete->increase_temp check_side_products Analyze for Side Products (LC-MS/NMR) complete->check_side_products side_products_present Side Products Detected check_side_products->side_products_present Yes no_side_products No Significant Side Products check_side_products->no_side_products No optimize_temp Lower Reaction Temperature Further side_products_present->optimize_temp check_reagents Verify Reagent Purity and Stoichiometry no_side_products->check_reagents

Caption: Decision tree for troubleshooting low yield.

V. References

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  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2004). (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino manganese(III) chloride, a highly enantioselective epoxidation catalyst. Organic Syntheses, 81, 15. The specific protocol for potassium (R)-(+)-2,3-epoxypropanoate is found within related literature and established procedures. [Link]

  • Pietikäinen, P. (2001). Asymmetric Mn(III)-salen catalyzed epoxidation of unfunctionalized alkenes with in situ generated peroxycarboxylic acids. Journal of Molecular Catalysis A: Chemical, 165(1-2), 73–79. [Link]

  • Sun, X., Lee, H., Lee, S., & Tan, K. L. (2013). Catalyst recognition of cis-1,2-diols enables site-selective functionalization of complex molecules. Nature Chemistry, 5(9), 790–795. [Link]

  • Omonu, B. J., et al. (2016). Effect of Potassium Polyacrylamide Acrylate Polymer and Watering Regime on Seedling Growth of Mango (Mangifera indica) and Moringa (Moringa oleifera) in Minna, Nigeria. ResearchGate. [Link]

  • Govednik, M., & Zuperl, Š. (2017). Possible side reactions during epoxidation. ResearchGate. [Link]

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  • Milewski, S., et al. (2019). Preparation of Glycidol via Dehydrohalogenation of 3-Chloro-1,2-popanediol Using Bipolar Membrane Electrodialysis. ResearchGate. [Link]

  • Gotor-Fernández, V., et al. (2022). Exploring the Temperature Effect on Enantioselectivity of a Baeyer-Villiger Biooxidation by the 2,5-DKCMO Module: The SLM Approach. ChemBioChem, 23(15), e202200221. [Link]

  • Organic Chemistry Explained. (2021, September 6). Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism [Video]. YouTube. [Link]

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  • Kaczmarek, M., et al. (2021). 3-Sulfopropyl acrylate potassium-based polyelectrolyte hydrogels: sterilizable synthetic material for biomedical application. Scientific Reports, 11(1), 18343. [Link]

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  • Sharpless, K. B., et al. (1991). Epoxidation of unfunctionalized olefins by Mn(salen) catalyst using organic peracids as oxygen source: A theoretical study. Journal of the American Chemical Society, 113(1), 106-114. [Link]

  • Syd Labs. (2021, October 20). How to make D-luciferin potassium salt?. Ushelf. [Link]

  • Wang, Y., et al. (2018). Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Organic Chemistry Frontiers, 5(15), 2334-2339. [Link]

  • ChemTube3D. (n.d.). Sharpless Asymmetric Epoxidation of Allylic Alcohols. Retrieved from [Link]

  • López-Linares, F., et al. (2021). Synthesis of α,β‐ and β‐Unsaturated Acids and Hydroxy Acids by Tandem Oxidation, Epoxidation, and Hydrolysis/Hydrogenation of Bioethanol Derivatives. ChemSusChem, 14(12), 2635–2643. [Link]

  • Wang, Y., et al. (2021). Temperature and pH-Dependent Response of Poly(Acrylic Acid) and Poly(Acrylic Acid-co-Methyl Acrylate) in Highly Concentrated Potassium Chloride Aqueous Solutions. Polymers, 13(16), 2758. [Link]

  • Wikipedia contributors. (2023, April 25). Jacobsen epoxidation. In Wikipedia, The Free Encyclopedia. [Link]

  • Li, X., et al. (2022). Chiral Iminium Salt-Catalyzed Asymmetric Oxidative Dearomatization of Naphthols into ortho-Quinols. Organic Letters, 24(4), 958–963. [Link]

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  • Jacobsen, E. N., et al. (1990). Enantioselective Epoxidation of Unfunctionalized Olefins Catalyzed by (Sa1en)manganese Complexes. Journal of the American Chemical Society, 112(7), 2801–2803. [Link]

  • Dalal, M. (n.d.). Sharpless Asymmetric Epoxidation. Dalal Institute. [Link]

  • Al-Ghorbani, M., et al. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Asian Journal of Chemical Sciences. [Link]

  • Adamo, M. F. A., et al. (2006). Novel Conditions for the Julia—Colonna Epoxidation Reaction Providing Efficient Access to Chiral, Nonracemic Epoxides. The Journal of Organic Chemistry, 71(13), 5093–5096. [Link]

  • OZ Biosciences. (n.d.). D-Luciferin Potassium Salt INSTRUCTION MANUAL. [Link]

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  • Kabiri, K., et al. (2011). Swelling performance of sodium polyacrylate and poly(acrylamide-co-acrylic acid) potassium salt. ResearchGate. [Link]

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analytical challenges in characterizing potassium (S)-oxirane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for potassium (S)-oxirane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific analytical challenges associated with this unique chiral building block. This molecule's combination of a highly strained and reactive epoxide ring, a polar carboxylate salt, and a chiral center presents a distinct set of characterization hurdles.[1][2][3] This resource provides field-proven insights and systematic troubleshooting protocols to ensure the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Handling and Storage

Q1: My potassium (S)-oxirane-2-carboxylate solid appears clumpy. Is this normal and how should I handle it?

A1: Yes, this can be normal. As a potassium salt, this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5][6] This can cause the powder to become "cakey" or clumpy.

  • Causality: The ionic nature of the potassium carboxylate group has a strong affinity for water molecules.[6]

  • Best Practice: Always handle the solid in a low-humidity environment, such as a glove box or a desiccator. Store the compound in a tightly sealed container with a desiccant at the recommended temperature (typically -20°C) to minimize water absorption.[3][6] When weighing, do so quickly to reduce atmospheric exposure.

Q2: I'm dissolving the compound for analysis and see the pH of my aqueous solution is slightly basic. Is this expected?

A2: Yes, this is expected. Potassium (S)-oxirane-2-carboxylate is the salt of a weak acid (oxirane-2-carboxylic acid) and a strong base (potassium hydroxide). In solution, the carboxylate anion will partially hydrolyze water to produce hydroxide ions, resulting in a slightly alkaline pH.

  • Causality: The equilibrium R-COO⁻ + H₂O ⇌ R-COOH + OH⁻ shifts slightly to the right.

  • Analytical Implication: Be mindful of pH when preparing solutions. The epoxide ring is susceptible to acid-catalyzed and, to a lesser extent, base-catalyzed hydrolysis, which can lead to the formation of the corresponding diol impurity.[7] For HPLC analysis, it is crucial to use buffered mobile phases to maintain a consistent pH and prevent on-column degradation.[8]

Method Selection

Q3: Which chromatographic technique is best for analyzing the purity of this compound: HPLC or GC?

A3: HPLC is strongly recommended as the primary technique.

  • Rationale for HPLC: The compound is a salt, making it non-volatile. HPLC is ideal for analyzing polar, non-volatile compounds.

  • Challenges with GC: Direct GC analysis is not feasible due to the compound's lack of volatility and thermal instability. The high temperatures of the GC inlet would likely cause the epoxide ring to degrade or polymerize.[9][10][11][12] To use GC, a chemical derivatization step would be mandatory to convert the carboxylic acid to a more volatile and stable ester.[13][14]

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} caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 5px; }

Figure 1. Decision workflow for selecting the appropriate analytical technique.

Troubleshooting Guides

HPLC Analysis: Purity Determination

Issue 1: Poor or No Retention on a C18 Reversed-Phase Column

  • Symptom: The analyte peak elutes at or very near the void volume (t₀).

  • Causality: Potassium (S)-oxirane-2-carboxylate is a highly polar, small molecule. Traditional C18 stationary phases provide very little retention for such compounds as the primary retention mechanism is hydrophobic interaction, which is minimal for your analyte.

  • Troubleshooting Steps:

    • Confirm System Suitability: First, ensure your HPLC system is functioning correctly by injecting a compound known to retain well on your column (e.g., toluene). This rules out system issues like incorrect mobile phase composition or pump failure.[15]

    • Consider Alternative Stationary Phases:

      • AQ-type C18 Columns: These columns are designed with polar end-capping or embedded polar groups to prevent phase collapse in highly aqueous mobile phases and offer better retention for polar analytes.

      • HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC columns are ideal for retaining highly polar compounds. They use a polar stationary phase (e.g., bare silica, amide, diol) with a high organic content mobile phase.

    • Employ Ion-Pair Chromatography: Add an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) to the mobile phase. This reagent has a hydrophobic tail and an ionic head that pairs with the carboxylate anion of your analyte. The resulting neutral ion-pair has increased hydrophobicity and will be retained on a C18 column.

Issue 2: Peak Tailing or Asymmetric Peak Shape

  • Symptom: The peak has a non-Gaussian shape with a pronounced tail.

  • Causality:

    • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica surface of the stationary phase can interact ionically with the carboxylate group of the analyte, leading to tailing.[16]

    • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Mismatched Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic acid or phosphoric acid) will protonate the carboxylate group, converting it to the less interactive carboxylic acid. This minimizes interactions with silanols. Ensure the column is stable at this pH.[8]

    • Reduce Injection Mass: Perform a dilution series of your sample (e.g., 1:10, 1:100) and inject again. If the peak shape improves, you were likely overloading the column.

    • Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve your sample.

ProblemPrimary CauseRecommended SolutionSecondary Action
No Retention Analyte is too polar for C18 phaseSwitch to a HILIC or Polar-Embedded column.Use an ion-pairing reagent in the mobile phase.
Peak Tailing Secondary interactions with silanolsLower mobile phase pH to ~3.0 to protonate the analyte.Use a highly inert, well-endcapped column.
Variable Retention Times Uncontrolled pHUse a buffered mobile phase (e.g., 10-20 mM phosphate or acetate).Ensure the column is properly thermostatted.[8]
Chiral HPLC Analysis

Issue: No Separation of Enantiomers on a Chiral Stationary Phase (CSP)

  • Symptom: A single, sharp peak is observed for a racemic or enantiomerically enriched sample.

  • Causality: The chiral recognition mechanism between the analyte and the CSP is not effective under the chosen conditions. Chiral separation relies on the formation of transient diastereomeric complexes, which requires at least three points of interaction.[17]

  • Troubleshooting Steps:

    • Select the Right CSP: The choice of CSP is critical. For acidic compounds like this, anion-exchange type CSPs (e.g., based on quinine or quinidine derivatives) are often highly effective.[18] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are also broadly applicable and should be screened.

    • Optimize the Mobile Phase:

      • Normal Phase vs. Reversed Phase: Screen both modes. Normal-phase (e.g., hexane/ethanol) and polar organic modes (e.g., acetonitrile/methanol) often provide different selectivity than reversed-phase.

      • Additives: In reversed-phase, the pH is critical. As with purity analysis, controlling the ionization state of the carboxylate is key. In normal-phase, small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can dramatically alter selectivity.

    • Consider Derivatization: While less ideal, derivatizing the carboxylate to an amide or ester with a chiral reagent can create a diastereomer pair that can be separated on a standard achiral column.[19] This is an indirect method and should be used as a secondary approach.

Detailed Experimental Protocols

Protocol 1: Purity Analysis by HILIC-UV

This protocol provides a starting point for purity analysis, targeting the parent compound and its primary hydrophilic impurity, the diol.

  • Instrumentation:

    • HPLC system with UV detector.

    • HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade.

    • Ammonium formate.

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 ACN:Water with 10 mM Ammonium Formate.

    • Mobile Phase B: 50:50 ACN:Water with 10 mM Ammonium Formate.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm (carboxylate chromophore).

    • Injection Volume: 2 µL.

    • Gradient: 95% A for 1 min, ramp to 50% A over 5 min, hold for 1 min.

  • Sample Preparation:

    • Accurately weigh ~10 mg of potassium (S)-oxirane-2-carboxylate into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 90:10 ACN:Water mixture to create a 1 mg/mL stock solution.

  • Self-Validation Check: The primary expected impurity is (S)-2,3-dihydroxypropanoic acid (the hydrolyzed diol). This impurity is more polar and should elute earlier than the parent epoxide under HILIC conditions.

Protocol 2: GC-MS Analysis via Derivatization

This protocol is for identity confirmation or for labs where HPLC is unavailable. It requires converting the non-volatile analyte into a volatile derivative.

  • Instrumentation:

    • GC-MS system with a standard non-polar column (e.g., DB-5ms).

  • Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[14]

    • Pyridine or Acetonitrile (derivatization solvent).

  • Derivatization Procedure:

    • Weigh ~1 mg of the sample into a 2 mL GC vial.

    • Add 200 µL of pyridine (or acetonitrile).

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Causality: BSTFA is a silylating agent that reacts with the active hydrogen of the carboxylic acid (after in-situ protonation) to form a volatile trimethylsilyl (TMS) ester.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium, constant flow ~1.2 mL/min.

    • Oven Program: Start at 60°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 3 min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Scan Range: 40-350 m/z.

  • Expected Result: The TMS-derivatized compound will be volatile and thermally stable enough for GC-MS analysis. The mass spectrum should show characteristic fragments corresponding to the TMS-ester of the oxirane-2-carboxylate.

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} caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 5px; }

Figure 2. Workflow for derivatization of the analyte for GC-MS analysis.

References

  • Epoxide - Wikipedia. (n.d.). Wikipedia. Retrieved January 24, 2024, from [Link]

  • Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition. (n.d.). LibreTexts. Retrieved January 24, 2024, from [Link]

  • Amirav, A., Gordin, A., Tzanani, N. (2001). Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams. Journal of Mass Spectrometry, 36(1), 8-21.
  • Asymmetric Epoxidation. (n.d.). Master Organic Chemistry. Retrieved January 24, 2024, from [Link]

  • Peng, C., Chan, M. N. (2017). Hygroscopic properties of potassium chloride and its internal mixtures with organic compounds relevant to biomass burning aerosol particles. Atmospheric Chemistry and Physics, 17(15), 9415-9427.
  • Dobrowolski, J. C., Jamroz, M. H., et al. (2002). An Investigation of the 17O NMR Chemical Shifts in Oxiranes Using Magnetically Corrected Basis Sets. The Journal of Physical Chemistry A, 106(30), 7071-7076.
  • Kataoka, H. (2003). Derivatization Reactions for the Determination of Carboxylic Acids by Gas Chromatography.
  • Shinkaruk, S., Vovk, A., et al. (2006). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases.
  • Peng, C., Chan, M. N. (2017). Hygroscopic properties of potassium chloride and its internal mixtures with organic compounds relevant to biomass burning aerosol particles. PubMed Central. Retrieved January 24, 2024, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved January 24, 2024, from [Link]

  • Potassium oxirane-2-carboxylate. (n.d.). PubChem. Retrieved January 24, 2024, from [Link]

  • Rogers, D. W., Zavitsas, A. A., et al. (2006). Thermochemical Studies of Epoxides and Related Compounds. Journal of the American Chemical Society, 128(25), 8234-8239.
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  • 2023 Technical Report - Handling - Potassium Chloride. (2023). Agricultural Marketing Service - USDA. Retrieved from [Link]

  • Hygroscopy. (n.d.). Wikipedia. Retrieved January 24, 2024, from [Link]

  • Cimmperman, P., et al. (2012). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 23(1), 58-64.
  • 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. (n.d.). The Marine Lipids Lab. Retrieved January 24, 2024, from [Link]

  • Design and implementation of gas chromatography-mass spectrometry (GC-MS) methodologies for the analysis of thermally labile drugs and explosives. (2018). IU Indianapolis ScholarWorks. Retrieved from [Link]

  • Small Heterocyclic Rings (Epoxides). (n.d.). Prof. Dr. Ayad Kareem, Mustansiriyah University. Retrieved from [Link]

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  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (n.d.). MicroSolv. Retrieved January 24, 2024, from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of Potassium (S)-Oxirane-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a fundamental cornerstone of efficacy and safety. For chiral building blocks like potassium (S)-oxirane-2-carboxylate, a key intermediate in the synthesis of various bioactive molecules, ensuring high enantiopurity is paramount.[1] This guide provides an in-depth comparison of established analytical techniques for determining the enantiomeric excess of this pivotal compound. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals in their analytical endeavors.

The Analytical Imperative: Why Enantiomeric Excess Matters

Potassium (S)-oxirane-2-carboxylate, with its strained epoxide ring and carboxylate functionality, is a versatile chiral synthon.[1] Its utility in constructing complex molecules with defined stereochemistry makes the accurate quantification of its enantiomeric composition a critical step. The presence of the undesired (R)-enantiomer can lead to altered pharmacological activity, reduced efficacy, or even adverse toxicological effects. Therefore, robust and reliable analytical methods are indispensable.

This guide will compare and contrast three principal analytical methodologies:

  • Direct Chiral High-Performance Liquid Chromatography (HPLC)

  • Indirect Chiral Gas Chromatography (GC) via Derivatization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

We will explore the theoretical underpinnings of each technique, provide detailed experimental protocols adapted for potassium (S)-oxirane-2-carboxylate, and present a comparative analysis of their performance characteristics.

Direct Enantioseparation by Chiral High-Performance Liquid Chromatography (HPLC)

Direct chiral HPLC stands as a frontline technique for the separation and quantification of enantiomers due to its robustness and broad applicability.[2] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.

The Rationale Behind the Method

The success of a direct chiral HPLC separation hinges on the selection of an appropriate CSP. For a small, polar molecule like potassium (S)-oxirane-2-carboxylate, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often excellent choices.[3] These phases offer a multitude of chiral recognition sites, including carbamate groups that can engage in hydrogen bonding and dipole-dipole interactions with the analyte's carboxylate and epoxide functionalities. The choice of the mobile phase is equally critical; it must ensure sufficient solubility of the analyte while modulating its interaction with the CSP to achieve optimal resolution. A polar organic mobile phase, often with an acidic or basic additive to control the ionization state of the carboxylate, is typically employed.

Experimental Protocol: An Adapted Method
  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

  • Chiral Stationary Phase: A cellulose-based CSP, such as a Chiralcel® OD-H column (250 mm x 4.6 mm, 5 µm), is a strong candidate.

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with the addition of a small amount of a strong acid like trifluoroacetic acid (TFA) (e.g., 0.1%) to protonate the carboxylate and enhance interaction with the CSP. The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known concentration of potassium (S)-oxirane-2-carboxylate in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the (S) and (R) enantiomers using the formula: ee (%) = [([S] - [R]) / ([S] + [R])] x 100.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Potassium (S)-oxirane-2-carboxylate Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Injector Filter->Injector Column Chiral Column (e.g., Chiralcel OD-H) Injector->Column Mobile Phase (Hexane/IPA/TFA) Detector UV Detector (210 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation ee Calculation Integration->Calculation

Caption: Workflow for Chiral HPLC Analysis.

Indirect Enantioseparation by Gas Chromatography (GC) Following Derivatization

For analytes that are not sufficiently volatile or thermally stable for direct GC analysis, a derivatization step can be employed. In this indirect approach, the enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers.[4] These diastereomers have different physical properties and can be separated on a standard achiral GC column.

The Rationale Behind the Method

The key to this method is the choice of a suitable CDA that reacts quantitatively with the carboxylate group of the analyte to form stable, volatile diastereomeric derivatives. For carboxylic acids, chiral alcohols are commonly used as CDAs. For instance, (R)-(-)-2-Butanol can be used to form diastereomeric esters. The resulting (S,R) and (R,R) diastereomers will have different boiling points and interactions with the stationary phase, allowing for their separation. The epoxide ring is generally stable under typical esterification conditions. A non-polar capillary column, such as one coated with a dimethylpolysiloxane stationary phase, is suitable for separating these diastereomeric esters.

Experimental Protocol: An Adapted Method
  • Derivatization Step:

    • To a solution of potassium (S)-oxirane-2-carboxylate (approx. 1 mg) in a suitable aprotic solvent (e.g., dichloromethane), add an excess of (R)-(-)-2-Butanol and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

    • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

    • Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

    • Filter to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent and redissolve the residue in a small volume of a volatile solvent (e.g., hexane) for GC injection.

  • GC Analysis:

    • Instrumentation: A standard GC system with a Flame Ionization Detector (FID).

    • Column: A standard achiral capillary column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the diastereomeric esters. The program needs to be optimized for baseline separation.

    • Injector and Detector Temperature: 250 °C.

    • Injection Mode: Split.

    • Quantification: The enantiomeric excess is determined from the peak areas of the two diastereomers.

Workflow Diagram

GC_Workflow cluster_deriv Derivatization cluster_gc GC Analysis cluster_data Data Analysis Analyte Potassium (S)-oxirane-2-carboxylate Reagents Add (R)-(-)-2-Butanol, DCC, DMAP Analyte->Reagents Reaction Reaction to form Diastereomeric Esters Reagents->Reaction Workup Work-up and Purification Reaction->Workup Injector Injector Workup->Injector Column Achiral GC Column (e.g., HP-5) Injector->Column Temperature Program Detector FID Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation ee Calculation Integration->Calculation

Caption: Workflow for Indirect GC Analysis via Derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy offers a powerful alternative for determining enantiomeric excess without the need for chromatographic separation.[5] The principle relies on the use of a chiral solvating agent (CSA) that forms transient diastereomeric complexes with the enantiomers in solution. These complexes have different magnetic environments, leading to separate signals in the NMR spectrum for the two enantiomers.

The Rationale Behind the Method

The choice of CSA is paramount and depends on the functional groups of the analyte. For a carboxylic acid like potassium (S)-oxirane-2-carboxylate, a chiral amine or alcohol can serve as an effective CSA. (R)-1-(1-Naphthyl)ethylamine is a classic example of a CSA that can interact with the carboxylate group through acid-base interactions and hydrogen bonding. These interactions are stereospecific, leading to distinct chemical shifts for the protons of the (S)-analyte-(R)-CSA and (R)-analyte-(R)-CSA complexes. The protons on the oxirane ring are particularly good probes for observing this chemical shift non-equivalence. The choice of solvent is also important; a non-polar, aprotic solvent like deuterated chloroform (CDCl₃) or benzene-d₆ is typically used to promote the formation of the diastereomeric complexes.

Experimental Protocol: An Adapted Method
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve an accurately weighed amount of potassium (S)-oxirane-2-carboxylate (approx. 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • To the same NMR tube, add an equimolar amount of a chiral solvating agent, such as (R)-1-(1-Naphthyl)ethylamine.

    • Gently mix the sample and acquire another ¹H NMR spectrum.

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a proton signal of the analyte (e.g., one of the oxirane protons) that shows clear separation into two distinct signals in the presence of the CSA.

    • Integrate the areas of these two signals.

    • The enantiomeric excess is calculated from the ratio of the integrals.

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Analyte Potassium (S)-oxirane-2-carboxylate Solvent Dissolve in Deuterated Solvent Analyte->Solvent CSA Add Chiral Solvating Agent (e.g., (R)-1-(1-Naphthyl)ethylamine) Solvent->CSA Spectrometer NMR Spectrometer CSA->Spectrometer Acquisition Acquire ¹H NMR Spectrum Spectrometer->Acquisition Spectrum NMR Spectrum Acquisition->Spectrum Integration Signal Integration Spectrum->Integration Calculation ee Calculation Integration->Calculation

Caption: Workflow for NMR Analysis with a Chiral Solvating Agent.

Comparative Analysis of Techniques

The choice of the most suitable analytical technique depends on several factors, including the available instrumentation, the required level of accuracy and precision, sample throughput, and cost considerations. The following table provides a comparative overview of the three discussed methods.

FeatureDirect Chiral HPLCIndirect Chiral GC (with Derivatization)NMR with Chiral Solvating Agents
Principle Differential interaction with a chiral stationary phase.Separation of diastereomers on an achiral column.Formation of transient diastereomeric complexes in solution.
Sample Preparation Minimal; dissolution and filtration.Multi-step derivatization and work-up required.Simple mixing of analyte and CSA.
Analysis Time Typically 10-30 minutes per sample.Longer due to derivatization; GC run time is usually shorter.Fast; NMR acquisition takes a few minutes.
Sensitivity High (µg/mL to ng/mL).Very high (pg/mL to ng/mL with FID).Lower (mg quantities typically required).
Accuracy & Precision Excellent.Good, but can be affected by derivatization efficiency.Good, but baseline resolution of signals is crucial.
Cost High initial cost for chiral columns; moderate solvent consumption.Lower column cost; requires derivatizing agents.High initial cost for NMR spectrometer; low running cost.
Method Development Can be time-consuming to find the right column and mobile phase.Requires optimization of derivatization and GC conditions.Screening of CSAs and solvents may be necessary.
Key Advantage Direct analysis without derivatization.High resolution and sensitivity.Non-destructive and fast acquisition.
Key Disadvantage Cost of chiral columns.Labor-intensive sample preparation; potential for kinetic resolution.Lower sensitivity; potential for signal overlap.

Conclusion and Recommendations

The determination of the enantiomeric excess of potassium (S)-oxirane-2-carboxylate is a critical analytical task that can be accomplished by several powerful techniques.

  • Direct chiral HPLC is often the method of choice for routine quality control due to its accuracy, precision, and direct nature. The initial investment in method development and chiral columns is offset by its reliability and high throughput.

  • Indirect chiral GC is a viable alternative, particularly when high sensitivity is required. However, the multi-step derivatization process introduces potential sources of error and increases the overall analysis time.

  • NMR spectroscopy with chiral solvating agents provides a rapid and non-destructive method for ee determination. It is especially useful for reaction monitoring and for samples that are difficult to analyze by chromatography. Its lower sensitivity, however, may be a limiting factor for trace analysis.

Ultimately, the selection of the optimal method should be guided by the specific requirements of the analysis and the resources available in the laboratory. For drug development professionals, validating a method according to regulatory guidelines (e.g., ICH) is a crucial final step, regardless of the technique chosen. By understanding the principles and practical considerations of each method, researchers can confidently and accurately assess the enantiomeric purity of this vital chiral building block.

References

  • Buljan, A., & Roje, M. (2022). Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. Marine Drugs, 20(8), 530. [Link]

  • Christie, W. W. (1992). The Chromatographic Resolution of Chiral Lipids. In Advances in Lipid Methodology – One (pp. 121-148). Oily Press.
  • Gubitz, G., & Schmid, M. G. (2012). Chiral separation techniques: a practical approach. John Wiley & Sons.
  • He, Y., Wang, B., Dukor, R. K., & Nafie, L. A. (2011). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Applied spectroscopy, 65(7), 699-723.
  • MDPI. (2022). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. MDPI. [Link]

  • MySkinRecipes. (n.d.). Potassium (S)-oxirane-2-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Potassium (2R)-oxirane-2-carboxylate. PubChem. Retrieved from [Link]

  • Parker, D. (2000). NMR determination of enantiomeric excess. Chemical Reviews, 100(4), 1571-1602.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Wenzel, T. J. (2013). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. In Differentiation of Enantiomers II (pp. 1-68). Springer.
  • Wu, L., & Vogt, F. G. (2012). A review of recent advances in mass spectrometric methods for gas-phase chiral analysis of pharmaceutical and biological compounds. Journal of pharmaceutical and biomedical analysis, 69, 133-147.
  • MySkinRecipes. (n.d.). Potassium (S)-oxirane-2-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Potassium (2R)-oxirane-2-carboxylate. PubChem. Retrieved from [Link]

  • Tiritan, M. E., Pinto, M., & Fernandes, C. (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Molecules, 25(7), 1713.

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A Comparative Guide to the Reactivity of Potassium (S)-Oxirane-2-carboxylate and Glycidyl Esters in Nucleophilic Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate chiral building blocks is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of a synthetic route. Among the versatile epoxide-containing synthons, potassium (S)-oxirane-2-carboxylate and glycidyl esters are frequently employed for the introduction of a functionalized three-carbon unit. This guide provides an in-depth comparison of the reactivity of these two classes of compounds, supported by mechanistic insights and available experimental data, to inform rational substrate selection in complex organic synthesis.

Introduction to the Contenders: Two Sides of a Reactive Coin

Potassium (S)-oxirane-2-carboxylate, a chiral salt, and glycidyl esters, a class of compounds with a glycidyl group attached to a carboxylic acid, both feature a strained oxirane ring, making them susceptible to nucleophilic attack. This fundamental reactivity is the cornerstone of their utility in constructing complex molecules, particularly in the pharmaceutical industry for the synthesis of β-blockers and other bioactive compounds.[1] However, the seemingly subtle difference in their functional groups—a carboxylate salt versus an ester—imparts distinct electronic characteristics that significantly influence their reactivity profiles.

Potassium (S)-Oxirane-2-carboxylate is a chiral building block valued for its ability to introduce functional groups with high enantiomeric purity through regioselective and stereoselective ring-opening reactions.

Glycidyl Esters are also utilized in synthesis, although they have gained attention as process contaminants in edible oils due to their thermal instability and potential for hydrolysis to glycidol.[2][3] In a synthetic context, they offer a neutral alternative to the corresponding carboxylate salt.

This guide will dissect the nuances of their reactivity, focusing on the kinetics, regioselectivity, and stereoselectivity of their ring-opening reactions with common nucleophiles.

The Decisive Factor: Electronic Effects on Epoxide Reactivity

The reactivity of an epoxide is primarily governed by the electrophilicity of its carbon atoms. The substituent attached to the oxirane ring plays a crucial role in modulating this electrophilicity through inductive and resonance effects.

The negatively charged carboxylate group in potassium (S)-oxirane-2-carboxylate is an electron-donating group. This donation of electron density to the oxirane ring decreases the partial positive charge on the epoxide carbons, thereby reducing their electrophilicity. Consequently, one would predict that potassium (S)-oxirane-2-carboxylate would be less reactive towards nucleophiles compared to an unsubstituted epoxide.

Conversely, the ester group in glycidyl esters is electron-withdrawing. The carbonyl group of the ester pulls electron density away from the oxirane ring, increasing the partial positive charge on the epoxide carbons and enhancing their electrophilicity. This suggests that glycidyl esters should be inherently more reactive towards nucleophilic attack than potassium (S)-oxirane-2-carboxylate.

This fundamental electronic difference is the theoretical basis for the expected disparity in their reactivity. The following sections will explore how this translates into practical synthetic applications.

Head-to-Head Comparison: Reactivity with Nucleophiles

Synthesis of β-Blockers: A Case Study in Reactivity

The synthesis of β-blockers such as atenolol often utilizes a chiral epoxide precursor that reacts with an amine, like isopropylamine.

Potassium (S)-Oxirane-2-carboxylate in Atenolol Synthesis:

The synthesis of (S)-atenolol can be achieved by reacting a phenoxide with (R)-epichlorohydrin to form an (S)-glycidyl ether intermediate, which is then reacted with isopropylamine.[4][5] While not a direct reaction of the carboxylate, this highlights the general conditions for epoxide ring-opening in this context. A process for preparing (S)-atenolol involves reacting an (S)-glycidyl ether mixture with isopropylamine in water at temperatures between 20-60°C for 12 to 24 hours.[4]

Glycidyl Esters in Synthesis:

In a documented procedure for the synthesis of N-phenyl-(5R)-hydroxymethyl-2-oxazolidinone, (R)-(-)-glycidyl butyrate is reacted with the lithium salt of N-phenylcarbamic acid methyl ester.[6] The reaction is initiated at -78°C and then allowed to warm to room temperature and stirred for 22 hours.[6]

Analysis of Reaction Conditions:

While these are not identical reactions, the conditions provide clues. The reaction involving the glycidyl ester is conducted over a prolonged period, suggesting that even with a more reactive nucleophile (a lithium salt), the reaction is not instantaneous. The synthesis of atenolol from a glycidyl ether (structurally similar to a glycidyl ester in terms of the ether linkage to the aromatic ring) also requires elevated temperatures and significant reaction times.

A more direct, albeit still imperfect, comparison can be made by considering the general principles of epoxide ring-opening. The reaction of epoxides with amines is a well-established process. The rate of this reaction is influenced by the basicity of the amine and the electrophilicity of the epoxide. Given the electron-withdrawing nature of the ester group, it is highly probable that a glycidyl ester would react faster with an amine under the same conditions than potassium (S)-oxirane-2-carboxylate.

Regioselectivity and Stereochemistry: A Common Ground

In terms of regioselectivity, the ring-opening of both potassium (S)-oxirane-2-carboxylate and glycidyl esters with basic nucleophiles is expected to follow the established pattern for SN2 reactions of epoxides. The nucleophile will preferentially attack the less sterically hindered carbon atom. For both substrates, this is the terminal methylene carbon (C3).

The stereochemistry of the reaction is also anticipated to be consistent with an SN2 mechanism, proceeding with inversion of configuration at the stereocenter that is attacked. This is a crucial aspect for maintaining the enantiomeric purity of the product, which is often a primary reason for using these chiral building blocks.

Experimental Protocols and Data

To provide a practical context for this comparison, the following are representative experimental protocols for reactions involving these epoxides.

Representative Protocol: Synthesis of (R)-Glycidyl Butyrate

This protocol outlines the synthesis of (R)-glycidyl butyrate from (S)-epichlorohydrin and butyric acid.[7]

Step 1: Formation of (S)-3-chloro-2-hydroxypropyl butyrate

  • In a reaction vessel, (S)-epichlorohydrin and butyric acid (molar ratio of 1:1 to 1:4) are reacted in the presence of a chromium salt catalyst (e.g., chromium chloride) at 60-80°C for 24-48 hours.

  • After cooling, dichloromethane is added, and the mixture is neutralized with a 10% sodium carbonate solution to a pH of 7.0-8.0.

  • The organic layer is washed with water, dried with anhydrous sodium sulfate, and the solvent is evaporated to yield (S)-3-chloro-2-hydroxypropyl butyrate.

Step 2: Ring Closure to (R)-Glycidyl Butyrate

  • The (S)-3-chloro-2-hydroxypropyl butyrate is refluxed with a carbonate base (e.g., potassium carbonate) in acetone for 10-12 hours.

  • After cooling and filtration, the acetone is evaporated. Dichloromethane is added, and the solution is washed with water.

  • The organic layer is dried, and the solvent is removed. The product is purified by distillation to yield (R)-glycidyl butyrate.

Representative Protocol: Synthesis of an Oxazolidinone from (R)-Glycidyl Butyrate

This procedure details the reaction of (R)-glycidyl butyrate with a nucleophile.[6]

  • A solution of N-phenylcarbamic acid methyl ester in THF is cooled to -78°C.

  • Butyllithium is added dropwise to form the lithium salt.

  • (R)-(-)-glycidyl butyrate is then added dropwise to the cooled solution.

  • The reaction is allowed to warm to room temperature and stirred for 22 hours.

  • The reaction is quenched with a saturated aqueous ammonium chloride solution.

  • The product is extracted with ethyl acetate, and the organic layers are dried and concentrated to yield the desired oxazolidinone.

Data Summary and Comparison

FeaturePotassium (S)-Oxirane-2-carboxylateGlycidyl Esters
Functional Group Carboxylate Salt (-COO⁻K⁺)Ester (-COOR)
Electronic Effect Electron-donatingElectron-withdrawing
Predicted Reactivity LowerHigher
Regioselectivity Attack at the less substituted carbon (C3)Attack at the less substituted carbon (C3)
Stereochemistry Inversion of configuration at the reaction centerInversion of configuration at the reaction center

Conclusion and Practical Recommendations

For the synthetic chemist, this translates to the following practical considerations:

  • For reactions requiring higher reactivity or when using weaker nucleophiles, a glycidyl ester may be the preferred substrate.

  • When a less reactive, more stable epoxide is desired , or when the presence of a salt is beneficial for the reaction, potassium (S)-oxirane-2-carboxylate could be the more suitable choice.

  • The choice of solvent and reaction temperature will be critical in optimizing reactions with both substrates, but milder conditions may be achievable with glycidyl esters.

  • Both substrates are expected to provide excellent control over regioselectivity and stereochemistry in their ring-opening reactions, yielding products with high enantiomeric purity.

Ultimately, the optimal choice of reagent will depend on the specific nucleophile, desired reaction conditions, and the overall synthetic strategy. This guide provides the foundational knowledge to make an informed decision based on the inherent reactivity differences between these two valuable chiral building blocks.

Visualizing the Reaction Pathways

Reaction of Potassium (S)-Oxirane-2-carboxylate with a Nucleophile

G cluster_0 Reaction Pathway K_Glycidate Potassium (S)-Oxirane-2-carboxylate Transition_State SN2 Transition State K_Glycidate->Transition_State Nucleophilic Attack at C3 Nucleophile Nucleophile (Nu⁻) Nucleophile->Transition_State Product Ring-Opened Product Transition_State->Product Inversion of Stereochemistry

Caption: SN2 reaction of Potassium (S)-Oxirane-2-carboxylate.

Reaction of a Glycidyl Ester with a Nucleophile

G cluster_1 Reaction Pathway Glycidyl_Ester Glycidyl Ester Transition_State SN2 Transition State Glycidyl_Ester->Transition_State Nucleophilic Attack at C3 Nucleophile Nucleophile (Nu⁻) Nucleophile->Transition_State Product Ring-Opened Product Transition_State->Product Inversion of Stereochemistry

Caption: SN2 reaction of a Glycidyl Ester.

References

  • An efficient asymmetric synthesis of (S)-atenolol: Using hydrolytic kinetic resolution. (2004). Tetrahedron: Asymmetry, 15(24), 4039-4042.
  • Process for synthesizing (R)-Glycidyl butyrate. (2012).
  • Mechanism and Kinetics of Epoxide Ring-Opening with Carboxylic Acids Catalyzed by the Corresponding Carboxylates. (2020). ACS Omega, 5(32), 20297–20307.
  • (S)-Method of producing atenolol. (2009).
  • Experimental and theoretical study on the kinetics and mechanism of the amine-catalyzed reaction of oxiranes with carboxylic acids. (2019).
  • Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis. (2020). Journal of Food and Drug Analysis, 28(4), 645-655.
  • n-phenyl-(5r)-hydroxymethyl- 2-oxazolidinone. (1998). Organic Syntheses, 75, 1.
  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (2020). Molecules, 25(9), 2138.
  • An efficient asymmetric synthesis of (S)-atenolol: Using hydrolytic kinetic resolution. (2004). Tetrahedron: Asymmetry, 15(24), 4039-4042.
  • Glycidyl Fatty Acid Esters in Refined Edible Oils: A Review on Formation, Occurrence, Analysis, and Elimination Methods. (2017). Comprehensive Reviews in Food Science and Food Safety, 16(2), 263-281.
  • Challenges in Analysing Glycidyl Fatty Acid Esters in Edible Oils and Fats. (2011). Poster presented at the 5th International Symposium on Recent Advances in Food Analysis, Prague, Czech Republic.
  • Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. (2024). Molecules, 29(12), 2898.
  • Process for the preparation of (R)-glycidyl esters. (1989).
  • Reactions of Epoxides: Ring-opening. (2024). In Organic Chemistry: A Tenth Edition. LibreTexts.
  • Glycidol Fatty Acid Ester and 3-Monochloropropane-1,2-Diol Fatty Acid Ester in Commercially Prepared Foods. (2021). Foods, 10(12), 2912.
  • Method for preparing (S)-atenolol. (2014).
  • Reactions of Epoxides: Ring-Opening. (2022). In Organic Chemistry. LibreTexts.
  • Formation of 3-MCPD esters and Glycidyl esters during food preparation - What happens during frying, baking and barbecuing? (2017). OVID-Verband.
  • Green Chemical Route for Process Development of Atenolol Intermediate. (2019). Research Journal of Pharmacy and Technology, 12(8), 3769-3771.
  • Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. (2011). Molecules, 16(5), 3843-3854.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Potassium (S)-oxirane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies of potassium (S)-oxirane-2-carboxylate, a critical chiral building block in modern pharmaceutical synthesis. As drug development professionals, understanding the analytical specificity for this compound is paramount for ensuring the purity, efficacy, and safety of active pharmaceutical ingredients (APIs). This document offers an in-depth technical comparison, supported by proposed experimental data, to guide researchers in designing robust analytical methods.

Introduction: The Significance of Chiral Purity and Analytical Specificity

Potassium (S)-oxirane-2-carboxylate, also known as potassium (S)-glycidate, is a key intermediate in the synthesis of numerous pharmaceuticals, most notably beta-blockers.[1] Its stereospecificity is crucial, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. For instance, in the case of the beta-blocker propranolol, the (S)-enantiomer possesses the desired therapeutic activity, while the (R)-enantiomer is significantly less active and can contribute to unwanted side effects.[2]

Given the importance of enantiomeric purity, analytical methods used for quality control must be highly specific for the (S)-enantiomer and demonstrate minimal interference from structurally related compounds. This guide outlines a systematic approach to evaluating the cross-reactivity of potential impurities and related molecules with analytical methods designed for potassium (S)-oxirane-2-carboxylate.

Understanding Potential Cross-Reactants

The first step in a cross-reactivity study is to identify potential interfering compounds. These are typically molecules with similar structural features or those that may be present as impurities from the manufacturing process.

A logical selection of potential cross-reactants for potassium (S)-oxirane-2-carboxylate would include:

  • The Enantiomer: Potassium (R)-oxirane-2-carboxylate is the most critical potential cross-reactant. Its presence would directly impact the enantiomeric purity of the final product.

  • The Parent Acid: Glycidic acid is the corresponding carboxylic acid of the target molecule.[3]

  • Precursors: (S)-Glycidol is a common precursor in the synthesis of potassium (S)-oxirane-2-carboxylate.[4] Its enantiomer, (R)-Glycidol, could also be present.

  • Ring-Opened Byproducts: The highly reactive epoxide ring can undergo hydrolysis to form potassium 2,3-dihydroxypropanoate.

  • Structurally Similar Small Molecules: Other small potassium carboxylate salts, such as potassium propionate[5] and potassium 2,3,4-trihydroxybutanoate[6], can be included to assess the general specificity of the analytical method.

The following diagram illustrates the structural relationships between potassium (S)-oxirane-2-carboxylate and its key potential cross-reactants.

cluster_target Target Analyte cluster_isomers Stereoisomers cluster_related Related Compounds K_S_oxirane Potassium (S)-oxirane-2-carboxylate K_R_oxirane Potassium (R)-oxirane-2-carboxylate K_S_oxirane->K_R_oxirane Enantiomer glycidic_acid Glycidic Acid K_S_oxirane->glycidic_acid Parent Acid hydrolysis_product Potassium 2,3-dihydroxypropanoate K_S_oxirane->hydrolysis_product Hydrolysis S_glycidol (S)-Glycidol S_glycidol->K_S_oxirane Precursor R_glycidol (R)-Glycidol R_glycidol->K_R_oxirane Precursor

Caption: Structural relationships between the target analyte and potential cross-reactants.

Designing the Cross-Reactivity Study: A Chiral HPLC Approach

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers and is the recommended method for this study.[7][8] The principle lies in the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, thus, separation.

Proposed Analytical Method

The following is a detailed, step-by-step methodology for a chiral HPLC method to assess the cross-reactivity of potential interferents with potassium (S)-oxirane-2-carboxylate.

Objective: To develop and validate a chiral HPLC method for the quantification of potassium (S)-oxirane-2-carboxylate and to determine the cross-reactivity of a panel of structurally related compounds.

Workflow Diagram:

prep Sample Preparation (Standards & Test Compounds) hplc Chiral HPLC Analysis (Cellulose-based CSP) prep->hplc detection UV Detection (e.g., 210 nm) hplc->detection data Data Analysis (Peak Integration & Retention Time) detection->data cross_reactivity Calculate % Cross-Reactivity data->cross_reactivity

Caption: Experimental workflow for the proposed cross-reactivity study.

Experimental Protocol:

  • Materials:

    • Potassium (S)-oxirane-2-carboxylate analytical standard

    • Potassium (R)-oxirane-2-carboxylate analytical standard

    • Glycidic acid analytical standard

    • (S)-Glycidol analytical standard

    • (R)-Glycidol analytical standard

    • Potassium 2,3-dihydroxypropanoate analytical standard

    • Potassium propionate analytical standard

    • Potassium 2,3,4-trihydroxybutanoate analytical standard

    • HPLC-grade n-hexane, isopropanol, and ethanol

    • Deionized water

  • Instrumentation:

    • High-Performance Liquid Chromatograph equipped with a UV detector.

    • Chiral Stationary Phase Column: A cellulose-based CSP, such as Chiralcel® OD-H, is a suitable starting point for method development.

  • Chromatographic Conditions (starting point for optimization):

    • Mobile Phase: n-Hexane:Isopropanol (90:10 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Prepare a stock solution of potassium (S)-oxirane-2-carboxylate at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of the mobile phase).

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Prepare stock solutions of each potential cross-reactant at a concentration of 1 mg/mL.

    • Prepare working solutions of each potential cross-reactant at the same concentrations as the calibration standards of the target analyte.

  • Data Analysis and Calculation of Cross-Reactivity:

    • Inject the calibration standards and construct a calibration curve by plotting the peak area of potassium (S)-oxirane-2-carboxylate against its concentration.

    • Inject the working solutions of each potential cross-reactant.

    • Determine the apparent concentration of each cross-reactant using the calibration curve for potassium (S)-oxirane-2-carboxylate.

    • Calculate the percentage of cross-reactivity using the following formula:

      % Cross-Reactivity = (Apparent Concentration of Cross-Reactant / Actual Concentration of Cross-Reactant) x 100

Hypothetical Results and Interpretation

The following table presents a hypothetical outcome of the cross-reactivity study, demonstrating how the data would be presented for clear comparison.

CompoundConcentration (µg/mL)Retention Time (min)Peak AreaApparent Concentration (µg/mL)% Cross-Reactivity
Potassium (S)-oxirane-2-carboxylate 508.51,250,00050.0100%
Potassium (R)-oxirane-2-carboxylate5010.212,5000.51.0%
Glycidic Acid507.9< LOD< LOD< 0.1%
(S)-Glycidol506.1Not DetectedNot DetectedNot Detected
(R)-Glycidol506.5Not DetectedNot DetectedNot Detected
Potassium 2,3-dihydroxypropanoate505.3< LOD< LOD< 0.1%
Potassium Propionate504.8Not DetectedNot DetectedNot Detected
Potassium 2,3,4-trihydroxybutanoate504.2Not DetectedNot DetectedNot Detected
LOD: Limit of Detection

Interpretation of Hypothetical Results:

  • High Specificity: The hypothetical data demonstrates that the chiral HPLC method is highly specific for potassium (S)-oxirane-2-carboxylate.

  • Excellent Enantiomeric Resolution: A low cross-reactivity of 1.0% for the (R)-enantiomer indicates excellent separation and minimal interference, which is critical for accurate determination of enantiomeric purity.

  • Negligible Interference from Related Compounds: The parent acid and the ring-opened byproduct show negligible cross-reactivity, suggesting they would not interfere with the quantification of the target analyte.

  • No Interference from Precursors and Other Salts: The precursors and other small potassium carboxylate salts are not detected, further confirming the high specificity of the method.

Conclusion and Recommendations

This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the cross-reactivity of analytical methods for potassium (S)-oxirane-2-carboxylate. The proposed chiral HPLC method, coupled with a systematic evaluation of potential cross-reactants, provides a robust framework for ensuring the quality and purity of this vital pharmaceutical intermediate.

References

  • AChemBlock. Potassium (S)-oxirane-2-carboxylate 97% | CAS: 82079-45-6. AChemBlock Website. Accessed January 26, 2026.
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  • National Center for Biotechnology Information. Potassium propionate.
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A Senior Application Scientist's Guide to the Synthesis of Potassium (S)-Oxirane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Chiral Building Block

Potassium (S)-oxirane-2-carboxylate, also known as potassium (S)-glycidate, is a high-value chiral building block in the pharmaceutical and fine chemical industries.[1][2] Its importance lies in the stereospecific reactions enabled by its strained three-membered epoxide ring and the adjacent carboxylate functionality.[3] This unique structure allows for regioselective and stereoselective ring-opening reactions, providing a powerful tool for introducing specific stereocenters in the synthesis of complex molecules.[3] Notably, it is a critical intermediate in the production of cardiovascular drugs, such as β-blockers, and in the development of novel enzyme inhibitors.[3]

The challenge in its synthesis is not the formation of the oxirane-2-carboxylate core itself, but the precise control of its stereochemistry to isolate the desired (S)-enantiomer with high enantiomeric purity. This guide provides an in-depth comparison of various synthetic strategies, evaluating them on scalability, yield, enantioselectivity, and operational complexity to assist researchers in selecting the optimal route for their specific application.

Strategic Overview: Pathways to Enantiopure Potassium (S)-Oxirane-2-carboxylate

Several distinct strategies have been developed to access this chiral epoxide. These can be broadly categorized into three main approaches: synthesis from the chiral pool, asymmetric catalysis, and resolution of a racemic mixture. Each approach offers a unique set of advantages and disadvantages.

cluster_approaches Synthetic Approaches cluster_routes Specific Routes Chiral Pool Chiral Pool L-Serine L-Serine Chiral Pool->L-Serine Utilizes natural chirality Asymmetric Catalysis Asymmetric Catalysis Sharpless Epoxidation Sharpless Epoxidation Asymmetric Catalysis->Sharpless Epoxidation Allylic alcohols Jacobsen Epoxidation Jacobsen Epoxidation Asymmetric Catalysis->Jacobsen Epoxidation cis-Olefins Kinetic Resolution Kinetic Resolution Enzymatic Resolution Enzymatic Resolution Kinetic Resolution->Enzymatic Resolution Separates racemates Potassium (S)-Oxirane-2-carboxylate Potassium (S)-Oxirane-2-carboxylate L-Serine->Potassium (S)-Oxirane-2-carboxylate Sharpless Epoxidation->Potassium (S)-Oxirane-2-carboxylate Jacobsen Epoxidation->Potassium (S)-Oxirane-2-carboxylate Enzymatic Resolution->Potassium (S)-Oxirane-2-carboxylate

Caption: Major synthetic strategies leading to potassium (S)-oxirane-2-carboxylate.

Route 1: Chiral Pool Synthesis via L-Serine

This classical and reliable method leverages the inherent chirality of the readily available amino acid, L-serine. The synthesis involves a two-step sequence: a diazotization/bromination to form (S)-(-)-2-bromo-3-hydroxypropanoic acid, followed by an intramolecular cyclization under basic conditions to yield the target epoxide.

Causality of Experimental Choices:

  • Starting Material: L-serine is an inexpensive, enantiomerically pure starting material, making this route economically attractive.

  • Diazotization: The reaction of the primary amine of serine with sodium nitrite in the presence of HBr and KBr generates a diazonium salt. This is a crucial step where the stereocenter is retained. The diazonium group is an excellent leaving group and is immediately displaced by the bromide ion.

  • Base-Induced Cyclization: The addition of a strong base, such as potassium hydroxide, deprotonates both the carboxylic acid and the hydroxyl group. The resulting alkoxide then acts as an intramolecular nucleophile, displacing the bromide to form the epoxide ring. This is an example of a Williamson ether synthesis, occurring intramolecularly.

Reaction Scheme: L-Serine → (S)-(-)-2-Bromo-3-hydroxypropanoic acid → Potassium (S)-oxirane-2-carboxylate

L-Serine L-Serine Step1 (S)-2-Bromo-3-hydroxypropanoic acid L-Serine->Step1 NaNO2, KBr, HBr (-13°C to 0°C) Product Potassium (S)-Oxirane-2-carboxylate Step1->Product KOH, Ethanol (-20°C)

Caption: Synthetic pathway from L-Serine.

This method is well-documented and provides good overall yields (around 74-80% corrected for KBr content) and high enantiomeric purity, as the stereocenter from L-serine is conserved throughout the process.[4]

Route 2: Asymmetric Epoxidation of Allylic Alcohols (Sharpless Epoxidation)

The Sharpless Asymmetric Epoxidation (SAE) is a cornerstone of modern organic synthesis, renowned for its predictability and high enantioselectivity in converting allylic alcohols to 2,3-epoxyalcohols.[5][6][7] While not a direct route to the carboxylate, it provides a key chiral intermediate, (S)-glycidol, which can be subsequently oxidized to the target molecule.

Causality of Experimental Choices:

  • Catalyst System: The reaction employs a catalytic system formed from titanium tetra(isopropoxide) (Ti(OiPr)₄) and an enantiomerically pure dialkyl tartrate, typically diisopropyl tartrate (DIPT).[5] This complex creates a chiral environment that directs the oxygen delivery from the oxidant to one specific face of the alkene.

  • Stereochemical Control: The choice of the tartrate enantiomer dictates the stereochemical outcome. For the synthesis of (S)-glycidol from allyl alcohol, D-(-)-DIPT is used. The mnemonic for predicting the stereochemistry is highly reliable.[5]

  • Oxidant: tert-Butyl hydroperoxide (TBHP) serves as the stoichiometric oxygen source.[7]

  • Subsequent Oxidation: The resulting (S)-glycidol must be oxidized to the carboxylic acid. This can be achieved using various methods, such as a two-step oxidation via an aldehyde or a direct oxidation using powerful reagents like ruthenium tetroxide. The choice of oxidant must be carefully considered to avoid side reactions.

Reaction Scheme: Allyl Alcohol → (S)-Glycidol → Potassium (S)-oxirane-2-carboxylate

Allyl Alcohol Allyl Alcohol Step1 (S)-Glycidol Allyl Alcohol->Step1 Ti(OiPr)4, D-(-)-DIPT TBHP, CH2Cl2, -20°C Product Potassium (S)-Oxirane-2-carboxylate Step1->Product Oxidation (e.g., RuO4) then KOH

Caption: Sharpless epoxidation and subsequent oxidation pathway.

The SAE step itself typically proceeds with excellent enantioselectivity (>90% ee) and good yields.[8] However, the overall yield depends heavily on the efficiency and selectivity of the subsequent oxidation step.

Route 3: Catalytic Asymmetric Epoxidation of α,β-Unsaturated Esters (Jacobsen-Katsuki Epoxidation)

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized olefins, particularly cis-disubstituted and conjugated alkenes, using a chiral manganese-salen catalyst.[9][10] This route would involve the epoxidation of an acrylate ester, such as methyl acrylate, followed by saponification to yield the potassium salt.

Causality of Experimental Choices:

  • Catalyst: The reaction utilizes a chiral manganese(III) salen complex as the catalyst.[10] The specific stereochemistry of the diamine backbone of the salen ligand determines the facial selectivity of the epoxidation.

  • Substrate: While highly effective for many olefins, simple acrylates can be challenging substrates for the Jacobsen epoxidation. Yields and enantioselectivities can be moderate.

  • Oxidant: A common and inexpensive oxidant used is sodium hypochlorite (bleach), often with a phase-transfer catalyst or a co-oxidant like N-methylmorpholine N-oxide (NMO).[10]

  • Saponification: The final step involves the hydrolysis of the methyl ester to the carboxylate using a base like potassium hydroxide.

Reaction Scheme: Methyl Acrylate → Methyl (S)-oxirane-2-carboxylate → Potassium (S)-oxirane-2-carboxylate

Methyl Acrylate Methyl Acrylate Step1 Methyl (S)-oxirane-2-carboxylate Methyl Acrylate->Step1 (S,S)-Jacobsen's Catalyst NaOCl or NMO Product Potassium (S)-Oxirane-2-carboxylate Step1->Product KOH, H2O/MeOH

Caption: Jacobsen epoxidation pathway.

While conceptually direct, this route's practicality is often limited by lower enantioselectivities and yields compared to the Sharpless or chiral pool methods for this specific target.[11] Catalyst performance can be sensitive, and optimization is often required.[11]

Route 4: Kinetic Resolution of Racemic Oxirane-2-carboxylate

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent.[12] In this context, a racemic mixture of potassium oxirane-2-carboxylate would be subjected to a reaction that selectively consumes one enantiomer (e.g., the (R)-enantiomer), leaving the desired (S)-enantiomer unreacted and thus enriched.

Causality of Experimental Choices:

  • Method: Both enzymatic and chemical methods can be employed for kinetic resolution.[12] Enzymatic resolutions, often using lipases or hydrolases, are particularly attractive due to their high selectivity and mild reaction conditions.[13]

  • Maximum Yield: A significant drawback of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%, as the other half of the starting material is consumed.[12]

  • Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation, a dynamic kinetic resolution can be employed. In DKR, the starting material is continuously racemized under the reaction conditions, allowing for a theoretical yield of up to 100% of a single enantiomer.[14]

Conceptual Workflow:

Racemic Potassium Oxirane-2-carboxylate Racemic Potassium Oxirane-2-carboxylate Reaction Selective Transformation Racemic Potassium Oxirane-2-carboxylate->Reaction Chiral Catalyst/Enzyme Product_R Transformed (R)-enantiomer Reaction->Product_R Faster Reaction Product_S Unreacted (S)-enantiomer Reaction->Product_S Slower Reaction

Sources

Safety Operating Guide

Navigating the Disposal of Potassium (S)-Oxirane-2-Carboxylate: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The proper disposal of any chemical, particularly a reactive species such as potassium (S)-oxirane-2-carboxylate, is a critical aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of this valuable chiral building block, ensuring that its utility in the lab does not become a hazard upon its departure.

Understanding the Inherent Risks: A Chemical Profile

Potassium (S)-oxirane-2-carboxylate is an irritant and is harmful if swallowed.[1][2] Its primary hazards, as outlined in its Safety Data Sheet (SDS), are:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

The key to its reactivity, and therefore the necessary caution in its handling and disposal, lies in its strained three-membered epoxide ring.[3] This ring is susceptible to nucleophilic attack, leading to ring-opening reactions.[3] Such reactions can be initiated by a wide range of substances, including water, acids, and bases, making indiscriminate disposal a significant risk.

Core Principles of Disposal: A Proactive Approach

The foundational principle for the disposal of potassium (S)-oxirane-2-carboxylate is the avoidance of uncontrolled reactions. This is achieved through a combination of waste segregation, proper containment, and, for small quantities, chemical neutralization to a less hazardous form. Under no circumstances should this chemical be disposed of down the drain.[4]

Chemical Incompatibilities: What Not to Mix

Due to its reactive nature, potassium (S)-oxirane-2-carboxylate must be stored and disposed of separately from a range of chemical classes to prevent potentially violent reactions.

Incompatible Chemical ClassRationale for Incompatibility
Strong Acids Acids can catalyze the ring-opening of the epoxide, which can be highly exothermic.[1][3]
Strong Bases Strong bases can also initiate epoxide ring-opening.[5]
Oxidizing Agents As an organic compound, it can react exothermically with strong oxidizers.
Reducing Agents While less common, strong reducing agents could potentially react with the carboxylate or epoxide functional groups.

A general best practice is to collect waste potassium (S)-oxirane-2-carboxylate in a dedicated, clearly labeled waste container.

Disposal Procedures: A Step-by-Step Guide

The appropriate disposal procedure depends on the quantity of the waste material.

Small-Scale Laboratory Quantities (e.g., residual amounts in glassware)

For trace amounts of potassium (S)-oxirane-2-carboxylate, a chemical neutralization (quenching) step is recommended to convert the reactive epoxide into a more stable diol before disposal as hazardous waste.

Experimental Protocol: Neutralization via Hydrolysis

  • Preparation: Conduct the procedure in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dilution: For residual amounts in a flask, add a volume of water sufficient to dissolve the material.

  • Acidification: Slowly add a dilute solution of a weak acid, such as 1M citric acid, dropwise with stirring. The goal is to achieve a slightly acidic pH (around 5-6) to facilitate controlled hydrolysis of the epoxide.[3][6]

  • Monitoring: Monitor the reaction for any signs of heat generation. If the mixture becomes warm, slow the addition of acid and cool the flask in an ice bath.

  • Completion: Allow the mixture to stir at room temperature for at least one hour to ensure complete hydrolysis.

  • Neutralization: Neutralize the solution with a dilute base, such as sodium bicarbonate, until the pH is between 6 and 8.

  • Disposal: The resulting solution, containing the potassium salt of (S)-2,3-dihydroxypropanoic acid, should be transferred to a properly labeled aqueous hazardous waste container for collection by your institution's environmental health and safety (EHS) department.

Bulk Quantities (e.g., unused reagent, significant waste)

Bulk quantities of potassium (S)-oxirane-2-carboxylate should not be neutralized in the lab. The potential for a large-scale exothermic reaction is a significant safety hazard.

Procedure for Bulk Waste Disposal

  • Containment: Ensure the material is in a sealed, properly labeled container. The original manufacturer's container is ideal.

  • Labeling: The container must be labeled as hazardous waste in accordance with your institution's and local regulations. The label should clearly identify the contents as "Hazardous Waste: Potassium (S)-oxirane-2-carboxylate".

  • Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.

  • Professional Disposal: Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of potassium (S)-oxirane-2-carboxylate.

DisposalWorkflow start Potassium (S)-oxirane-2-carboxylate Waste Generated decision Assess Quantity start->decision small_scale Small-Scale (Residual) decision->small_scale < 1g bulk Bulk Quantity decision->bulk > 1g neutralize Neutralize via Hydrolysis (see protocol) small_scale->neutralize contain_bulk Seal in Labeled Hazardous Waste Container bulk->contain_bulk collect_aqueous Collect in Labeled Aqueous Hazardous Waste neutralize->collect_aqueous professional_disposal Arrange for Professional Disposal (EHS) collect_aqueous->professional_disposal segregate Segregate from Incompatibles contain_bulk->segregate segregate->professional_disposal

Caption: Disposal decision workflow for potassium (S)-oxirane-2-carboxylate.

Conclusion: A Commitment to Safety

The responsible disposal of potassium (S)-oxirane-2-carboxylate is a non-negotiable aspect of its use in a professional research setting. By understanding its chemical nature, adhering to strict segregation protocols, and following the appropriate disposal procedures for different quantities, researchers can ensure a safe laboratory environment and minimize their environmental impact. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

  • Apollo Scientific. Potassium oxirane-2-carboxylate Safety Data Sheet.
  • MySkinRecipes. Potassium (S)-oxirane-2-carboxylate. Retrieved from a search for the chemical's properties and reactivity.
  • National Center for Biotechnology Information. "Potassium oxirane-2-carboxylate" PubChem Compound Summary. Retrieved from a search for the chemical's hazards.
  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Occupational Safety and Health Administration. Hazardous Waste - Overview. Retrieved from a search for OSHA chemical disposal guidelines.
  • Lion Technology. How to Dispose of 2-Part Epoxy Solutions. Retrieved from a search for disposal of epoxide-containing compounds.
  • Chemistry LibreTexts. Reactions of Epoxides - Ring-opening.
  • University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Master Organic Chemistry. Opening of Epoxides With Acid. Retrieved from a search for epoxide reactivity with acids.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Cornell University Environmental Health and Safety. Incompatible Chemicals.
  • Environmental Marketing Services. Safe Disposal of Laboratory Chemicals.
  • Chemistry Steps. Reactions of Epoxides under Acidic and Basic Conditions.
  • ACS Publications. Theoretical Study of Acid-Catalyzed Hydrolysis of Epoxides.
  • YouTube. CHEM 2212L Experiment 6 - Acidic-Basic Epoxide Ring Opening.

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